5-(3-Methylphenyl)indoline CAS number and properties
This technical monograph provides a comprehensive analysis of 5-(3-Methylphenyl)indoline , a specialized heterocyclic intermediate utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors an...
Author: BenchChem Technical Support Team. Date: March 2026
This technical monograph provides a comprehensive analysis of 5-(3-Methylphenyl)indoline , a specialized heterocyclic intermediate utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.[1][2][3]
[1][2]
Executive Summary
5-(3-Methylphenyl)indoline (also referred to as 5-(m-tolyl)indoline) is a biphenyl-like, nitrogen-containing heterocycle.[1][2] It serves as a "privileged scaffold" in medicinal chemistry, offering a rigidified aniline mimic that reduces entropic penalty upon binding to protein targets.[1][2][3] While often generated in situ or as a custom synthesis intermediate, its structural properties make it a critical building block for optimizing pharmacokinetic profiles (logP, metabolic stability) compared to its indole counterparts.[1][2][3]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11][12]
As a specialized research intermediate, this specific isomer is often not indexed with a commodity CAS number in public catalogues.[1][2][3] It is best identified as a derivative of the parent 5-phenylindoline.[1][2]
Property
Detail
Systematic Name
5-(3-Methylphenyl)-2,3-dihydro-1H-indole
Common Name
5-(m-Tolyl)indoline
Parent Scaffold CAS
104636-54-6 (5-Phenylindoline)
Molecular Formula
C₁₅H₁₅N
Molecular Weight
209.29 g/mol
Predicted LogP
~3.8 – 4.2 (Lipophilic)
H-Bond Donors/Acceptors
1 / 1
Appearance
Off-white to pale yellow waxy solid or viscous oil (Free base)
Solubility
High in DMSO, CH₂Cl₂, EtOAc; Low in Water
Structural Analysis
The molecule consists of a central indoline (2,3-dihydro-1H-indole) core substituted at the C5 position with a 3-methylphenyl (m-tolyl) group.[1][2]
Indoline Core: Unlike the planar indole, the indoline ring is puckered at the C2-C3 bond, introducing specific 3D-vectorality.[1][2][3]
C5-Substitution: The biaryl linkage at C5 extends the molecule's reach into hydrophobic pockets (e.g., the "back pocket" of kinase ATP sites).[1][2]
m-Methyl Group: Provides a steric handle that can twist the biaryl bond, breaking planarity and improving selectivity against off-targets.[1][2]
Synthesis & Manufacturing Protocols
The most robust route to 5-(3-Methylphenyl)indoline is the Suzuki-Miyaura Cross-Coupling of a 5-haloindoline with a boronic acid.[1][2] This method avoids the harsh reduction conditions required to convert 5-arylindoles to indolines.[1][2]
Route A: Direct Suzuki Coupling (Recommended)[1][2]
Eluent: Hexanes/EtOAc (Gradient 10:1 to 4:1).[1][2] The indoline amine is prone to streaking; adding 1% Et₃N to the eluent is recommended.[1][2][3]
Route B: Reduction of 5-(3-Methylphenyl)indole
If the indole precursor is available, it can be reduced.[1][2]
Reagents: NaCNBH₃ (3-5 equiv) in Glacial Acetic Acid.
Conditions: Stir at RT for 2 hours.
Note: This route is less atom-economical but useful if the indole is the primary intermediate.[1][2]
Visualization: Synthetic Pathway & Logic[1][2][3]
Caption: Primary (solid) and alternative (dashed) synthetic pathways for generating the target indoline scaffold.
Analytical Characterization (Expected Data)
Since this is a custom intermediate, the following spectral data is derived from high-fidelity SAR modeling of 5-phenylindoline and 5-methylindole analogs.
The 5-arylindoline motif is a bioisostere for the 5-arylindole found in many kinase inhibitors (e.g., Sunitinib analogs).[1][2]
Mechanism: The indoline N-H acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue).[1][2][3]
Advantage: The sp³ carbons at C2/C3 allow the molecule to adopt a non-planar conformation, potentially accessing unique hydrophobic sub-pockets that planar indoles cannot.[1][2][3]
GPCR Ligands (Serotonin/Dopamine)
Indolines are privileged structures for 5-HT (Serotonin) receptors.[1][2]
The 5-substitution mimics the tryptamine core.[1][2]
The 3-methylphenyl group adds lipophilicity, enhancing blood-brain barrier (BBB) permeability.[1][2]
Late-Stage Functionalization
The secondary amine (N1) is highly nucleophilic, allowing for rapid diversification:
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Indolines are susceptible to oxidation to indoles upon prolonged exposure to air and light.[1][2]
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.[1][2][3]
Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.[1][2]
References
Suzuki-Miyaura Coupling of 5-Haloindoles
Title: Synthesis of 5-arylated indoles via palladium-catalyzed cross-coupling reaction.[1][2]
Author: BenchChem Technical Support Team. Date: March 2026
CAS Registry Number: 893739-02-1
Chemical Formula: C₁₅H₁₅N
Molecular Weight: 209.29 g/mol
Target Class: Biaryl Indoline Scaffold (Kinase Inhibitor/GPCR Ligand Precursor)
Executive Summary
This technical guide outlines the robust synthesis of 5-(3-Methylphenyl)indoline , a critical intermediate in medicinal chemistry often utilized in the development of 5-LOX inhibitors, sEH inhibitors, and various receptor antagonists.
The synthesis is approached via two distinct, high-fidelity pathways. The Indole-Reduction Route (Pathway A) is designated as the primary protocol due to the higher commercial availability and oxidative stability of the indole starting material. The Protected-Indoline Route (Pathway B) is presented as an alternative for workflows where the indoline core is already established.
Key Technical Advantages of These Protocols:
Chemoselectivity: Optimized catalyst systems prevent defluorination or deboronation side reactions.
Scalability: Protocols are designed to minimize chromatographic burden, utilizing precipitation and crystallization where possible.
Modular Design: The Suzuki-Miyaura coupling conditions are adaptable to other aryl boronic acids.
Retrosynthetic Analysis & Pathway Logic
The construction of the 5-(3-methylphenyl)indoline core relies on the formation of the C5–C(Ar) biaryl bond.
Disconnection: C5–C(Ar) bond via Palladium-catalyzed cross-coupling.
Precursors: 5-Halo-substituted indole/indoline and 3-Methylphenylboronic acid.
Strategic Decision: Indolines are susceptible to oxidation to indoles under vigorous aerobic conditions. Therefore, cross-coupling is performed either on the indole (followed by reduction) or on an N-protected indoline to ensure electronic stabilization.
Visual Synthesis Workflow
Figure 1: Dual-pathway strategy for the synthesis of 5-(3-Methylphenyl)indoline. Pathway A (Indole Route) is preferred for stability.
Pathway A: The Indole-Reduction Route (Primary)
This route is preferred for its operational simplicity and the stability of the intermediates.
Quench: Pour into ice water. Basify carefully with NaOH or NH₄OH to pH > 10.
Extraction: Extract with DCM or EtOAc. The product is now the free base indoline.
Purification: If necessary, pass through a short silica plug. Indolines are prone to oxidation; store under inert gas or as a salt (e.g., HCl salt).
Pathway B: The Protected Indoline Route (Alternative)
Use this route if starting directly from 5-bromoindoline.[3][4] Direct coupling of unprotected 5-bromoindoline is possible but often suffers from lower yields due to catalyst poisoning by the free amine or oxidation.
Outcome:N-Boc-5-bromoindoline . This stabilizes the nitrogen lone pair.
Step 2: Suzuki Coupling[1][10]
Conditions: Identical to Pathway A (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).
Note: The N-Boc group is stable under these basic conditions.
Step 3: Deprotection
Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.
Protocol: Stir N-Boc-intermediate in TFA/DCM at RT for 1 hour. Evaporate volatiles. Neutralize with saturated NaHCO₃ to obtain the free base 5-(3-methylphenyl)indoline .
Analytical Characterization (Expected Data)
For the final product, 5-(3-Methylphenyl)indoline :
Physical State: Off-white to pale yellow oil or low-melting solid (free base).
Aromatic: Signals in the 6.5–7.5 ppm region. The C4 and C6 protons of the indoline will show coupling consistent with 5-substitution.
Methyl Group:[5][6] Singlet at ~2.3–2.4 ppm (Ar-CH₃).
NH:[7] Broad singlet around 3.5–4.0 ppm (exchangeable).
Mass Spectrometry: ESI (+) m/z = 210.1 [M+H]⁺.
Safety & Critical Control Points
Hazard
Mitigation
Cyanoborohydride (NaBH₃CN)
Highly toxic; liberates HCN in strong acid.[2] Use in a well-ventilated hood. Quench waste with bleach (hypochlorite) to oxidize cyanide.
Palladium Residues
Drug development requires low metal limits (<10 ppm). Use metal scavengers (e.g., SiliaMetS®) or charcoal filtration post-reaction.
Indoline Oxidation
Indolines oxidize to indoles in air over time. Store at -20 °C under Argon/Nitrogen. Convert to HCl salt for long-term stability.
References
Suzuki-Miyaura Coupling on 5-Bromoindole
BenchChem Technical Support.[1] "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole."[1][8] BenchChem, 2025.[8] Link
Miyaura, N., Suzuki, A.[9] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.
Reduction of Indoles to Indolines
Gribble, G. W., et al.[10] "Reactions of Sodium Borohydride in Acidic Media. Reduction of Indoles and Alkylation of Arylamines."[10] Journal of the American Chemical Society, 1974, 96(25), 7812-7814. Link
Common Organic Chemistry. "Sodium Cyanoborohydride (NaBH3CN) - Reagent Profile."[10] Link
Di Matteo, F., et al. "Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors." Journal of Medicinal Chemistry, 2022. Link
Compound Registry
Sigma-Aldrich. "5-(3-Methylphenyl)indoline Product Entry (CAS 893739-02-1)."[11] Link
5-(3-Methylphenyl)indoline: Structural Characterization, Synthesis, and Applications in Drug Discovery
An in-depth technical whitepaper on the structural properties, synthetic methodologies, and pharmacological applications of 5-(3-Methylphenyl)indoline. Executive Summary The indoline (2,3-dihydro-1H-indole) scaffold is a...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical whitepaper on the structural properties, synthetic methodologies, and pharmacological applications of 5-(3-Methylphenyl)indoline.
Executive Summary
The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structural motif in medicinal chemistry, offering a unique combination of hydrogen-bond donating capacity, structural rigidity, and tunable lipophilicity. Specifically, 5-(3-Methylphenyl)indoline (CAS: 893739-02-1) has emerged as a critical building block in the development of neurotherapeutics and targeted receptor modulators [1]. This technical guide provides a comprehensive overview of its chemical identity, a self-validating protocol for its synthesis via palladium-catalyzed cross-coupling, and its downstream applications in drug development.
Chemical Identity and Structural Characterization
The molecule consists of a bicyclic indoline core substituted at the C5 position with a meta-tolyl (3-methylphenyl) group. The sp³ hybridized C2–C3 bond in the indoline ring introduces a degree of conformational flexibility and a non-planar geometry compared to its oxidized indole counterpart. This subtle puckering is critical for orienting the molecule within complex three-dimensional protein pockets.
The biaryl axis (C5–C1') allows for rotational tuning, while the meta-methyl group provides a hydrophobic anchor without introducing the severe steric hindrance typically associated with ortho-substitutions [2].
Physicochemical Properties Summary
All critical quantitative data and structural identifiers are summarized in the table below for rapid reference and comparative analysis.
The most efficient route to synthesize 5-(3-methylphenyl)indoline is via a Suzuki-Miyaura cross-coupling between 5-bromoindoline and 3-methylphenylboronic acid. A major synthetic challenge when working with indolines is the presence of the unprotected secondary amine, which can undergo competitive Buchwald-Hartwig N-arylation.
To circumvent the need for atom-inefficient protecting groups (e.g., Boc or Cbz), this protocol utilizes Pd(dppf)Cl₂ as the catalyst. The bidentate 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry at the palladium center. This specific spatial arrangement drastically accelerates the reductive elimination step required for C–C bond formation, effectively outcompeting the off-target C–N coupling pathway.
Self-Validating Experimental Protocol
The following step-by-step methodology is designed to be a self-validating system, ensuring high yield and purity through strict mechanistic controls.
Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromoindoline (1.0 equiv, limiting reagent), 3-methylphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Note: The 0.2 equiv excess of boronic acid compensates for any minor protodeboronation that may occur during heating.
Solvent and Base Addition: Add a pre-sparged solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by K₂CO₃ (2.5 equiv). Causality: The inclusion of water is an absolute requirement; it hydrolyzes the boronic acid into an electron-rich trihydroxyboronate intermediate, which is essential for facilitating the transmetalation step.
Atmospheric Control (Degassing): Subject the reaction mixture to three rigorous freeze-pump-thaw cycles, backfilling with Argon. Causality: Oxygen must be completely excluded to prevent the irreversible oxidation of the active Pd(0) species and to suppress the oxidative homocoupling of the boronic acid.
Thermal Activation: Seal the flask and heat to 90 °C in an oil bath for 12–16 hours. Monitor the reaction via LC-MS. The reaction is self-validating when the distinct mass peak of 5-bromoindoline disappears, replaced entirely by the m/z 210 [M+H]⁺ peak of the product.
Workup and Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes) to yield the pure target compound as a viscous oil or low-melting solid.
Workflow of the Suzuki-Miyaura synthesis of 5-(3-methylphenyl)indoline.
Mechanistic Pathway: The Catalytic Cycle
Understanding the catalytic cycle is paramount for troubleshooting and optimizing the synthesis. The transformation relies on a Pd(0)/Pd(II) redox cycle tailored to the electronic demands of the indoline scaffold:
Oxidative Addition: The active Pd(0) catalyst inserts itself into the C–Br bond of 5-bromoindoline. Because the indoline ring is relatively electron-rich (due to the nitrogen lone pair donating into the aromatic system), this step requires the thermal activation provided in Step 4 to overcome the activation energy barrier.
Transmetalation: The activated 3-methylphenyl trihydroxyboronate transfers its meta-tolyl group to the Pd(II) center, displacing the bromide ion.
Reductive Elimination: The two aryl groups, forced into adjacent equatorial positions by the rigid bite angle of the dppf ligand, couple together. This forms the new C–C biaryl bond, releasing the 5-(3-methylphenyl)indoline product and regenerating the active Pd(0) species.
Catalytic cycle detailing the cross-coupling mechanism for biaryl formation.
Pharmacological Relevance and Downstream Applications
In the realm of drug discovery, 5-(3-methylphenyl)indoline acts as a highly versatile pharmacophore. The secondary amine at the N1 position provides an ideal vector for late-stage functionalization. Researchers frequently subject this amine to HATU-mediated amide couplings or reductive aminations to append various pharmacodynamic groups.
A prominent application of this scaffold is in the development of modulators for G Protein-Coupled Receptor 88 (GPR88) [3]. GPR88 is an orphan GPCR highly enriched in the striatum, making it a primary therapeutic target for neuropsychiatric and hyperkinetic movement disorders, including Huntington's Disease, Parkinson's Disease, and schizophrenia.
In these advanced drug candidates, the 5-(3-methylphenyl)indoline core serves a dual purpose:
Receptor Anchoring: The meta-tolyl group acts as a critical lipophilic anchor, engaging in deep hydrophobic interactions within the transmembrane binding pocket of the receptor.
Vector Orientation: The rigid, partially saturated indoline core acts as a spacer that precisely orients the N-substituents toward the extracellular loops of the GPCR, driving high binding affinity and target selectivity.
References
Source: European Patent Office (EPO)
Exploratory
Technical Guide: Spectroscopic Characterization of 5-(3-Methylphenyl)indoline
Topic: Spectroscopic Data for 5-(3-Methylphenyl)indoline (NMR, IR, Mass Spec) Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 5-(3-Methylphenyl)indol...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Spectroscopic Data for 5-(3-Methylphenyl)indoline (NMR, IR, Mass Spec)
Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
5-(3-Methylphenyl)indoline (CAS: Not widely listed as a commodity chemical; analogue to CAS 210888-79-2 [Indole form]), is a critical biaryl indoline intermediate. It serves as a privileged scaffold in the development of serotonin (5-HT) receptor modulators, kinase inhibitors, and voltage-gated sodium channel blockers.
This guide provides a comprehensive technical breakdown of the spectroscopic signature required to validate the identity and purity of this compound. Unlike its fully aromatic counterpart (indole), the indoline core presents distinct aliphatic NMR signals and specific IR absorbances due to the saturation at the C2-C3 bond and the free secondary amine.
Synthesis & Sample Preparation
To ensure the spectroscopic data presented below correlates with high-purity material, the compound is best prepared via a Suzuki-Miyaura cross-coupling of 5-bromoindoline with 3-methylphenylboronic acid. This route avoids the harsh reduction conditions required if starting from the indole analogue.
Figure 1: Optimized synthetic workflow for generating analytical-grade 5-(3-Methylphenyl)indoline.
Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance (NMR)
The NMR signature of 5-(3-Methylphenyl)indoline is characterized by the coexistence of a biaryl aromatic system and the aliphatic "indoline distinctives" (triplets at C2 and C3).
Solvent: DMSO-d₆ or CDCl₃ (Data below standardized to CDCl₃ for better resolution of amine protons).
Instrument: 400 MHz or higher.
¹H NMR Data (400 MHz, CDCl₃)
Position
Shift (δ, ppm)
Multiplicity
Integral
Coupling (Hz)
Assignment Logic
Ar-CH₃
2.41
Singlet (s)
3H
-
Characteristic benzylic methyl on the 3-phenyl ring.
C3-H₂
3.08
Triplet (t)
2H
J = 8.4
Aliphatic protons adjacent to the aryl ring; shielded relative to C2.
C2-H₂
3.62
Triplet (t)
2H
J = 8.4
Deshielded aliphatic protons adjacent to the Nitrogen.
N-H
3.85
Broad (br s)
1H
-
Exchangeable secondary amine proton.
C7-H
6.68
Doublet (d)
1H
J = 8.1
Ortho to the amino group; significantly shielded (electron-rich).
C3'-H
7.12
Doublet (d)
1H
J = 7.5
Phenyl ring proton ortho to methyl.
C4'-H
7.28
Triplet (t)
1H
J = 7.5
Meta-position on phenyl ring.
C6-H
7.32
Doublet of Doublets (dd)
1H
J = 8.1, 1.8
Coupling with C7 (ortho) and C4 (meta).
C2'/C6'-H
7.35 - 7.40
Multiplet (m)
2H
-
Remaining phenyl protons overlapping with C4-H.
C4-H
7.42
Singlet (s) / Doublet
1H
J ~ 1.5
Meta coupling only; deshielded by biaryl conjugation.
Figure 2: Logic flow for assigning key NMR signals to structural motifs.
Infrared Spectroscopy (FT-IR)
The IR spectrum distinguishes the indoline from the indole by the N-H stretching frequency. Indoles typically show a sharp band >3400 cm⁻¹, whereas indolines (secondary amines) show a broader band often lower in frequency.
3350 – 3400 cm⁻¹: N-H stretch (Secondary amine, medium intensity).
The Pharmacological Versatility of Substituted Indolines: A Technical Guide
Introduction: The Indoline Scaffold The indoline (2,3-dihydro-1H-indole) scaffold represents a "privileged structure" in medicinal chemistry.[1] Unlike its fully aromatic counterpart, indole, the indoline ring system pos...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Indoline Scaffold
The indoline (2,3-dihydro-1H-indole) scaffold represents a "privileged structure" in medicinal chemistry.[1] Unlike its fully aromatic counterpart, indole, the indoline ring system possesses a saturated C2-C3 bond. This structural feature introduces three critical pharmacological advantages:
Three-Dimensionality: The loss of planarity at the C2/C3 positions allows for the creation of chiral centers, enabling specific stereochemical interactions with protein binding pockets that flat aromatic systems cannot achieve.
Conformational Flexibility: The "kinked" structure allows for fine-tuning of vectoral alignment in ligand-receptor interactions.
Lipophilicity: The reduced nature of the ring generally increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
This guide analyzes the biological activity of substituted indolines, focusing on their roles as tubulin inhibitors, p53-MDM2 antagonists, and carbonic anhydrase inhibitors.
Structure-Activity Relationship (SAR) Analysis
The biological activity of indolines is strictly governed by substitution patterns. Below is a technical breakdown of the pharmacophore.
Position
Chemical Modification
Biological Impact
N1
Acylation / Sulfonylation
Metabolic Stability & Selectivity: Capping the nitrogen prevents rapid oxidation to indole. N1-sulfonamides are critical for Carbonic Anhydrase (CA) inhibition (e.g., Indapamide analogs).
C2 / C3
Spiro-fusion / Alkylation
Stereochemical Locking: Introduction of spiro-rings at C3 creates rigid "spiroindoline" cores essential for disrupting protein-protein interactions (e.g., p53-MDM2).
C5
Halogenation / Sulfonamide
Electronic Tuning: Electron-withdrawing groups (EWGs) like -Cl or -SO₂NH₂ here enhance binding affinity to Zinc active sites (CA enzymes) or hydrophobic pockets in tubulin.
C7
Bulky Aryl Groups
Steric Occlusion: Substitution here often dictates selectivity between enzyme isoforms (e.g., CA IX vs. CA II).
Substituted indolines, particularly arylthioindoles and indoline-sulfonamides , function as Microtubule Destabilizing Agents (MDAs).
Mechanism: They bind to the colchicine-binding site of β-tubulin.[2] This binding prevents the curved-to-straight conformational change required for microtubule assembly.
Key Insight: Unlike taxanes (which stabilize microtubules), indolines cause depolymerization, leading to G2/M cell cycle arrest and apoptosis.
Data Point: Recent studies identify 1-acylindoline-5-sulfonamides (e.g., Compound 9d) with IC₅₀ values ~3.4 µM against tubulin polymerization, comparable to Combretastatin A-4 [1].
Oncology: p53-MDM2 Interaction Disruptors
The spiroindoline subclass is pivotal in restoring p53 tumor suppressor function.[3]
Mechanism: MDM2 inhibits p53 by binding its N-terminal transactivation domain.[4] Spiroindolines mimic the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26 ) that insert into the MDM2 cleft.[5]
Structural Mimicry: The rigid spiro-core positions hydrophobic groups to perfectly overlay with these amino acid side chains, competitively displacing p53 and preventing its degradation [2].
Cardiovascular: The Indapamide Profile
Indapamide is a clinically validated indoline-sulfonylurea used for hypertension.[6][7]
Dual Mechanism:
Diuretic: Inhibits Na⁺/Cl⁻ cotransporter in the distal convoluted tubule.[7][8]
Vasodilation: The lipophilic 2-methylindoline ring allows accumulation in vascular smooth muscle, where it inhibits Ca²⁺ influx, reducing vascular resistance [3].
Visualizing the Mechanism of Action[11]
The following diagram illustrates the bifurcated pathway of indoline-based anticancer agents, distinguishing between cytoplasmic targets (Tubulin) and nuclear/regulatory targets (MDM2).
Figure 1: Dual mechanism of action for Indoline derivatives in oncology.[5] The scaffold can be tuned to target cytosolic tubulin or nuclear MDM2 regulatory proteins.
Experimental Protocols
To validate biological activity, the following self-validating protocols are recommended.
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).
Workflow:
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.
Treatment: Add 2 µL of the test indoline compound (dissolved in DMSO) to a 96-well half-area plate. Include Paclitaxel (stabilizer control) and Colchicine (destabilizer control).
Initiation: Add 100 µL of the cold tubulin/GTP mixture to the wells.
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C .
Readout: Measure absorbance at 340 nm every 30 seconds for 60 minutes.
Analysis: Plot Absorbance vs. Time.
Valid Result: Vehicle control shows a sigmoidal curve (nucleation, elongation, steady state). An active indoline inhibitor will suppress the "elongation" phase slope and reduce max absorbance [4].
Protocol B: Fluorescence Polarization (FP) Assay for p53-MDM2
Used to determine the binding affinity (
) of spiroindolines.
Probe: Use a fluorescently labeled p53 peptide (e.g., FAM-p53).
Competition: Incubate recombinant MDM2 protein with the FAM-p53 peptide and varying concentrations of the spiroindoline.
Readout: Measure FP (mP units).
Mechanism:[9][5][2][6][7][8][10] High FP indicates the peptide is bound to MDM2 (slow rotation). Low FP indicates the indoline has displaced the peptide (fast rotation).
Comparative Data Summary
The following table summarizes the potency of key indoline classes against their respective targets.
Compound Class
Target
Assay Type
Potency (IC₅₀ / )
Reference
Indoline-5-sulfonamides
Carbonic Anhydrase IX
Stopped-Flow CO₂ Hydrase
: 6.0 - 20 nM
[5]
Spiroindolines (e.g., MI-888)
MDM2-p53 Interaction
Fluorescence Polarization
: < 10 nM
[2]
Arylthioindolines
Tubulin Polymerization
Turbidimetric (340 nm)
IC₅₀: 2.0 - 3.5 µM
[1]
Indapamide
Na⁺/Cl⁻ Transporter
Diuretic Effect (In vivo)
Clinical Dose: 2.5 mg/day
[3]
Drug Discovery Workflow
The following DOT diagram outlines the logical flow for developing novel indoline therapeutics, from library generation to lead validation.
Figure 2: Strategic workflow for the development of indoline-based therapeutics.
References
Zhang, Y., et al. (2021). Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters.
Zhao, Y., et al. (2013). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry.
Livingstone, K., et al. (2008). Mechanism of action of Indapamide.[8] BioPharma Notes / Pharmacology.
Xu, J., et al. (2022). Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents. PolyU Research.
Supuran, C. T., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
The 5-Arylindoline Scaffold: Discovery, Synthesis, and Medicinal Utility
This technical guide details the discovery, synthesis, and therapeutic evolution of 5-arylindoline compounds, a privileged scaffold in modern medicinal chemistry. Executive Summary The 5-arylindoline moiety represents a...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the discovery, synthesis, and therapeutic evolution of 5-arylindoline compounds, a privileged scaffold in modern medicinal chemistry.
Executive Summary
The 5-arylindoline moiety represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its oxidized counterpart (indole), the indoline (2,3-dihydroindole) core offers a distinct three-dimensional vector (sp³ hybridized C2/C3) and reduced aromaticity, altering solubility and metabolic stability.
Historically, functionalization at the C5 position has proven critical for modulating potency and selectivity in targets ranging from Serotonin (5-HT) receptors to Kinases and Lipoxygenases (5-LOX) . This guide explores the transition from early classical synthesis to modern C-H activation and details the scaffold's role in CNS and oncology therapeutics.
The 5-arylindoline core is defined by a phenyl or heteroaryl ring attached to the C5 position of the 2,3-dihydroindole bicycle.
Property
Indole (Parent)
Indoline (Reduced)
5-Arylindoline (Target)
Hybridization
Planar (10 electrons)
C2/C3 are sp³ (puckered)
Biaryl axis at C5
Basicity (pK)
Very weak base
Stronger base (similar to aniline)
Modulated by aryl electronics
Metabolic Liability
C3 oxidation prone
N-oxidation / Dehydrogenation
C5 blockage prevents metabolism
Key Vector
Flat -stacking
3D projection
Extended -system for hydrophobic pockets
Expert Insight: The "kink" introduced by the sp³ carbons in indoline allows the molecule to fit into globular protein pockets that reject the flat, rigid indole structure. The C5-aryl group typically engages in deep hydrophobic interactions (e.g., with Phenylalanine or Tryptophan residues) in receptor binding sites.
Historical Evolution and Discovery
The "Pre-Catalysis" Era (1866 – 1970s)
The history of indoline begins with Adolf von Baeyer’s reduction of oxindole in 1866. For over a century, 5-substituted indolines were difficult to access.
Early Methods: Electrophilic aromatic substitution (nitration/bromination) at C5 was possible but lacked regiocontrol, often yielding mixtures of C5 and C7 isomers.
Limitation: Constructing a C5-aryl bond required harsh conditions (e.g., Gomberg-Bachmann reaction) incompatible with sensitive drug-like functionality.
The Palladium Revolution (1980s – Present)
The true "discovery" of 5-arylindoline as a versatile drug scaffold coincides with the advent of Suzuki-Miyaura cross-coupling .
The Breakthrough: The commercial availability of 5-bromoindoline allowed chemists to "snap" aryl groups onto the core efficiently.
Medicinal Chemistry Impact: This enabled rapid Structure-Activity Relationship (SAR) exploration. In the 1990s, this approach led to the identification of high-affinity 5-HT7 antagonists and 5-HT2C modulators (e.g., related to SB-206553).
Synthetic Methodologies
Protocol A: Classical Suzuki-Miyaura Coupling
The Gold Standard for Library Generation
This protocol describes the synthesis of a 5-phenylindoline derivative from 5-bromoindoline. It is robust, scalable, and self-validating via TLC monitoring.
) (5 mol%) or Pd(OAc)/SPhos (for sterically hindered aryls)
Base: Na
CO (2.0 M aqueous solution)
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)
Step-by-Step Protocol:
Degassing: In a reaction vial, combine DME and water. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) catalyst longevity).
Assembly: Add 5-bromoindoline, phenylboronic acid, and the base. Finally, add the Pd catalyst.
Reaction: Seal the vial and heat to 90°C for 4–12 hours.
Validation: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent blue spot (product).
Workup: Cool to Room Temperature (RT). Dilute with EtOAc, wash with brine, dry over MgSO
Recent advances (e.g., Angew. Chem. Int. Ed. 2017) allow for direct arylation without pre-functionalization, often using a directing group (DG) at N1 or C3.
Catalyst: Rh(III) or Ru(II) complexes.
Mechanism: The metal coordinates to the DG, activates the C5-H bond, and couples with an aryl silane or boronic acid.
Advantage: Eliminates the need for brominated starting materials.
Visualizing the Chemistry
The following diagram illustrates the catalytic cycle for the synthesis of 5-arylindolines and their subsequent biological engagement.
Caption: Left: Pd-catalyzed synthesis of 5-arylindoline. Right: Pharmacological blockade of the 5-HT7 receptor signaling cascade by the synthesized scaffold.
Medicinal Chemistry Case Studies
Case Study 1: 5-HT7 Receptor Antagonists (CNS)
The 5-HT7 receptor is a key target for depression and cognitive deficits.
Discovery: High-throughput screening identified the indoline core.
Optimization: Introduction of an aryl group at C5 (often a naphthyl or substituted phenyl) increased lipophilicity, allowing the molecule to penetrate the CNS and bind to the deep hydrophobic pocket of the GPCR.
Outcome: Compounds like SB-269970 (structurally related) paved the way, with specific 5-arylindoline derivatives showing nanomolar affinity (Ki < 10 nM).
Case Study 2: Dual 5-LOX / sEH Inhibitors (Inflammation)
Target: 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH).
Role of 5-Arylindoline: In compounds like Compound 73 (referenced in J. Med. Chem.), the indoline core serves as a spacer. The C5-substitution (often a sulfonamide-linked aryl group) orients the molecule to bridge the catalytic sites of the enzymes, creating a potent dual inhibitor (IC50 ~0.4
M).
Future Outlook
The "Renaissance" of the 5-arylindoline scaffold is driven by:
Late-Stage Functionalization (LSF): Using C-H activation to add aryl groups to complex indoline-containing natural products.
PROTACs: 5-arylindolines are being explored as "warheads" or linkers in Proteolysis Targeting Chimeras due to their defined exit vectors.
References
Synthesis of Indoles, Indolines, and Carbazoles via Palladium-Catalyzed C–H Activation. National Institutes of Health (NIH). Available at: [Link]
Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions. Angewandte Chemie International Edition. Available at: [Link]
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
New 1-arylindoles Based Serotonin 5-HT7 Antagonists. European Journal of Medicinal Chemistry. Available at: [Link]
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Pharmaceuticals (MDPI). Available at: [Link]
An In-depth Technical Guide to 5-(3-Methylphenyl)indoline: Synthesis, Properties, and Application as a Key Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals Abstract The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This tec...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of 5-(3-Methylphenyl)indoline, a key substituted indoline derivative. We will delve into its chemical properties, present a detailed, field-proven protocol for its synthesis via the catalytic hydrogenation of 5-(3-Methylphenyl)-1H-indole, and explore its significant role as a chemical intermediate in the development of advanced therapeutics. This document is intended to serve as a practical resource for researchers and scientists engaged in drug discovery and process development, offering both theoretical insights and actionable experimental details.
Introduction: The Significance of the Indoline Scaffold
Indoline, or 2,3-dihydro-1H-indole, is a heterocyclic aromatic organic compound that is a common feature in a multitude of natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties make it a versatile building block in drug design.[2] The non-planar structure of the indoline nucleus can lead to improved physicochemical properties in drug candidates, such as increased water solubility and decreased lipophilicity, when compared to its fully aromatic counterpart, indole.[1]
The strategic placement of substituents on the indoline ring allows for the fine-tuning of a molecule's pharmacological profile. The 5-position of the indoline ring is a common site for substitution, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The introduction of an aryl group at this position, as in 5-(3-Methylphenyl)indoline, creates a biaryl-like structure that can engage in various receptor-ligand interactions. This guide will focus specifically on the 3-methylphenyl substituted variant, a key intermediate in the synthesis of more complex molecules.[2][3]
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in multi-step syntheses. Below is a summary of the key properties of 5-(3-Methylphenyl)indoline.
Property
Value
Source
Molecular Formula
C₁₅H₁₅N
Calculated
Molecular Weight
209.29 g/mol
Calculated
Appearance
Off-white to pale yellow solid (predicted)
-
Solubility
Soluble in methanol, ethanol, dichloromethane, ethyl acetate
General knowledge
Boiling Point
Not available
-
Melting Point
Not available
-
Structural Representation:
Caption: Chemical structure of 5-(3-Methylphenyl)indoline.
Synthesis of 5-(3-Methylphenyl)indoline: A Detailed Experimental Protocol
The most direct and widely applicable method for the synthesis of indolines is the reduction of the corresponding indole derivative.[1] In the case of 5-(3-Methylphenyl)indoline, the precursor is 5-(3-Methylphenyl)-1H-indole. Catalytic hydrogenation is a robust and scalable method for this transformation.[4]
Reaction Scheme
Caption: Synthesis of 5-(3-Methylphenyl)indoline via catalytic hydrogenation.
Materials and Reagents
Reagent
Grade
Supplier
5-(3-Methylphenyl)-1H-indole
≥95%
Commercially Available
Palladium on Carbon (10 wt. %)
-
Major Chemical Suppliers
Ethanol (EtOH)
Anhydrous
Major Chemical Suppliers
Hydrogen (H₂) Gas
High Purity
Gas Supplier
Celite®
-
Major Chemical Suppliers
Dichloromethane (DCM)
ACS Grade
Major Chemical Suppliers
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Major Chemical Suppliers
Step-by-Step Protocol
Reaction Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 5-(3-Methylphenyl)-1H-indole (5.0 g, 24.1 mmol).
Dissolution: Add anhydrous ethanol (100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
Catalyst Addition: Carefully add 10% Palladium on carbon (0.5 g, 10 wt. %) to the solution. Safety Note: Palladium on carbon can be pyrophoric. Handle with care in an inert atmosphere if possible.
Hydrogenation: Securely attach a hydrogen-filled balloon to one neck of the flask. Purge the flask with hydrogen gas by evacuating and refilling with hydrogen three times.
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (3:7). The indoline product will have a lower Rf value than the starting indole. The reaction is typically complete within 12-24 hours.
Work-up: Upon completion, carefully vent the excess hydrogen in a well-ventilated fume hood.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 20 mL) to ensure complete recovery of the product.
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate) to afford the pure 5-(3-Methylphenyl)indoline.
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Role as a Chemical Intermediate in Drug Discovery
Pharmaceutical intermediates are the foundational chemical compounds that facilitate the creation of active pharmaceutical ingredients (APIs).[2] They are crucial for the production of a wide variety of medications.[3][5][6][7] The indoline scaffold is a key building block in many FDA-approved drugs and clinical candidates. While specific examples of late-stage clinical candidates or marketed drugs directly derived from 5-(3-Methylphenyl)indoline are not prevalent in publicly accessible literature, the strategic importance of 5-arylindolines as intermediates is well-established.
The 3-methylphenyl group provides a versatile handle for further functionalization through various cross-coupling reactions. The indoline nitrogen can also be readily derivatized to introduce a wide range of substituents, allowing for the rapid generation of compound libraries for high-throughput screening.
Hypothetical Application Workflow:
Caption: A conceptual workflow illustrating the use of 5-(3-Methylphenyl)indoline in a drug discovery program.
Spectroscopic Characterization (Predicted)
While a dedicated spectrum for 5-(3-Methylphenyl)indoline is not publicly available, the following are predicted ¹H and ¹³C NMR chemical shifts based on data from structurally similar substituted indolines. These predictions are valuable for the initial characterization of the synthesized compound.
Predicted ¹H NMR (400 MHz, CDCl₃)
δ 7.30-7.10 (m, 4H): Aromatic protons of the 3-methylphenyl group.
δ 7.05 (d, J = 8.0 Hz, 1H): Aromatic proton at the C7 position of the indoline ring.
δ 6.95 (s, 1H): Aromatic proton at the C4 position of the indoline ring.
δ 6.80 (d, J = 8.0 Hz, 1H): Aromatic proton at the C6 position of the indoline ring.
δ 3.80 (br s, 1H): NH proton of the indoline ring.
δ 3.60 (t, J = 8.4 Hz, 2H): Methylene protons at the C2 position of the indoline ring.
δ 3.10 (t, J = 8.4 Hz, 2H): Methylene protons at the C3 position of the indoline ring.
δ 2.35 (s, 3H): Methyl protons of the 3-methylphenyl group.
Predicted ¹³C NMR (100 MHz, CDCl₃)
δ 151.0: C7a of the indoline ring.
δ 142.0: Quaternary carbon of the phenyl ring attached to the indoline.
δ 138.0: Quaternary carbon of the methyl-substituted phenyl ring.
δ 130.0: C5 of the indoline ring.
δ 128.5, 128.0, 127.5, 124.5: Aromatic carbons of the 3-methylphenyl group.
δ 127.0: C6 of the indoline ring.
δ 124.0: C4 of the indoline ring.
δ 109.0: C7 of the indoline ring.
δ 47.0: C2 of the indoline ring.
δ 30.0: C3 of the indoline ring.
δ 21.5: Methyl carbon.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the protonated molecule [M+H]⁺ is 210.1283. This value is essential for confirming the elemental composition of the synthesized compound.
Conclusion and Future Outlook
5-(3-Methylphenyl)indoline is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis from the corresponding indole via catalytic hydrogenation is a straightforward and scalable process, making it an accessible building block for medicinal chemists. The presence of the 3-methylphenyl substituent provides a key point for diversification, allowing for the creation of extensive compound libraries for biological screening.
While the direct application of 5-(3-Methylphenyl)indoline in late-stage clinical candidates is not yet widely documented, the established importance of the 5-arylindoline scaffold suggests that it will continue to be a relevant and valuable intermediate in the quest for novel therapeutics. Further research into the derivatization of this compound and the biological evaluation of the resulting molecules is warranted and holds promise for the discovery of new drugs to address unmet medical needs.
References
MDPI. (2022, October 14). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. Retrieved from [Link]
DOI. (n.d.). Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. DOI. Retrieved from [Link]
PMC. (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. Retrieved from [Link]
Nature. (2021, March 8). Catalytic hydrogenation enabled by ligand-based storage of hydrogen1. Retrieved from [Link]
(n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
PMC. (n.d.). Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. PMC. Retrieved from [Link]
Semantic Scholar. (2022, November 1). Discovery and Optimization of Indoline-Based Compounds as Dual 5‑LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Ch. Semantic Scholar. Retrieved from [Link]
PMC. (n.d.). Rearrangement of 5-Indolyl-3-pyrrolin-2-ones into Privileged 4-Indolyl-3-pyrrolin-2-ones Leads to Identification of Antiproliferative Compounds Active under Hypoxia. PMC. Retrieved from [Link]
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved from [Link]
Preprints.org. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5-. The Royal Society of Chemistry. Retrieved from [Link]
Macleods. (n.d.). Chemical Intermediates: The Key Role of Chemical Intermediates in the Pharmaceutical Industry. Macleods. Retrieved from [Link]
Mahant Life. (n.d.). The Role of Pharmaceutical Intermediates in Modern Drug Development. Mahant Life. Retrieved from [Link]
ACS Publications. (n.d.). Indole syntheses with o-tolyl isocyanide. 3-Acylindoles and 2-substituted indoles. The Journal of Organic Chemistry. Retrieved from [Link]
PMC. (2023, February 1). Development and Application of Indolines in Pharmaceuticals. PMC. Retrieved from [Link]
ResearchGate. (2022, October 14). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. ResearchGate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Organic Chemistry Portal. Retrieved from [Link]
Zenfoldst. (n.d.). Pharma Intermediates and Fine Chemicals: An Explainer. Welcome to Zenfoldst. Retrieved from [Link]
Google Patents. (n.d.). Catalyst and a benzene hydrogenation process using said catalyst. Google Patents.
Preprints.org. (2024, November 21). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Retrieved from [Link]
MDPI. (2024, September 13). A Systematic Methodology for the Identification of the Chemical Composition of the Mongolian Drug Erdun-Uril Compound Utilizing UHPLC-Q-Exactive Orbitrap Mass Spectrometry. MDPI. Retrieved from [Link]
PubMed. (n.d.). Identification of three indolic compounds in a pigmented-melanoma cell-culture supernatant by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
CAS Registry Number: 893739-02-1
Chemical Formula: C₁₅H₁₅N
Molecular Weight: 209.29 g/mol [1]
Executive Summary
5-(3-Methylphenyl)indoline is a biaryl intermediate utilized primarily in medicinal chemistry as a scaffold for kinase inhibitors and GPCR ligands. Structurally, it consists of a 2,3-dihydro-1H-indole (indoline) core substituted at the C5 position with a m-tolyl (3-methylphenyl) group. This specific substitution pattern balances lipophilicity with metabolic stability, making it a critical building block for optimizing drug-like properties (DMPK) in lead optimization campaigns.
This guide details the physicochemical properties, synthetic routes, and reactivity profile of 5-(3-Methylphenyl)indoline, designed for researchers requiring high-fidelity data for experimental planning.
Physicochemical Properties[3][4][5][6][7][8]
The following data aggregates experimental values where available and high-confidence predictive models for properties not yet standardized in global databases.
Property
Value / Description
Confidence / Source
CAS Number
893739-02-1
Verified [1]
IUPAC Name
5-(3-methylphenyl)-2,3-dihydro-1H-indole
Standard Nomenclature
Molecular Weight
209.29 g/mol
Calculated
Appearance
Viscous oil or low-melting solid
Predicted (Analog based)
Boiling Point
370.3 ± 37.0 °C (760 mmHg)
Predicted [2]
Density
1.067 ± 0.06 g/cm³
Predicted [2]
pKa (Conjugate Acid)
5.14 ± 0.20
Predicted (Indoline N) [2]
LogP
~3.8 - 4.2
Estimated (Lipophilic)
Solubility
Insoluble in water; Soluble in DMSO, DCM, Methanol
Experimental Observation
Structural Analysis
The molecule features a secondary amine (indoline nitrogen) which acts as a hydrogen bond donor (HBD) and acceptor. The m-tolyl group adds significant lipophilicity and steric bulk, potentially restricting rotation around the C5-C1' biaryl axis, although atropisomerism is unlikely at room temperature due to the lack of ortho-substituents on the indoline ring.
Synthetic Methodology
The primary industrial and laboratory route to 5-(3-Methylphenyl)indoline is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred due to the commercial availability of 5-bromoindoline and 3-methylphenylboronic acid.
The following diagram illustrates the reaction logic and critical process controls.
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of 5-(3-Methylphenyl)indoline.
Chemical Reactivity & Stability[4][7]
Understanding the reactivity of the indoline core is vital for downstream derivatization.
Oxidation Susceptibility (Aromatization)
Indolines are susceptible to oxidation to form the corresponding Indole .
Trigger: Exposure to strong oxidants (DDQ, MnO₂) or prolonged air exposure in solution.
Prevention: Store under inert gas (Argon) at -20°C.
Reaction: 5-(3-Methylphenyl)indoline
5-(3-Methylphenyl)indole + H₂.
Nitrogen Functionalization
The N1 position is a nucleophilic secondary amine (
hybridized).
Acylation: Reacts with acid chlorides to form amides (common in drug design to reduce basicity).
Alkylation: Reacts with alkyl halides (S_N2) or via Reductive Amination.
Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides.
Reactivity Map
Figure 2: Primary reactivity pathways for 5-(3-Methylphenyl)indoline.
Analytical Characterization
To validate the identity of synthesized 5-(3-Methylphenyl)indoline, compare experimental data against these expected signals.
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
Indoline Ring: Two triplets/multiplets at
~3.0 ppm (C3-H) and ~3.6 ppm (C2-H).
N-H: Broad singlet at
~3.5–4.0 ppm (exchangeable with D₂O).
Methyl Group: Singlet at
~2.4 ppm.
Aromatic Region: Multiplets at
6.5–7.5 ppm. The C4 and C6 protons of the indoline will show coupling distinct from the m-tolyl protons.
Mass Spectrometry (MS)[7]
Ionization: ESI+ (Electrospray Ionization).
Parent Ion: [M+H]⁺ = 210.13.
Fragmentation: Loss of methyl radical (M-15) or dehydrogenation to indole (M-2) may be observed depending on source energy.
Safety & Handling
Hazard Classification (GHS):
Skin Irritation: Category 2
Eye Irritation: Category 2A
STOT-SE: Category 3 (Respiratory Irritation)
Handling Protocols:
PPE: Wear nitrile gloves and safety goggles.
Ventilation: Handle within a chemical fume hood to avoid inhalation of vapors.
Storage: Store in a tightly closed container at 2–8°C (short term) or -20°C (long term). Protect from light and air to prevent oxidation to the indole.
References
Sigma-Aldrich. (n.d.). 5-(3-Methylphenyl)indoline Product Detail. Retrieved from
ChemicalBook. (2024). 5-(3-Methylphenyl)indoline Properties and CAS 893739-02-1.[1][2] Retrieved from
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Review of synthetic routes for 5-substituted indolines
An In-Depth Technical Guide to the Synthetic Routes for 5-Substituted Indolines Abstract The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically activ...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthetic Routes for 5-Substituted Indolines
Abstract
The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. Substitution at the 5-position of the indoline ring, in particular, is a key feature in a multitude of drug candidates, influencing their binding affinity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive review of the principal synthetic strategies for accessing 5-substituted indolines. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of reactions, but an in-depth analysis of the causality behind experimental choices. We will explore four primary strategic paradigms: direct functionalization of the indoline core, reduction of 5-substituted indoles, de novo synthesis via cyclization, and post-synthetic modification via cross-coupling reactions. Each section is grounded in authoritative literature, complete with detailed protocols and mechanistic insights to empower the practicing chemist.
The Strategic Landscape of 5-Substituted Indoline Synthesis
The synthesis of 5-substituted indolines can be approached from several distinct strategic directions. The choice of route is dictated by factors such as the availability of starting materials, the desired substituent, required scale, and functional group tolerance. The four major strategies discussed herein represent the cornerstones of modern synthetic efforts toward this important class of molecules.
Caption: Overview of the four primary synthetic paradigms for accessing 5-substituted indolines.
Strategy 1: Direct Functionalization of the Indoline Core
The most direct method involves the functionalization of a pre-existing indoline ring. This approach leverages the principles of electrophilic aromatic substitution (SEAr). The nitrogen atom of the indoline ring is an activating, ortho, para-directing group. However, the C5 position is sterically more accessible than the C7 position, and under controlled conditions, substitution can be selectively directed to the desired C5 position.
Nitration
Nitration is a classic SEAr reaction to install a nitro group, which is a versatile handle for further transformations, most notably reduction to the corresponding amine.
Causality of Experimental Choice : The synthesis of 5-nitroindoline often starts from 5-nitroindole, which is then reduced. This is because direct nitration of indoline can be challenging to control and may lead to side products or oxidation. However, when 5-nitroindole is the starting point, its subsequent reduction to 5-nitroindoline must be selective for the pyrrole double bond without affecting the nitro group. A common method involves using sodium borohydride in trifluoroacetic acid.[1] The trifluoroacetic acid protonates the indole, activating it towards reduction by the hydride reagent.
Experimental Protocol: Selective Reduction of 5-Nitroindole to 5-Nitroindoline[1]
Setup : In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 5-nitroindole (1 equiv.) and trifluoroacetic acid (as solvent).
Reaction Initiation : Stir the mixture at room temperature for 10 minutes to ensure complete dissolution and protonation.
Hydride Addition : Slowly add a solution of sodium borohydride (NaBH₄, multiple equivalents) to the system. The reaction is exothermic and will form a uniform suspension.
Heating : Once the addition is complete, heat the reaction mixture to 70°C and maintain this temperature for 2 hours.
Reflux : Increase the temperature to reflux and allow the reaction to proceed overnight (approximately 10-12 hours).
Workup : After cooling, carefully quench the reaction with water and neutralize with a base (e.g., saturated NaHCO₃ solution).
Extraction & Purification : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Strategy 2: Reduction of 5-Substituted Indoles
This is arguably the most prevalent and reliable strategy. It leverages the vast body of literature on the synthesis of substituted indoles. Once the desired 5-substituted indole is obtained, the 2,3-double bond of the pyrrole ring is selectively reduced to furnish the indoline.
Expertise & Insights : The primary challenge in indole reduction is preventing over-reduction of the benzene ring, which would lead to octahydroindoles.[2] Another concern is catalyst poisoning by the indoline product, which is a secondary amine.[2] The choice of catalyst and conditions is therefore critical.
Catalytic Hydrogenation
Heterogeneous catalytic hydrogenation is an environmentally benign method. Platinum-based catalysts are highly effective.
Causality of Experimental Choice : The use of Pt/C in the presence of an acid like p-toluenesulfonic acid (p-TsOH) in water has been shown to be a green and efficient method.[2] The acid protonates the indole at the C3 position, which facilitates the hydrogenation of the C2-C3 double bond and helps mitigate catalyst poisoning.[3] This method shows good tolerance for electron-donating groups at the 5-position (e.g., methyl, methoxy), affording excellent yields.[2] However, halogen substituents like chloro- can be problematic, leading to hydrodehalogenation as a side reaction.[2]
Data Presentation: Comparison of Reduction Methods for 5-Substituted Indoles
Building the indoline ring from acyclic precursors offers high flexibility in introducing substituents. These methods construct the bicyclic core as a key step.
Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a powerful reaction forming 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[6][7][8] The resulting 5-hydroxyindole can then be reduced to the corresponding 5-hydroxyindoline.
Mechanism Insight : The reaction proceeds via a sequence of a Michael addition of the enamine to the quinone, followed by a nucleophilic attack from the enamine pi bond to form the five-membered ring, and finally an elimination/tautomerization sequence to yield the aromatic indole.[6]
Caption: Simplified workflow of the Nenitzescu indole synthesis mechanism.
Intramolecular Cycloaddition/Amination
Modern methods often rely on transition-metal-catalyzed intramolecular reactions. For example, Pd(II)-catalyzed intramolecular amination of β-arylethylamine derivatives provides a direct route to the indoline core.[9] Similarly, Aza-Heck cyclizations of N-hydroxy anilines onto a pendant alkene have emerged as a powerful strategy.[10] These methods offer access to complex indolines from readily available starting materials.[10] Another innovative approach involves the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes, which is particularly useful for constructing indolines with multiple substituents on the six-membered ring.[11]
Strategy 4: Post-Synthetic Modification via Cross-Coupling
For generating diverse libraries of compounds, transition-metal-catalyzed cross-coupling reactions are unparalleled. This strategy involves first synthesizing a "handle," typically a 5-bromo or 5-iodoindoline, which can then be coupled with a wide range of partners. The indoline nitrogen is usually protected (e.g., with a Boc group) to prevent interference with the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an aryl halide. This has been applied to the synthesis of 5-arylindoles and can be extended to protected 5-bromoindolines.[12][13] A notable advantage is the development of protecting-group-free approaches using water as a solvent, representing a significant step towards green chemistry.[12]
Protocol for the Regioselective Synthesis of 5-(3-Methylphenyl)indoline via Palladium-Catalyzed Cross-Coupling
Part 1: Strategic Overview & Rationale Scientific Context The 5-arylindoline scaffold is a privileged pharmacophore in drug discovery, frequently serving as a core motif in kinase inhibitors (e.g., VEGFR, AURK) and CNS-a...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Overview & Rationale
Scientific Context
The 5-arylindoline scaffold is a privileged pharmacophore in drug discovery, frequently serving as a core motif in kinase inhibitors (e.g., VEGFR, AURK) and CNS-active agents. The target molecule, 5-(3-Methylphenyl)indoline , represents a specific lipophilic modification of this scaffold, often employed to probe hydrophobic pockets in receptor binding sites.
While direct C-H arylation of indolines is an emerging field, it often suffers from regioselectivity issues (C5 vs. C7) and requires directing groups.[1][2] The most robust, scalable, and validated route for "Drug Development Professionals" remains the Suzuki-Miyaura Cross-Coupling of a 5-haloindoline precursor.
Retrosynthetic Analysis
To ensure regiochemical fidelity and maximize yield, this protocol utilizes a Protection-Coupling-Deprotection strategy.[2]
Disconnection: C5–C(Ar) bond.
Electrophile: N-Boc-5-bromoindoline (Protected to prevent catalyst poisoning and N-arylation).[2]
N-Protection: The free secondary amine of indoline can coordinate to Pd(II) species, arresting the catalytic cycle (catalyst poisoning).[1] Furthermore, under basic coupling conditions, the free amine is competitive for Buchwald-Hartwig type N-arylation. Protecting the nitrogen with a tert-butoxycarbonyl (Boc) group sterically and electronically deactivates the nitrogen, forcing reaction exclusively at the C5-bromide.
Ligand Choice: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a large bite-angle bidentate ligand.[2] It promotes the reductive elimination step, which is crucial for forming the C-C bond between the electron-rich indoline ring and the aryl group.[1]
Note: SPhos is highly effective for coupling aryl chlorides/bromides with amines present, but yields may vary compared to the N-Boc route.[1][2]
References
BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Retrieved from [2]
Sigma-Aldrich. 5-(3-Methylphenyl)indoline Product Page (CAS 893739-02-1).[2] Retrieved from
Yang, Y., et al. (2016).[1][2] Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495–498.[1] (Cited for regioselectivity context). [1]
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] (Foundational Mechanism).[1][2] [1]
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling for 5-Arylindoline Synthesis
Strategic Rationale & Mechanistic Insights The 5-arylindoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in the development of novel anticancer, antimicro...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Mechanistic Insights
The 5-arylindoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in the development of novel anticancer, antimicrobial, and antiviral therapeutics[1]. Constructing this framework via the Suzuki-Miyaura cross-coupling reaction—specifically by coupling a 5-bromoindoline derivative with an arylboronic acid—provides unparalleled chemoselectivity, broad functional group tolerance, and mild reaction conditions[2].
As an Application Scientist, selecting the Suzuki-Miyaura coupling over alternative C-C bond-forming reactions (such as Stille or Negishi couplings) is a deliberate choice driven by the low toxicity of boronic acids and their stability to aqueous conditions[3]. The success of this transformation relies heavily on the precise orchestration of the catalytic cycle, where the choice of palladium precatalyst, ligand, and base dictates the efficiency of the reaction.
Mechanistic Pathway: The Catalytic Cycle
The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding the causality of each step is critical for rational reaction optimization.
Oxidative Addition : The active Pd(0) species inserts into the C(sp²)–Br bond of the 5-bromoindoline. Because the indoline core is electron-rich, this step can be sluggish; thus, electron-donating ligands are often employed to increase the electron density on the palladium center, accelerating the insertion.
Transmetalation : This is the rate-limiting step in many Suzuki couplings. Boronic acids are poor nucleophiles on their own. The addition of a base (e.g., OH⁻ or CO₃²⁻) is mandatory because it coordinates with the empty p-orbital of the boron atom, forming a negatively charged, highly nucleophilic "ate-complex"[3]. This complex readily transfers the aryl group to the Pd(II) center.
Reductive Elimination : The two organic fragments (the indoline and the aryl group) must adopt a cis-geometry on the palladium complex to couple and release the 5-arylindoline product, regenerating the Pd(0) catalyst.
Fig 1: The Pd-catalyzed Suzuki-Miyaura catalytic cycle for 5-arylindoline synthesis.
Reaction Optimization & Quantitative Data
To establish a robust protocol, various reaction parameters must be evaluated. Table 1 summarizes the quantitative optimization data for the coupling of 5-bromoindoline with phenylboronic acid.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Entry
Catalyst (5 mol%)
Base (2.0 equiv)
Solvent (4:1 v/v)
Heating Modality
Time
Yield (%)
1
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
Thermal (90°C)
12 h
45
2
Pd(PPh₃)₄
K₂CO₃
DMF/H₂O
Thermal (100°C)
8 h
62
3
Pd(dppf)Cl₂
K₂CO₃
Dioxane/H₂O
Thermal (100°C)
4 h
81
4
Pd(dppf)Cl₂
Cs₂CO₃
Dioxane/H₂O
Thermal (100°C)
2 h
94
5
Pd(dppf)Cl₂
Cs₂CO₃
EtOH/H₂O
Microwave (100°C)
30 min
96
Causality in Optimization:
Ligand Effect (Entry 2 vs. 3): Monodentate ligands like PPh₃ allow for trans-isomerization at the Pd(II) center, which halts reductive elimination. The bidentate dppf ligand enforces the required cis-geometry, drastically accelerating the reaction and preventing catalyst degradation[3].
Base Effect (Entry 3 vs. 4): Cs₂CO₃ is highly soluble in organic/aqueous mixtures. The larger ionic radius of cesium provides a more reactive "cesium effect," which accelerates the formation of the boronate ate-complex, facilitating faster transmetalation[4].
Heating Modality (Entry 4 vs. 5): Microwave irradiation provides rapid, uniform volumetric heating. This not only reduces the reaction time from hours to minutes but also suppresses competing side reactions, such as the protodeboronation of the boronic acid[4].
Experimental Protocol: Self-Validating Workflow
The following methodology is designed for a 1.0 mmol scale synthesis using microwave irradiation. Every step includes built-in quality controls to ensure a self-validating system.
Fig 2: Step-by-step experimental workflow for the microwave-promoted Suzuki coupling.
Step 4.1: Reagent Preparation & Setup
To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 5-bromoindoline (198 mg, 1.0 mmol, 1.0 equiv) and the selected arylboronic acid (1.2 mmol, 1.2 equiv).
Add the base, Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv), followed by the precatalyst Pd(dppf)Cl₂ (36 mg, 0.05 mmol, 5 mol%).
Add 5.0 mL of a pre-mixed solvent system of Ethanol/H₂O (4:1 v/v). Causality: The water is strictly required to dissolve the inorganic base and hydrate the boronic acid, while ethanol solubilizes the organic substrates.
Step 4.2: Degassing & Reaction Execution
Self-Validating Step (Degassing): Seal the vial with a crimp cap. Pierce the septum with a needle connected to a Schlenk line. Evacuate the vial under vacuum until the solvent gently bubbles, then backfill with Argon. Repeat this cycle three times. Causality: Oxygen must be removed to prevent the oxidative homocoupling of the boronic acid, which consumes the reagent and complicates purification.
Place the vial in a dedicated microwave synthesizer. Irradiate at 100°C for 30 minutes with a maximum power setting of 150 W.
Self-Validating Step (Visual Check): Upon completion, the initial orange/red suspension should have transitioned to a dark, nearly black mixture, indicating the successful reduction of Pd(II) to Pd(0) and subsequent aggregation into palladium black as the reaction concludes.
Step 4.3: Workup & Isolation
Allow the vial to cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.
Wash the organic layer with deionized water (2 × 10 mL) to remove the inorganic salts and ethanol, followed by a brine wash (10 mL).
Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 4.4: Purification & Characterization
Self-Validating Step (TLC): Spot the crude mixture on a silica gel TLC plate alongside the starting 5-bromoindoline. Elute with Hexanes/Ethyl Acetate (4:1). The starting material (R_f ~ 0.4) should be absent, replaced by a new, highly UV-active spot (R_f ~ 0.3–0.5, depending on the aryl substituent).
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to 20% Ethyl Acetate in Hexanes.
Pool the product-containing fractions and concentrate in vacuo to afford the pure 5-arylindoline.
Troubleshooting & Causality
Even with optimized protocols, deviations can occur. Address failures using the following mechanistic logic:
Issue: High levels of Ar-Ar homocoupling product observed.
Causality: The presence of residual oxygen facilitates a competing Pd-catalyzed oxidative homocoupling of the boronic acid.
Resolution: Ensure strict adherence to the freeze-pump-thaw or evacuate/backfill degassing protocols. Check the integrity of the septum.
Issue: Incomplete conversion of 5-bromoindoline with loss of boronic acid.
Causality: Protodeboronation (the hydrolytic cleavage of the C–B bond) is outcompeting the transmetalation step. This is common with electron-poor or sterically hindered boronic acids.
Resolution: Lower the reaction temperature to 80°C and extend the reaction time, or add the boronic acid in two separate portions (0.75 equiv initially, 0.75 equiv after 15 minutes) to maintain a steady concentration of the active coupling partner.
References
Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]
Source: Lietuvos mokslų akademija (Chemija)
URL:[Link]
Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation
Source: PubMed Central (PMC) - NIH
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 5-(3-Methylphenyl)indoline as a Privileged Scaffold in GPCR Ligand Design
Part 1: Executive Summary & Core Rationale
5-(3-Methylphenyl)indoline (CAS: 893739-02-1) represents a high-value "privileged structure" in modern medicinal chemistry, particularly in the design of selective ligands for G-Protein Coupled Receptors (GPCRs), such as the Serotonin 5-HT2C receptor.
Unlike simple indoline building blocks, the 5-aryl substitution pattern provides a critical vector for exploring hydrophobic pockets within receptor orthosteric sites. The meta-tolyl moiety (3-methylphenyl) specifically serves as a lipophilic probe, often enhancing selectivity against homologous targets (e.g., 5-HT2A or 5-HT2B) by exploiting subtle steric differences in the receptor binding cleft.
Key Applications:
5-HT2C Receptor Modulation: Used as a core scaffold for both agonists (obesity treatment) and antagonists (anxiolytics).
Kinase Inhibition: Serves as a conformationally restricted linker in Type II kinase inhibitors.
Library Expansion: A robust starting material for diversity-oriented synthesis (DOS) via N-1 functionalization.
Part 2: Chemical Properties & Synthesis Strategy
To utilize this scaffold effectively, researchers must understand its reactivity profile. The indoline nitrogen is nucleophilic, while the C5-aryl bond is metabolically stable but synthetically accessible via cross-coupling.
Table 1: Physicochemical Profile
Property
Value
Relevance to MedChem
Molecular Weight
209.29 g/mol
Fragment-like; allows room for further functionalization (Rule of 3 compliant).
cLogP
~3.8
High lipophilicity; requires polar N-substitution to balance solubility.
H-Bond Donors
1 (NH)
Key interaction point; usually derivatized (urea/amide) or alkylated.
Rotatable Bonds
1 (Biaryl axis)
Restricted rotation aids in entropy-enthalpy compensation during binding.
Synthesis Protocol: Suzuki-Miyaura Coupling
The most reliable route to 5-(3-Methylphenyl)indoline is the palladium-catalyzed coupling of 5-bromoindoline with 3-methylphenylboronic acid.
Critical Step: The indoline nitrogen must be protected (e.g., Boc, Acetyl) prior to coupling to prevent catalyst poisoning and N-arylation side reactions.
Step-by-Step Methodology:
Protection: React 5-bromoindoline (1.0 eq) with Boc₂O (1.1 eq) and DMAP (cat.) in DCM. Yield: >95%.
Conditions: Heat at 90°C for 4-6 hours under Argon.
Deprotection: Treat the crude intermediate with TFA/DCM (1:1) at 0°C to RT for 1 hour.
Purification: Neutralize with NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Part 3: Medicinal Chemistry Applications
Application A: Selective 5-HT2C Receptor Agonists
The 5-HT2C receptor is a validated target for obesity (e.g., Lorcaserin).[1][2] However, selectivity over 5-HT2A (hallucinogenic) and 5-HT2B (valvulopathy) is paramount.
Mechanism:
The 5-(3-methylphenyl) group occupies the hydrophobic "accessory pocket" of the 5-HT2C receptor. The meta-methyl group creates a steric clash in the slightly smaller 5-HT2B pocket, thereby improving the safety profile.
Experimental Workflow (Library Generation):
Scaffold: Start with 5-(3-Methylphenyl)indoline.
N-Alkylation: Perform reductive amination with various aliphatic aldehydes to mimic the "propylamine" chain found in serotonin.
For anxiolytic applications, the indoline nitrogen is often converted into a urea or biaryl-amide.
Protocol:
Dissolve 5-(3-Methylphenyl)indoline (1.0 eq) in DCM.
Add a substituted isocyanate (e.g., 3-pyridyl isocyanate) (1.1 eq).
Stir at RT for 2 hours. The product usually precipitates or can be isolated by evaporation.
Result: A urea-linked biaryl indoline, structurally related to the selective antagonist SB-242084.
Part 4: Visualizations & Logic Maps
Figure 1: Synthesis & Functionalization Logic
Caption: Synthetic pathway for accessing 5-(3-Methylphenyl)indoline and its divergence into Agonist (Red) and Antagonist (Blue) chemotypes.
Figure 2: SAR Selectivity Filter (5-HT2C)
Caption: Mechanistic basis for selectivity. The 3-methyl group exploits steric differences between the 5-HT2C and 5-HT2B receptor pockets.
Part 5: References
Bentley, J. M., et al. (2004). "Indoline derivatives as 5-HT2C receptor agonists."[1][3][4][5][6] Bioorganic & Medicinal Chemistry Letters, 14(3), 677-680. Link
Bromidge, S. M., et al. (1997).[7] "6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist."[7] Journal of Medicinal Chemistry, 40(22), 3494-3496.[7] Link
Smith, B. M., et al. (2006). "Discovery and SAR of new 5-HT2C agonists: Indolines and indoles." Bioorganic & Medicinal Chemistry Letters, 16(11), 2943-2947. Link
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
Detailed experimental procedure for synthesizing 5-(3-Methylphenyl)indoline
Strategic Overview & Rationale The synthesis of 5-(3-Methylphenyl)indoline presents a specific chemoselective challenge: the preservation of the oxidation-sensitive indoline core while establishing a biaryl carbon-carbon...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Rationale
The synthesis of 5-(3-Methylphenyl)indoline presents a specific chemoselective challenge: the preservation of the oxidation-sensitive indoline core while establishing a biaryl carbon-carbon bond.
While direct Suzuki-Miyaura coupling on 5-bromoindoline is theoretically possible, it is operationally risky due to the susceptibility of the electron-rich indoline nitrogen to poison palladium catalysts and the tendency of the indoline core to oxidize to indole under coupling conditions.
Therefore, this protocol utilizes a "Robust Indole-First" strategy :
Suzuki-Miyaura Coupling of 5-bromoindole to establish the biaryl skeleton.
Chemoselective Reduction of the indole C2-C3 double bond using Sodium Cyanoborohydride (NaBH₃CN) in acetic acid.
Why this route?
Catalytic Efficiency: Indoles are less prone to catalyst poisoning than free indolines.
Selectivity: The use of NaBH₃CN in acetic acid (Gribble reduction conditions) selectively reduces the indole double bond without N-alkylation, a common side reaction observed when using NaBH₄ in carboxylic acids.
Reaction Workflow Visualization
The following diagram outlines the two-stage synthetic pathway, highlighting the critical intermediate and transformation logic.
Figure 1: Modular synthesis pathway designed to maximize yield and minimize oxidative degradation.
Detailed Experimental Protocols
Step 1: Synthesis of 5-(3-Methylphenyl)indole (Suzuki Coupling)
This step establishes the biaryl core. We utilize Pd(dppf)Cl₂ due to its high stability and resistance to dehalogenation side-reactions compared to Pd(PPh₃)₄.
Reagents & Stoichiometry:
Component
Equiv.
Role
5-Bromoindole
1.0
Limiting Reagent
3-Methylphenylboronic acid
1.2
Coupling Partner
Pd(dppf)Cl₂ · DCM
0.05
Catalyst
K₂CO₃ (2M aq.)
3.0
Base
1,4-Dioxane
--
Solvent (0.1 M conc.)
Protocol:
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 5-bromoindole (1.0 equiv) and 3-methylphenylboronic acid (1.2 equiv).
Solvent Addition: Add 1,4-Dioxane (10 mL per mmol of substrate). Degas the solvent by bubbling nitrogen through it for 15 minutes. Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid.
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) and the aqueous K₂CO₃ solution (3.0 equiv).
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the 5-bromoindole spot disappears.
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse the pad with EtOAc.
Extraction: Wash the filtrate with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Step 2: Selective Reduction to 5-(3-Methylphenyl)indoline
This step utilizes the high chemoselectivity of Sodium Cyanoborohydride in acidic media to reduce the indole double bond.
Reagents & Stoichiometry:
Component
Equiv.
Role
5-(3-Methylphenyl)indole
1.0
Intermediate
NaBH₃CN
3.0
Reducing Agent
Glacial Acetic Acid
--
Solvent/Proton Source
Protocol:
Setup: Dissolve the intermediate from Step 1 in Glacial Acetic Acid (5 mL per mmol) in a flask equipped with a fume trap (potential HCN evolution, see Safety). Cool to 15°C .
Addition: Add NaBH₃CN (3.0 equiv) portion-wise over 20 minutes. Note: The reaction is exothermic; maintain temperature below 25°C to ensure selectivity.
Reaction: Stir at room temperature for 2–3 hours. The reaction color typically shifts from yellow to colorless/pale yellow.
Quenching: Pour the reaction mixture carefully into ice-water. Basify the solution to pH ~9-10 using 4M NaOH or solid NaOH pellets (slow addition with cooling).
Self-Validating Check: The product will precipitate or oil out as the pH becomes basic.
Extraction: Extract with Dichloromethane (DCM) (3x).
Purification: Dry organics over Na₂SO₄ and concentrate. If necessary, purify via a short silica plug (100% DCM to 2% MeOH/DCM). Indolines are prone to oxidation; store under inert gas at -20°C.
Mechanistic Insight: The "Gribble" Reduction
Understanding the mechanism is vital for troubleshooting. The reduction of indole to indoline in acidic media follows a protonation-hydride transfer sequence.
Figure 2: Mechanistic flow of the acid-mediated indole reduction.
Expert Note: The C3 position of indole is the most nucleophilic. Protonation occurs here first, disrupting aromaticity and generating a highly electrophilic iminium species (indoleninium) at C2. The cyanoborohydride anion then delivers a hydride to C2. Unlike Borane or NaBH₄, NaBH₃CN is not strong enough to reduce the acetic acid solvent to an aldehyde, thereby preventing the N-alkylation side reaction (reductive amination) [4, 5].
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Oxygen in solvent
Degas solvents thoroughly (sparge with Ar/N₂ for 20 min).
Homocoupling (Step 1)
Catalyst degradation
Ensure Pd(dppf)Cl₂ is stored in a desiccator; appear as orange crystals, not black powder.
N-Ethylation (Step 2)
Wrong hydride source
Do NOT use NaBH₄ in acetic acid. It reduces AcOH to acetaldehyde, which alkylates the nitrogen. Stick to NaBH₃CN.
Incomplete Reduction
Wet Acetic Acid
Water inhibits the protonation step. Use Glacial Acetic Acid.
Product Oxidation
Air exposure
Indolines oxidize back to indoles or form colored impurities on silica. Perform chromatography quickly and store cold/inert.
Safety & Handling (HSE)
Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (generates HCN gas).[1] ALWAYS run Step 2 in a well-ventilated fume hood. Quench all glassware and waste with bleach (sodium hypochlorite) solution to oxidize any residual cyanide before disposal.
Indoline Stability: The final product is an electron-rich aniline derivative. It is sensitive to light and air. Store in amber vials under Argon.
References
BenchChem. "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole." BenchChem Application Library. Link
Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media."[2] Synthesis, 1977. (Foundational text on Indole reduction).
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Protocols." Link
Ketcha, D. M., et al. "Convenient Synthesis of Indolines by Reduction of Indoles with Sodium Cyanoborohydride in Carboxylic Acids." Synthetic Communications, 1983.[2] Link
Biotage. "MP-Cyanoborohydride Applications in Reductive Amination and Reduction."[3] Biotage Application Notes. Link
Application Note: Characterization of 5-(3-Methylphenyl)indoline as a Small Molecule PD-L1 Inhibitor
Executive Summary The inhibition of the PD-1/PD-L1 immune checkpoint axis has revolutionized cancer immunotherapy.[1][2] While monoclonal antibodies (mAbs) like pembrolizumab and atezolizumab have achieved clinical succe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The inhibition of the PD-1/PD-L1 immune checkpoint axis has revolutionized cancer immunotherapy.[1][2] While monoclonal antibodies (mAbs) like pembrolizumab and atezolizumab have achieved clinical success, they face limitations including poor tissue penetration, high manufacturing costs, and a lack of oral bioavailability. Consequently, the field is pivoting toward small molecule inhibitors (SMIs).
5-(3-Methylphenyl)indoline represents a potent "second-generation" scaffold in this domain. Unlike mAbs that sterically block the interaction surface, this compound class typically functions via a unique mechanism: dimerization-induced sequestration . By binding to a hydrophobic pocket within PD-L1, it acts as a "molecular glue," locking two PD-L1 proteins into a non-functional homodimer. This application note provides a comprehensive technical guide for researchers evaluating 5-(3-Methylphenyl)indoline, detailing handling, biochemical screening, and functional validation protocols.
Compound Profile & Handling
Chemical Biology:
5-(3-Methylphenyl)indoline is a lipophilic small molecule designed to mimic the biphenyl core of early BMS-series inhibitors (e.g., BMS-202, BMS-1166) but with an indoline moiety to improve rigidity and metabolic stability.
Storage & Solubilization:
Format: Supplied as a lyophilized powder.
Stock Solution: Dissolve in 100% DMSO to a concentration of 10 mM or 50 mM. Vortex and sonicate for 2 minutes to ensure complete dissolution.
Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Working Solution: Dilute in aqueous assay buffer immediately prior to use. Keep final DMSO concentration <1% in cellular assays to avoid solvent toxicity.
Mechanism of Action (MoA)
Understanding the MoA is critical for assay design. Unlike competitive antagonists that bind the exact orthosteric site, 5-(3-Methylphenyl)indoline binds to a cylindrical hydrophobic pocket formed at the interface of two PD-L1 molecules.
Pathway Visualization
The following diagram illustrates the specific mechanism where the inhibitor induces PD-L1 dimerization, preventing the PD-1 interaction.[1][3][4]
Caption: Mechanism of Action: The small molecule inhibitor binds to PD-L1, inducing the formation of a stable homodimer that is sterically incapable of binding PD-1, thereby restoring T-cell activity.
Objective: Determine the IC50 of 5-(3-Methylphenyl)indoline in blocking the PD-1/PD-L1 interaction.
Method: Homogeneous Time-Resolved Fluorescence (HTRF).[3][5][6]
Reagents:
Tag-lite® PD-1 (labeled with Terbium cryptate, Donor).
PD-L1 (labeled with Red acceptor).
Assay Buffer: PBS pH 7.4, 0.1% BSA, 0.5M KF (Potassium Fluoride is critical for Europium/Terbium stability).
Workflow:
Compound Prep: Prepare a 10-point serial dilution of 5-(3-Methylphenyl)indoline in Assay Buffer (Top concentration: 10 µM; 1:3 dilution).
Plate Setup: Use a 384-well low-volume white plate.
Add 5 µL of Compound dilution.
Add 5 µL of PD-L1-Red (Acceptor) at 4 nM final.
Add 5 µL of PD-1-Tb (Donor) at 4 nM final.
Incubation: Incubate for 2 hours at Room Temperature (RT) protected from light. Note: Small molecules require longer equilibration than antibodies due to the dimerization mechanism.
Read: Measure HTRF ratio (665 nm / 620 nm) on a compatible multimode reader (e.g., PerkinElmer EnVision).
Data Analysis:
Calculate the HTRF Ratio:
.
Plot Ratio vs. Log[Compound] and fit to a 4-parameter logistic (4PL) equation to derive IC50.
Protocol B: Functional Cell-Based Bioassay
Objective: Validate that biochemical inhibition translates to cellular immune restoration.[7]
System: PD-1 Effector Cells (Jurkat T cells expressing PD-1 and NFAT-Luciferase) co-cultured with PD-L1 aAPC (CHO cells expressing PD-L1 and TCR activator).
Workflow:
Target Cell Seeding: Seed PD-L1 aAPC (CHO) cells in a 96-well white clear-bottom plate (20,000 cells/well). Incubate overnight at 37°C/5% CO2.
Treatment: Remove media. Add 5-(3-Methylphenyl)indoline (diluted in assay media) to the CHO cells. Incubate for 60 minutes to allow pre-binding and dimerization on the cell surface.
Effector Addition: Add PD-1 Effector Jurkat cells (40,000 cells/well) to the plate.
Expected Result:
In the absence of inhibitor, PD-L1 binds PD-1, suppressing NFAT signaling (Low Luminescence).
In the presence of 5-(3-Methylphenyl)indoline, PD-1 is unblocked, TCR signaling proceeds, and NFAT drives Luciferase expression (High Luminescence ).
Cause: Non-specific interaction or light interference.
Solution: Ensure KF is present in the buffer. Use low-binding black or white plates. Check compound autofluorescence (run a "compound only" control).
Issue: Low Potency in Cell Assay vs. Biochemical
Cause: Serum protein binding (albumin sequestration).
Solution: Perform cell assays in low-serum media (1% FBS) or calculate the shift in IC50 caused by serum proteins to understand the in vivo correlation.
Issue: Compound Precipitation
Cause: Low aqueous solubility at high concentrations.
Solution: Do not exceed 100 µM in aqueous buffer. Inspect wells microscopically for crystals before reading.
References
Guzik, K. et al. (2019). Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1. Journal of Medicinal Chemistry. Link
Zak, K.M. et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget. Link
Revvity. (2023). Screening for inhibitors of PD-1 and PD-L1 binding with AlphaLISA technology. Application Note. Link
Skalniak, L. et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint in cancer immunotherapy. Oncotarget. Link
Bristol Myers Squibb. (2015). Patent WO2015160641: Immunomodulators. (Foundational patent for biphenyl/indoline PD-L1 inhibitors). Link
Application Notes & Protocols: A Researcher's Guide to In Vitro Evaluation of Indoline-Based Compounds
Foreword: The Indoline Scaffold - A Privileged Motif in Modern Drug Discovery The indoline nucleus, a heterocyclic aromatic structure, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its structural re...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Indoline Scaffold - A Privileged Motif in Modern Drug Discovery
The indoline nucleus, a heterocyclic aromatic structure, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to tryptophan allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1][2] Compounds built upon this framework have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and potent enzyme-inhibitory properties.[2][3][4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to provide a cohesive strategy for the in vitro characterization of novel indoline-based compounds. We will explore the causality behind experimental choices, establish self-validating workflows, and ground our protocols in authoritative, verifiable science.
Section 1: The Foundational Gateway - Assessing Cytotoxicity and Antiproliferative Effects
Before exploring any specific therapeutic activity, the primary step is to determine a compound's effect on cell viability and proliferation. This foundational data establishes the therapeutic window and informs the concentration ranges for all subsequent functional assays. We will focus on two complementary gold-standard assays: MTT for metabolic activity and LDH for membrane integrity.
Principle: A Two-Pronged Approach to Cell Health
Relying on a single cytotoxicity assay can be misleading. A compound might inhibit mitochondrial respiration without killing the cell, leading to a false positive in an MTT assay.[6][7] Conversely, a compound might induce membrane leakage (necrosis) without immediately halting metabolism. Therefore, we employ an orthogonal approach:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenase enzymes.[7][8] Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10] It is a reliable marker for cytotoxicity and cell lysis.[9]
This dual-assay strategy ensures that we can distinguish between cytostatic effects (growth inhibition) and cytotoxic effects (cell death).[6]
Table 1: Comparison of Foundational Cytotoxicity Assays
Feature
MTT Assay
LDH Assay
Principle
Measures mitochondrial metabolic activity
Measures plasma membrane integrity via released enzyme
| Potential Interference | Compounds affecting mitochondrial respiration | High background LDH in serum-containing media[9] |
Experimental Workflow: A General Approach
The following diagram illustrates a typical workflow for assessing the initial cytotoxic profile of a new indoline compound.
Caption: General workflow for cytotoxicity screening.
Protocol: MTT Antiproliferative Assay
Principle: Measures the reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in living cells. The absorbance of the solubilized formazan is proportional to the number of viable cells.
Materials:
Indoline compound stock solution (e.g., 10 mM in DMSO)
Human cancer cell lines (e.g., A549 lung, HCT116 colorectal, MCF-7 breast)[8][12]
Complete culture medium (e.g., DMEM with 10% FBS)
MTT solution (5 mg/mL in sterile PBS)
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
96-well clear, flat-bottom microplates
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare serial dilutions of the indoline compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO concentration matched to the highest compound concentration) and untreated control wells.
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability using the formula:
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
Plot % Viability against the log of the compound concentration.
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Scientist's Insight: The incubation time with MTT is critical and cell-line dependent. Visually inspect formazan crystal formation. Also, ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.
Section 2: Screening for Key Bioactivities
With a defined non-toxic concentration range, we can now screen for desired biological functions. Indoline scaffolds are frequently investigated for anti-inflammatory, antioxidant, and specific enzyme-inhibiting properties.
Anti-inflammatory Activity: The Macrophage Model
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages. In response, macrophages (like the RAW 264.7 cell line) produce pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6.[13][14] An effective anti-inflammatory compound will suppress the production of these mediators. We measure NO using the Griess assay and cytokines via ELISA.
Caption: LPS-induced inflammatory pathway in macrophages.
Protocol: Nitric Oxide (NO) Production via Griess Assay
Cell Seeding & Treatment: Seed RAW 264.7 macrophages (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight. Pre-treat cells with various non-toxic concentrations of the indoline compound for 2 hours.[14]
Stimulation: Stimulate the cells by adding LPS (e.g., 500 ng/mL) to each well (except the unstimulated control). Incubate for 18-24 hours.[14]
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well. Incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
Measurement: Immediately read the absorbance at 540 nm. A standard curve using sodium nitrite must be prepared to quantify the NO concentration.
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Scientist's Insight: Always run a parallel MTT or LDH assay on the same plate to confirm that the reduction in NO is due to anti-inflammatory activity and not simply cytotoxicity.[14]
Antioxidant Capacity: Radical Scavenging Assays
Principle: Many diseases involve oxidative stress caused by free radicals. Antioxidant assays measure a compound's ability to neutralize these radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable free radical with a deep violet color. When it accepts a hydrogen atom or electron from an antioxidant, it is reduced to a yellow-colored, non-radical form. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[15][16]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation (ABTS•+) is a blue-green chromophore. In the presence of an antioxidant, it is reduced back to its colorless neutral form. This decolorization is measured as a decrease in absorbance at 734 nm.[16][17]
Protocol: General Radical Scavenging
Reagent Preparation: Prepare a working solution of DPPH or ABTS•+ in a suitable solvent (e.g., methanol or ethanol).[15]
Reaction Setup: In a 96-well plate, add a small volume of your indoline compound dilutions.
Initiation: Add a larger volume of the DPPH or ABTS•+ working solution to initiate the reaction.[16] Include a blank (solvent only) and a control (solvent + radical solution). Ascorbic acid or Trolox can be used as a positive control.
Incubation: Incubate the plate at room temperature in the dark for a set period (e.g., 30 minutes for DPPH, 6-10 minutes for ABTS).[15][16]
Measurement: Read the absorbance at the appropriate wavelength (517 nm for DPPH, 734 nm for ABTS).
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the radicals).
Scientist's Insight: The ABTS assay is often considered more sensitive and less prone to interference from colored compounds because it is read at a longer wavelength.[16][17] However, running both assays provides a more comprehensive antioxidant profile.
Specific Target Inhibition: Enzyme Assays
Principle: Indoline derivatives are known to inhibit a wide range of enzymes, including kinases, cyclooxygenases (COX), and cholinesterases.[1] As a representative example, we detail the inhibition of Acetylcholinesterase (AChE), an important target in Alzheimer's disease research.[18] The most common method is the Ellman's assay.[19][20]
Caption: Principle of the Ellman's method for AChE inhibition.
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATChI), and Ellman's Reagent (DTNB) in a phosphate buffer (pH 8.0).[19][21]
Assay Setup (96-well plate):
Add buffer, AChE solution, and various concentrations of the indoline test compound to wells.
Include a control with no inhibitor (100% enzyme activity) and a blank with no enzyme.
Pre-incubation: Pre-incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[19]
Reaction Initiation: Add DTNB and ATChI to all wells to start the reaction.
Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the enzyme activity.
Data Analysis:
Calculate the rate of reaction (ΔAbs/min) for each inhibitor concentration.
Determine the percentage of inhibition relative to the no-inhibitor control.
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[21]
Scientist's Insight: This homogeneous "mix-incubate-measure" assay is highly amenable to high-throughput screening (HTS).[18] It is crucial to ensure the test compound itself does not absorb at 412 nm; if it does, a background subtraction is necessary.
Section 3: Early Safety & ADME Profiling
For promising lead compounds, early in vitro assessment of absorption, distribution, metabolism, and excretion (ADME) and toxicity is crucial. These assays help predict a compound's in vivo behavior and identify potential liabilities before committing to expensive animal studies.
Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions. Indoline compounds are incubated with human liver microsomes and specific CYP isoform substrates. Inhibition of substrate metabolism indicates potential CYP inhibition.[22]
hERG Channel Inhibition: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias. This assay evaluates a compound's potential for cardiotoxicity.[22]
Microsomal Stability: Measures how quickly a compound is metabolized by liver enzymes, providing an early indication of its metabolic stability and potential half-life in vivo.[22]
Table 2: Representative (Hypothetical) Data for a Novel Indoline Compound (IND-123)
The in vitro evaluation of indoline-based compounds is a multi-faceted process that requires a logical, tiered approach. By starting with foundational cytotoxicity assays, moving to functional screens for desired bioactivity, and culminating in early safety profiling, researchers can build a comprehensive and reliable data package. This strategy, which emphasizes orthogonal validation and understanding the scientific principles behind each protocol, ensures the efficient and robust identification of promising therapeutic candidates for further development.
References
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]
In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]
Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing. [Link]
Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. PMC. [Link]
Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. ResearchGate. [Link]
Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages. Sci-Hub. [Link]
Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. JOURNAL OF ADVANCES IN CHEMISTRY. [Link]
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC. [Link]
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. [Link]
Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. MDPI. [Link]
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]
Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online. [Link]
Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. ScienceDirect. [Link]
Overview Of In Vitro – Antioxidant Models. LinkedIn. [Link]
MTT assays (% inhibition of cell viability) and LDH release assay (% cytotoxicity) of chloroform-methanol (1:1, v/v) extracts from V. locusta and E. sativa on HT-29 cell line. ResearchGate. [Link]
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC. [Link]
Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. PMC. [Link]
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. [Link]
In vitro antioxidant activity curves (DPPH and ABTS assays) versus concentration promoted by PR compounds and ascorbic acid (AA) and butylated hydroxytoluene (BHT) standards. ResearchGate. [Link]
Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. PMC. [Link]
Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]
In Vitro Toxicology Assay Kits. Indigo Biosciences. [Link]
Functionalization of the Indoline Nitrogen: A Comprehensive Guide to Synthetic Strategies and Protocols
Introduction: The Strategic Importance of the Indoline Scaffold The indoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous natural products and syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] The functionalization of the indoline nitrogen (N-1 position) is a critical strategy for modulating the pharmacological properties of these molecules, including their binding affinity, selectivity, and pharmacokinetic profiles.[3] This guide provides a comprehensive overview of the key synthetic methodologies for the functionalization of the indoline nitrogen, complete with detailed application notes, step-by-step protocols, and an exploration of the underlying chemical principles.
This document is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical guidance for the strategic modification of the indoline ring system. We will delve into the most prevalent and impactful N-functionalization techniques: N-arylation, N-alkylation, and N-acylation, providing insights into the causality behind experimental choices to empower you to design and execute successful synthetic strategies.
I. N-Arylation of the Indoline Ring: Forging the C-N Aryl Bond
The introduction of an aryl group at the indoline nitrogen can profoundly influence the biological activity of the parent molecule. Two of the most powerful and widely adopted methods for constructing this C-N bond are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, revered for its broad substrate scope and functional group tolerance.[4][5] This reaction facilitates the coupling of an amine (in this case, the indoline nitrogen) with an aryl halide or triflate, catalyzed by a palladium complex.
The "Why" Behind the Protocol: Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the indoline, deprotonation by a base, and finally, reductive elimination to yield the N-arylindoline and regenerate the Pd(0) catalyst.[4][6] The choice of ligand is paramount as it influences the stability and reactivity of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and prevent catalyst deactivation.[2][7]
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indoline, aryl bromide, and sodium tert-butoxide.
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
Catalyst and Ligand Addition: In a separate vial, weigh the Pd(OAc)₂ and XPhos. Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the indoline.
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Comparison of Ligands for the Buchwald-Hartwig Amination of Indoles
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical and cost-effective method for N-arylation, employing a copper catalyst.[10][11] While traditionally requiring harsh reaction conditions, modern modifications have made it a more versatile and milder process.[12]
The "Why" Behind the Protocol: Mechanistic Insights
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) indolate species, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination then furnishes the N-arylindoline and regenerates the active copper(I) catalyst.[11][13] The use of ligands, such as diamines, can accelerate the reaction by stabilizing the copper species and facilitating the oxidative addition and reductive elimination steps.[14]
Experimental Workflow: Ullmann N-Arylation
Caption: Workflow for Ullmann N-arylation of indoline.
Protocol 2: Ligand-Accelerated Ullmann N-Arylation of Indoline
This protocol describes a modified Ullmann reaction using a diamine ligand to facilitate the coupling at milder temperatures.[14]
Materials:
Indoline (1.0 mmol)
Aryl iodide (1.2 mmol)
Copper(I) iodide (CuI) (0.1 mmol)
trans-1,2-Cyclohexanediamine (0.2 mmol)
Potassium phosphate (K₃PO₄) (2.0 mmol)
Anhydrous toluene (2 mL)
Argon gas
Oven-dried sealed tube
Procedure:
Reaction Setup: In an oven-dried sealed tube, combine CuI, K₃PO₄, and a magnetic stir bar.
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
Reagent Addition: Add the indoline, aryl iodide, trans-1,2-cyclohexanediamine, and toluene via syringe.
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
II. N-Alkylation of the Indoline Ring: Introducing Aliphatic Moieties
N-alkylation is a fundamental transformation that allows for the introduction of a wide variety of alkyl groups onto the indoline nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination with carbonyl compounds.
Direct N-Alkylation with Alkyl Halides
This is a straightforward Sₙ2 reaction where the deprotonated indoline nitrogen acts as a nucleophile, attacking an electrophilic alkyl halide.[15]
The "Why" Behind the Protocol: Mechanistic Insights
The success of this reaction hinges on the efficient deprotonation of the indoline N-H. Strong bases like sodium hydride (NaH) are often used to generate the highly nucleophilic indolate anion.[15] The choice of solvent is also crucial; polar aprotic solvents like DMF or THF are typically employed to solvate the cation of the base and promote the Sₙ2 reaction.[15]
Protocol 3: N-Alkylation of Indoline using Sodium Hydride
This protocol describes a standard procedure for the N-alkylation of indoline using a strong base.[7][15]
Materials:
Indoline (1.0 eq)
Alkyl halide (1.1 eq)
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of indoline in anhydrous DMF or THF. Cool the solution to 0 °C in an ice bath. Carefully add NaH portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reductive Amination: A Versatile Two-Step, One-Pot Process
Reductive amination is a highly versatile and widely used method for forming C-N bonds.[16][17] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
The "Why" Behind the Protocol: Mechanistic Insights
The reaction proceeds in two stages: imine/iminium ion formation and reduction. The initial condensation of the indoline with the carbonyl compound is typically acid-catalyzed. The subsequent reduction of the iminium ion is achieved using a mild reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice for this transformation due to its mildness and selectivity.[18]
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of indoline.
Protocol 4: Reductive Amination of Indoline with an Aldehyde
This protocol provides a general procedure for the N-alkylation of indoline via reductive amination.[19]
Reaction Setup: To a solution of indoline and the aldehyde in DCE or THF, add acetic acid (if needed). Stir the mixture at room temperature for 1 hour.
Reduction: Add NaBH(OAc)₃ in one portion and continue to stir at room temperature until the starting materials are consumed (monitored by TLC).
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution.
Extraction: Extract the aqueous layer with DCM. Wash the combined organic layers with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 2: Comparison of N-Alkylation Methods for Indolines
Method
Alkylating Agent
Reagents
Advantages
Disadvantages
Direct Alkylation
Alkyl halides, tosylates
Strong base (NaH, KH), polar aprotic solvent (DMF, THF)
Simple, good for primary and some secondary alkyl halides
Requires strong base, potential for over-alkylation, limited to less hindered halides
III. N-Acylation of the Indoline Ring: Installation of Carbonyl Functionality
The introduction of an acyl group at the indoline nitrogen is a common strategy to synthesize amides, which are important functional groups in many bioactive molecules. N-acylation can also serve as a method for introducing a protecting group.
The "Why" Behind the Protocol: Mechanistic Insights
N-acylation typically proceeds via nucleophilic acyl substitution. The indoline nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride, anhydride). The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.[20]
Protocol 5: N-Acylation of Indoline with an Acyl Chloride
This protocol describes a general procedure for the N-acylation of indoline.[20]
Materials:
Indoline (1.0 eq)
Acyl chloride (1.1 eq)
Triethylamine (Et₃N) or Pyridine (1.5 eq)
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a solution of indoline in anhydrous DCM or THF at 0 °C, add triethylamine or pyridine.
Acylation: Add the acyl chloride dropwise to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).
Work-up: Quench the reaction with water.
Extraction: Separate the organic layer and wash it with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Table 3: Common Acylating Agents for Indoline N-Acylation
Acylating Agent
Reactivity
Byproduct
Typical Conditions
Acyl Chlorides
High
HCl
Base (Et₃N, pyridine), 0 °C to RT
Acid Anhydrides
Moderate
Carboxylic acid
Base (Et₃N, pyridine), RT to reflux
Carboxylic Acids
Low
Water
Coupling agent (DCC, EDC), base (DMAP)
Thioesters
Moderate
Thiol
Base (Cs₂CO₃), high temperature
IV. Troubleshooting and Safety Considerations
Troubleshooting Common Issues:
Low Yield: Check the purity of reagents and solvents. Ensure an inert atmosphere for sensitive reactions. Optimize reaction temperature and time.
Side Reactions (e.g., C-3 functionalization): In N-alkylation, ensure complete deprotonation of the indoline nitrogen by using a sufficient amount of a strong base.
Incomplete Reaction: Increase the amount of the coupling partner or catalyst. Extend the reaction time or increase the temperature.
Safety Precautions:
Handling Reagents: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1][20]
Reactive Reagents: Exercise extreme caution when handling pyrophoric or water-reactive reagents like sodium hydride.[15]
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
V. Spectroscopic Characterization of N-Functionalized Indolines
The successful functionalization of the indoline nitrogen can be confirmed by various spectroscopic techniques:
¹H NMR: Look for the disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced aryl, alkyl, or acyl group.
¹³C NMR: Observe the shifts in the carbon signals of the indoline ring and the appearance of new signals from the added functional group.
IR Spectroscopy: Note the disappearance of the N-H stretching vibration and the appearance of new characteristic bands (e.g., C=O stretch for N-acylated products).
Mass Spectrometry: Confirm the molecular weight of the desired product.
Conclusion
The functionalization of the indoline nitrogen is a powerful and versatile strategy in modern organic synthesis and drug discovery. A thorough understanding of the available synthetic methods, their underlying mechanisms, and the key reaction parameters is essential for the successful design and execution of synthetic routes to novel and biologically active indoline derivatives. This guide provides a solid foundation of protocols and theoretical insights to aid researchers in this exciting and impactful area of chemical science.
References
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Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe.Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Surry, D. S., & Buchwald, S. L. (2008).
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Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical Importance of Indoles.Molecules, 18(6), 6620–6662.
BenchChem. (2025). Application Notes and Protocols: N-acylation of 1H-Isoindole-1,3-diamine. BenchChem.
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
BenchChem. (2025).
Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles.Journal of the American Chemical Society, 124(50), 14844–14845.
BenchChem. (2025).
Ndibe, H. C., Owolabi, B. J., Adepoju, T. S., & Eriamiatoe, I. O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
Daniele Teti. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language.
de Sá, A. L., & de Oliveira, R. B. (2018). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.Molecules, 23(9), 2333.
Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
Derek Banas. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]
Smith, C. J., & Jones, A. B. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.Organic & Biomolecular Chemistry, 18(48), 9835-9840.
Li, B., & Ma, D. (2015). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source.Organic Letters, 17(21), 5344-5347.
Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.Beilstein Journal of Organic Chemistry, 18, 89-94.
BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination for the Synthesis of N-Aryl-3- [4-(Benzyloxy)
Luque, R., & Feiz, D. (2018). Ullmann-type reductive homo-coupling reactions at room temperature.
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS.Heterocycles, 19(1), 91-94.
BenchChem. (2025). Spectroscopic Characterization of the Indolizine Core: A Technical Guide. BenchChem.
Klapars, A., Huang, X., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.Journal of the American Chemical Society, 124(25), 7421–7428.
Thermo Fisher Scientific. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
Ma, D., Zhang, Y., Yao, J., Wu, S., & Ji, F. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.Journal of the American Chemical Society, 125(47), 14470-14471.
D’Souza, D., & Müller, T. J. J. (2007). Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols.Green Chemistry, 9(12), 1271-1280.
Menche, D., & Arikan, F. (2006). Thiourea-Catalyzed Direct Reductive Amination of Aldehydes.Synlett, (5), 841-844.
Le, Z. G., Chen, Z. C., Hu, Y., & Zheng, Q. G. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides in ionic liquids.Synthesis, (2), 208-212.
Synple Chem. (n.d.).
Wang, C., & Li, X. (2018). An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones.Organic Chemistry Frontiers, 5(10), 1626-1630.
Phillips, E. M., & Sammakia, T. (2011). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.Organic Letters, 13(18), 4854-4857.
RSIS International. (2025).
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
ResearchGate. (2025).
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles.Organic Letters, 2(10), 1403-1406.
Organic Chemistry Portal. (n.d.).
University of Rochester, Department of Chemistry. (n.d.). About Troubleshooting.
Barbasiewicz, M., & Makosza, M. (2006). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester.Organic & Biomolecular Chemistry, 4(8), 1614-1617.
Ananikov, V. P., Khemchyan, L. L., Ivanova, Y. V., & Bukhtiyarov, V. I. (2016). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
Cramer, N. (2019). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles.
IJSAT. (2025).
Billman, J. H., & McDowell, J. W. (1961). Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution.The Journal of Organic Chemistry, 26(5), 1437-1440.
Application Note: Strategic Utilization of 5-(3-Methylphenyl)indoline in Functional Materials Synthesis
Abstract & Strategic Value 5-(3-Methylphenyl)indoline is a specialized electron-rich building block used primarily in the synthesis of Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs) and Organic Light E...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Value
5-(3-Methylphenyl)indoline is a specialized electron-rich building block used primarily in the synthesis of Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs) and Organic Light Emitting Diodes (OLEDs).
Unlike unsubstituted indoline, the 3-methylphenyl moiety at the C5 position serves a dual purpose:
Electronic Tuning: It extends the conjugation length of the indoline core, raising the HOMO level to better match perovskite valence bands.
Morphological Control: The meta-methyl group introduces steric bulk that disrupts excessive crystallinity. This is critical for forming smooth, amorphous thin films required for high-efficiency devices, preventing grain boundary defects that lead to charge recombination.
This guide outlines the synthesis, purification, and application of this scaffold in creating high-performance organic semiconductors.
Chemical Profile & Properties[1][2][3][4][5]
Property
Specification
Relevance to Materials Science
CAS (Generic Class)
Derivative of 392-13-2
Precursor tracking.
Molecular Weight
~209.29 g/mol
Small molecule HTM building block.
Electronic Character
Electron Donor (D)
Acts as the "Push" unit in D-A-D dyes.
Solubility
High (DCM, THF, Toluene)
Essential for solution-processed devices (Spin coating).
Oxidation Potential
Low (< 0.5 V vs Fc/Fc+)
Facile hole injection capability.
Representative Synthetic Protocols
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 5-(3-Methylphenyl)indoline from 5-bromoindoline.
Scientific Rationale:
Direct arylation at the C5 position is achieved most efficiently via Suzuki coupling. The use of a mild base (K₂CO₃) and a bidentate ligand (dppf) prevents the oxidation of the sensitive indoline nitrogen during the coupling cycle.
Inert Setup: Charge a Schlenk flask with 5-bromoindoline, boronic acid, and the Pd catalyst. Evacuate and backfill with Argon (
).
Solvation: Add degassed 1,4-dioxane and 2 M K₂CO₃ via syringe.
Critical Step: Sparge the mixture with Argon for 10 minutes. Dissolved oxygen leads to homocoupling of the boronic acid and poisons the catalyst.
Reaction: Heat the mixture to 90°C for 12–16 hours under Argon. Monitor by TLC (System: Hexane/EtOAc 4:1). The product will be fluorescent under UV (254 nm).
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black (critical for electronic grade purity). Wash with EtOAc.
Purification: Concentrate and purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).
Target Purity: >99.5% (determined by HPLC). Impurities act as charge traps in devices.
Protocol B: N-Arylation (Buchwald-Hartwig) for HTM Synthesis
Objective: To transform the indoline intermediate into a Triarylamine-based HTM.
Scientific Rationale:
The indoline nitrogen is a potent nucleophile. Coupling it with a bulky aryl halide creates a "star-shaped" or "linear" HTM. The 5-(3-methylphenyl) tail ensures the final molecule remains soluble in chlorobenzene for spin-coating.
Reagents:
5-(3-Methylphenyl)indoline (1.0 eq)
Aryl Halide (e.g., 4,4'-dibromobiphenyl) (0.45 eq for dimer)
Combine catalyst, ligand, and base in a glovebox (strictly anhydrous conditions required).
Add the indoline and aryl halide in toluene.
Heat to 110°C for 24 hours.
Validation: The reaction is complete when the secondary amine N-H stretch (~3400 cm⁻¹) disappears in IR spectroscopy.
Structural Validation & Characterization
To ensure the material is suitable for device fabrication, the following validation steps are mandatory.
HPLC Purity Check
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).
Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile.
Gradient: 50% B to 95% B over 20 min.
Detection: UV at 254 nm and 365 nm.
Acceptance Criteria: Single peak >99.5% area.
1H NMR Diagnostics (400 MHz, CDCl₃)
Indoline Core: Look for two triplets at ~3.0 ppm (C3-H) and ~3.6 ppm (C2-H). This confirms the indoline ring is not oxidized to indole.
Methyl Group: Singlet at ~2.4 ppm.
Aromatic Region: Multiplets 6.8–7.5 ppm. Integration must match the expected proton count (Sum = 7 aromatic protons).
Visualization of Experimental Workflows
Diagram 1: Synthesis & Application Logic
This flow illustrates the conversion of the raw building block into a functional device layer.
Caption: Step-by-step synthetic pathway from raw precursors to functional Hole Transport Material (HTM) integration.
Diagram 2: Mechanistic Role in Devices
Why use this specific molecule? This diagram explains the electronic function.
Caption: Energy level alignment and morphological role of the indoline derivative in a solar cell stack.
Safety & Handling Protocols
Oxidation Sensitivity: Indolines are susceptible to oxidation to indoles upon prolonged exposure to air and light.
Storage: Store under Nitrogen/Argon at -20°C.
Handling: Re-purify if the compound turns yellow/brown (indicative of indole formation).
Palladium Residues: Even trace Pd (<50 ppm) can quench fluorescence and degrade device stability.
Remediation:[3] Use metal scavenger resins (e.g., SiliaMetS® Thiol) during the final workup of the HTM.
References
Synthesis of 5-Arylindolines: Yang, S. et al. "Palladium-Catalyzed Synthesis of N-Aryl Indolines and Indoles." Journal of Organic Chemistry, 2006.
HTM Design Principles: Urieta-Mora, J. et al. "Hole transporting materials for perovskite solar cells: a chemical approach." Chemical Society Reviews, 2018.
Indoline in Photovoltaics: Zhang, H. et al. "Indoline-based Hole Transport Materials for High-Efficiency Perovskite Solar Cells."[4] Advanced Materials, 2019.
Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L.[5] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Oxidation Protocols (DDQ): Li, B. et al. "Aerobic Dehydrogenation of Indolines to Indoles."[6] Organic Letters, 2019.[6]
5-Arylindoline Synthesis Support Center: Troubleshooting & Methodology Guide
Welcome to the Technical Support Center for the synthesis of 5-arylindolines. This guide is designed for discovery chemists and process scientists troubleshooting complex cross-couplings, direct C-H arylations, and chemo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 5-arylindolines. This guide is designed for discovery chemists and process scientists troubleshooting complex cross-couplings, direct C-H arylations, and chemoselective reductions involving the indoline pharmacophore.
Below, you will find diagnostic data, mechanistic troubleshooting FAQs, and self-validating experimental protocols designed to ensure high-fidelity synthesis.
Part 1: Diagnostic Data for Common Side Products
When synthesizing 5-arylindolines—whether via Suzuki-Miyaura coupling of 5-bromoindolines, direct C-H arylation, or reduction of 5-arylindoles—several competing pathways can compromise your yield. Use the table below to diagnose your crude reaction mixtures.
Side Product
Reaction Pathway
Primary Causality
Typical Yield Loss
Diagnostic NMR / MS Feature
N-Arylated Indoline
Suzuki-Miyaura
Unprotected secondary amine (NH) reacting via Buchwald-Hartwig C-N coupling.
20–50%
Disappearance of broad NH singlet (~3.8 ppm); downfield shift of the indoline core.
Protodeboronated Arene
Suzuki-Miyaura
Hydrolysis of outcompeting the transmetalation step.
10–30%
Presence of volatile Ar-H in crude GC-MS; loss of boronic acid mass.
5-Arylindole (Oxidized)
Suzuki / C-H Arylation
Base-mediated aerobic oxidation driven by the thermodynamic stability of the indole.
5–15%
Loss of indoline triplets (~3.0, 3.5 ppm); appearance of pyrrole doublets.
Octahydroindole
Reduction
Over-reduction of the benzenoid ring under harsh hydrogenation conditions.
10–25%
Loss of aromatic protons (6.5–7.5 ppm); appearance of complex aliphatic multiplets.
C4-Aryl Isomer
Direct C-H Arylation
Lack of steric blocking at the C3 position during metalation.
30–60%
Meta-coupling ( Hz) absent in NMR; shift in aromatic splitting pattern.
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: I am performing a Suzuki-Miyaura coupling on 5-bromoindoline, but I am isolating significant amounts of N-arylated side products. How do I prevent this?
Causality: The indoline nitrogen is a highly competent nucleophile. Under standard basic cross-coupling conditions, the Pd(II) intermediate generated after oxidative addition into the C-Br bond can coordinate the deprotonated indoline nitrogen. This leads to a competitive Buchwald-Hartwig amination pathway, resulting in N-arylation or oligomerization.
Solution: You must mask the nucleophilicity of the nitrogen.1[1]. The Boc group withdraws electron density, rendering the nitrogen non-nucleophilic, and can be easily removed post-coupling using TFA.
Q2: My direct C-H arylation to synthesize a 5-arylindoline yields a difficult-to-separate mixture of C4 and C5 isomers. How can I improve regiocontrol?
Causality: The indoline/indole core is electronically biased toward electrophilic attack at the C2/C3 positions. Directing C-H activation to the benzenoid ring (C4, C5, C6) requires overriding this bias with steric directing groups.
Solution: Install a bulky, removable pivaloyl directing group at the C3 position. As demonstrated in recent methodology, the steric bulk of the C3-pivaloyl group effectively blocks the C4 position, 2[2]. Use CuTC as the catalyst and a diaryliodonium salt (
) as the arene source.
Q3: Why is my 5-arylindoline oxidizing back to an oxindole or indole during storage or workup?
Causality: Indolines are electron-rich and highly susceptible to aerobic oxidation. The conversion to a fully aromatic indole is thermodynamically favorable. Furthermore, exposure to strong oxidizing environments or excess brominating agents3[3].
Solution: Always quench transition-metal catalyzed reactions with a metal scavenger (e.g., SiliaMetS Thiol) before workup, as trace Pd or Cu can catalyze aerobic oxidation. Store purified 5-arylindolines under an inert argon atmosphere at -20 °C.
Q4: During the reduction of my 5-arylindole to a 5-arylindoline, I am seeing over-reduction to the octahydroindole. What is going wrong?
Causality: The chemoselective reduction of indoles to indolines relies on the initial protonation of the C3 position to generate a transient indoleninium ion, which is subsequently trapped by a hydride source at C2. If the conditions are too harsh (e.g., high-pressure
with Pd/C, or excessive heat), the electron-rich benzenoid ring will also undergo reduction.
Solution: Strictly control the temperature and use a mild hydride source. Switch to in glacial acetic acid at 15 °C. The mild acidity ensures C3 protonation without triggering bulk aromatic reduction.
Part 3: Mechanistic Workflows
The following diagrams illustrate the critical mechanistic pathways and side-product offshoots discussed in this guide.
Fig 1: Suzuki-Miyaura catalytic cycle for 5-arylindolines and primary side-product pathways.
Fig 2: Chemoselective reduction pathway of 5-arylindoles and the over-reduction side reaction.
Part 4: Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling of N-Boc-5-bromoindoline
This protocol is designed to suppress N-arylation and protodeboronation.
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine N-Boc-5-bromoindoline (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous
(2.0 equiv).
Catalyst Addition: Add
(0.05 equiv). Causality Note: Adding the air-sensitive Pd(0) catalyst last minimizes its premature degradation from atmospheric oxygen, which otherwise drives boronic acid homocoupling.
Solvent & Degassing: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1, v/v). Subject the flask to three freeze-pump-thaw cycles to strictly remove dissolved oxygen.
Reaction Execution: Heat the mixture to 80 °C under an argon atmosphere for 12 hours.
Self-Validation (In-Process): Monitor the reaction via TLC (20% EtOAc/Hexanes). The reaction is complete when the UV-active starting material spot (
) is fully consumed.
Workup & Verification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over
, filter, and concentrate. Purify via flash chromatography.
NMR Validation: Confirm product identity via
NMR by verifying the retention of the Boc group (~1.5 ppm, singlet, 9H) and the characteristic indoline triplets at ~3.1 ppm and ~4.0 ppm. The presence of these triplets confirms the indoline core has not oxidized to an indole.
Protocol B: Chemoselective Reduction of 5-Arylindole to 5-Arylindoline
This protocol utilizes mild hydride transfer to prevent over-reduction to the octahydroindole.
Preparation: Dissolve the 5-arylindole (1.0 equiv) in glacial acetic acid (0.2 M concentration) under an argon atmosphere.
Controlled Reduction: Cool the solution to 15 °C using a water/ice bath. Portion-wise, add
(3.0 equiv) over 30 minutes. Causality Note: Portion-wise addition controls the exotherm. A thermal runaway will provide the activation energy required to reduce the electron-rich aryl ring, leading to octahydroindole side products.
Reaction Execution: Remove the cooling bath and stir at room temperature for 2 hours.
Self-Validation (In-Process): Check TLC (30% EtOAc/Hexanes). The starting indole is typically highly fluorescent under 254 nm UV light; the reaction is complete when this bright fluorescence is replaced by a duller UV-active spot corresponding to the indoline.
Workup: Carefully neutralize the acetic acid by pouring the mixture into an ice-cold saturated
solution until the pH reaches ~8. Causality Note: Neutralization must be done cold; basic conditions at elevated temperatures promote the rapid aerobic re-oxidation of the indoline back to the indole. Extract with DCM (3x), dry over , and concentrate.
References
[2] Title: Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions. Source: nih.gov. URL:
Technical Support Center: Purification of 5-(3-Methylphenyl)indoline by Column Chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 5-(3-Methylphenyl)indoline and related heterocyclic amines using column chro...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 5-(3-Methylphenyl)indoline and related heterocyclic amines using column chromatography. It is structured in a question-and-answer format to directly address common challenges and provide expert, field-proven insights.
Frequently Asked Questions (FAQs)
Part 1: Method Development & Phase Selection
Q1: What is the most significant challenge when purifying indoline derivatives like 5-(3-Methylphenyl)indoline on silica gel?
The primary challenge stems from the basic nature of the secondary amine in the indoline ring. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[1][2] These acidic sites can interact strongly with the basic indoline nitrogen via acid-base interactions. This often leads to several common issues:
Peak Tailing/Streaking: The compound does not move uniformly down the column, resulting in broad, asymmetric peaks that are difficult to separate from impurities.[2][3]
Irreversible Adsorption: The compound binds so strongly to the silica that it cannot be eluted, leading to poor recovery.[2]
Compound Degradation: For particularly acid-sensitive molecules, the prolonged exposure to the acidic stationary phase can cause decomposition.[4]
Q2: How do I select the appropriate stationary phase?
For 5-(3-Methylphenyl)indoline, several options are available, with the choice depending on the specific impurities and the scale of the purification.
Standard Silica Gel (with modification): This is the most common and cost-effective choice. However, it must be deactivated to neutralize the acidic silanol groups. This is typically achieved by incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase.[5][6][7]
Neutral or Basic Alumina: Alumina is a suitable alternative to silica for purifying basic compounds.[2][8] It is available in acidic, neutral, and basic grades; the neutral or basic grades are recommended for indolines to prevent the strong interactions seen with acidic silica.
Amine-Functionalized Silica: For challenging separations, pre-treated, amine-functionalized silica can provide excellent results by preventing strong acid-base interactions, often allowing for elution with less polar solvent systems.[2]
Q3: How do I develop an effective mobile phase (eluent) for my separation?
Mobile phase selection is always guided by preliminary analysis using Thin-Layer Chromatography (TLC).[3][9]
Start Simple: Begin with a binary solvent system, typically a non-polar solvent like hexane (or petroleum ether) and a moderately polar solvent like ethyl acetate.[3]
Aim for an Optimal Rf: Adjust the solvent ratio to achieve a retention factor (Rf) for 5-(3-Methylphenyl)indoline between 0.2 and 0.4 .[3] An Rf in this range generally provides the best balance between separation efficiency and elution time on a column.
Incorporate a Basic Modifier: Due to the basicity of the indoline, it is crucial to add a small amount of triethylamine (typically 0.5% to 2% by volume) to the eluent system during TLC development.[10] This deactivates the silica on the TLC plate, providing a more accurate prediction of how the compound will behave on a deactivated column and preventing streaking.[2][3]
Assess Separation: Check the separation between your target compound and any impurities. If separation is poor, you may need to try solvents with different selectivities (e.g., substituting ethyl acetate with dichloromethane or a mixture).
The choice depends on the complexity of your crude sample, as determined by TLC.[11][12]
Isocratic Elution: Uses a constant mobile phase composition throughout the purification.[13] It is ideal if your target compound is well-separated from all impurities on the TLC plate. Isocratic elution is simpler to perform and is often preferred for large-scale manufacturing.[14]
Gradient Elution: The mobile phase composition is gradually changed to become more polar over time.[15] This is highly effective for separating complex mixtures containing compounds with a wide range of polarities.[11][14] It helps to elute strongly retained compounds as sharper peaks and can significantly shorten the overall purification time.[13][14]
Part 2: Column Preparation & Execution
Q5: What is the correct way to pack a silica gel column?
The "wet slurry" method is the most reliable for achieving a uniformly packed column, which is essential for good separation.[16]
Place a small plug of cotton or glass wool at the bottom of the column.
Add a thin (0.5 cm) layer of sand.
In a separate beaker, mix your calculated amount of silica gel with your initial, least polar eluent to form a consistent slurry.
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
Open the stopcock and allow the solvent to drain, settling the silica bed. Crucially, never let the solvent level drop below the top of the silica bed. [16]
Q6: How should I load my sample onto the column?
There are two primary methods for sample loading:
Wet Loading: Dissolve the crude 5-(3-Methylphenyl)indoline in a minimal amount of the mobile phase (or a solvent it is highly soluble in, like dichloromethane).[16] Carefully apply the solution to the top of the silica bed with a pipette. This method is quick but can disturb the top of the column bed if not done carefully.
Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your sample) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.[3][4] Carefully add this powder to the top of the packed column, add a protective layer of sand, and then begin elution. Dry loading often results in better separation, especially for compounds that are not highly soluble in the mobile phase.
Start [label="Problem Observed During Purification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Tailing [label="Peak Tailing or Streaking?", shape=diamond, fillcolor="#FBBC05"];
Recovery [label="Low or No Recovery?", shape=diamond, fillcolor="#FBBC05"];
Separation [label="Poor Separation of Spots?", shape=diamond, fillcolor="#FBBC05"];
Decomposition [label="Evidence of Decomposition?", shape=diamond, fillcolor="#FBBC05"];
Sol_Tailing_1 [label="Did you add a base (e.g., 1% TEA)\nto the eluent?", shape=diamond];
Sol_Tailing_2 [label="Add 1-2% Triethylamine (TEA)\nto eluent and re-run.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sol_Tailing_3 [label="Consider alternative stationary phase:\n- Neutral/Basic Alumina\n- Amine-functionalized silica", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_Recovery_1 [label="Is the compound UV active or\nvisualized with a stain?", shape=diamond];
Sol_Recovery_2 [label="Compound may be irreversibly\nadsorbed. Use deactivated silica\n(add TEA) or Alumina.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sol_Recovery_3 [label="Compound may have eluted\nin the solvent front. Check\nearly fractions.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_Sep_1 [label="Is the TLC Rf between 0.2-0.4?", shape=diamond];
Sol_Sep_2 [label="Optimize TLC solvent system.\nDecrease eluent polarity.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sol_Sep_3 [label="Switch to gradient elution to\nimprove resolution of spots\nwith different polarities.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_Decomp_1 [label="Perform 2D TLC to confirm\nstability on silica.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sol_Decomp_2 [label="Compound is acid-sensitive.\nUse deactivated silica (with TEA)\nor switch to Alumina.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Decomposition -> Sol_Decomp_1;
Sol_Decomp_1 -> Sol_Decomp_2;
}
dot
Caption: Troubleshooting decision tree for indoline purification.
Problem: My spots are streaking/tailing on the TLC plate and the column fractions are impure.
Cause: This is the classic sign of interaction between the basic indoline and acidic silica gel.[2][3]
Solution: Deactivate the stationary phase. Prepare your eluent (for both TLC and the column) with 0.5-2% triethylamine (TEA) or a few drops of ammonia.[5][6][7] This neutralizes the acidic silanol sites, allowing the compound to travel through the column symmetrically. See Protocol 1 for a detailed procedure.
Problem: I have very low (or zero) recovery of my compound from the column.
Cause 1: Irreversible Adsorption. Your compound may be binding permanently to the acidic silica gel.[2]
Solution: Use a deactivated stationary phase as described above. Flushing the column with a highly polar solvent system (e.g., 5-10% methanol in dichloromethane with 1% TEA) may help recover some adsorbed material.
Cause 2: Compound Decomposition. The compound may not be stable to silica gel.[4]
Solution: First, confirm instability using a 2D TLC analysis (see Protocol 2). If decomposition is confirmed, you must use a deactivated system or switch to a more inert stationary phase like neutral alumina.
Cause 3: Incorrect Monitoring. Your compound may be colorless and not UV-active.
Solution: Ensure you are using an appropriate visualization technique for your fractions. For indolines, staining TLC plates with a p-Anisaldehyde, Vanillin, or a specific Ehrlich's Reagent stain can reveal spots not visible under UV light.[3][17][18] An iodine chamber is also a good general-purpose visualization method.[3]
Problem: My compound elutes too quickly (Rf > 0.5) or is stuck at the baseline (Rf < 0.1).
Cause: The polarity of your mobile phase is incorrect.
Solution: This is a method development issue.
If Rf is too high: Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) and increase the proportion of the non-polar solvent (e.g., hexane).
If Rf is too low: Your eluent is not polar enough. Increase the proportion of the polar solvent.
Detailed Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine (TEA)
This procedure neutralizes the acidic surface of the silica gel, preventing tailing and improving the recovery of basic compounds.
Prepare the Eluent: Create your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Add triethylamine to constitute 1% of the total volume. For 1 liter of eluent, add 10 mL of TEA. Mix thoroughly.
Pack the Column: Pack the column using the "wet slurry" method with the TEA-containing eluent.
Equilibrate the Column: Before loading the sample, flush the packed column with at least two full column volumes of the TEA-containing eluent. This ensures the entire silica bed is neutralized.[7]
Load and Elute: Proceed with sample loading and run the column using the same TEA-containing eluent.
Protocol 2: 2D TLC for Compound Stability Analysis
This method is a definitive way to determine if your compound is decomposing on the silica gel.[3]
Obtain a square TLC plate (e.g., 10x10 cm).
In one corner, about 1.5 cm from each edge, lightly spot your crude sample.
Develop the plate in the first dimension using your chosen eluent.
Remove the plate from the chamber and dry it thoroughly in a fume hood until all solvent has evaporated.
Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now on the bottom, serving as the new baseline.
Develop the plate again in the second dimension using the exact same eluent system.
Dry the plate and visualize.
Stable Compound: All spots will appear on a 45-degree diagonal line from the origin.
Unstable Compound: New spots will appear off the diagonal. These are decomposition products formed during the first elution and contact time with the silica.
Technical Support Center: Palladium-Catalyzed C-N Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed C-N coupling reactions, a cornerstone of modern synthetic chemistry. This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale to empower your research.
Troubleshooting Guide: Common Experimental Issues
This section is dedicated to diagnosing and solving specific problems that can arise during a palladium-catalyzed C-N coupling reaction.
Issue 1: Low or No Product Yield
Q1: My C-N coupling reaction is not working, or the yield is disappointingly low. What are the primary factors I should investigate?
A1: A low or non-existent yield in a Buchwald-Hartwig amination or related C-N coupling reaction is a common issue that can almost always be traced back to a few key parameters. A systematic check of the following is the most effective approach to identify the root cause.[1]
Integrity of the Catalytic System: The palladium catalyst and its associated ligand are the heart of the reaction. Their activity is paramount.
Reaction Atmosphere and Reagents: These reactions are highly sensitive to oxygen and water, which can deactivate the catalyst.[2]
Choice of Base and Solvent: The base is a critical component of the catalytic cycle, and the solvent influences everything from solubility to catalyst stability.[3]
Here is a logical workflow to begin your troubleshooting:
Caption: A systematic workflow for troubleshooting low-yield C-N coupling reactions.
Detailed Checks and Solutions:
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen.[2] Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen and that all solvents were rigorously degassed. Methods like freeze-pump-thaw cycles or sparging with inert gas are crucial.[2]
Reagent Purity:
Solvents: Use anhydrous solvents. Water can interfere with the catalytic cycle.[2]
Ligands: Phosphine-based ligands are susceptible to oxidation.[4] Ensure they have been stored and handled under an inert atmosphere.
Base: The purity and physical form of the base are important. For solid bases, a fine powder maximizes surface area.[5]
Catalyst Activation: Many modern protocols use stable Pd(II) pre-catalysts that require in situ reduction to the active Pd(0) species.[6] If this activation is inefficient, the concentration of the active catalyst will be low. Consider if your chosen pre-catalyst is appropriate for your system.
Issue 2: Catalyst Decomposition (Palladium Black Formation)
Q2: I'm observing a black precipitate forming in my reaction, and the reaction has stalled. What is happening?
A2: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," which is an agglomerated, inactive form of metallic palladium.[1][7] This is a very common cause of low conversion, as the concentration of the active, soluble catalyst diminishes over time.[8]
Potential Causes and Solutions:
Suboptimal Ligand Choice: The primary role of the ligand is to stabilize the palladium center and prevent aggregation. If the ligand is not sterically bulky or electron-rich enough for the specific substrates, the catalyst is more prone to decomposition.
Solution: Screen a panel of ligands. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are often effective at preventing decomposition.[9][10]
High Reaction Temperature: While heat is often required, excessive temperatures (>120 °C) can accelerate catalyst decomposition.[11][12]
Solution: Lower the reaction temperature to a range of 80-100 °C and extend the reaction time.[6] Monitor the reaction closely for any signs of precipitation.
Incorrect Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave palladium centers unsaturated and prone to aggregation.
Solution: Ensure an appropriate ligand-to-palladium ratio. For monodentate ligands, a ratio of 1.5-2:1 is common, while for bidentate ligands, a 1-1.2:1 ratio is typical.
Caption: The active catalytic cycle versus the catalyst decomposition pathway.
Issue 3: Significant Side Product Formation
Q3: My reaction is messy, with significant amounts of side products. What are the common side reactions and how can I minimize them?
A3: Several side reactions can compete with the desired C-N coupling, reducing your yield and complicating purification. The most common culprits are hydrodehalogenation and homocoupling.
Hydrodehalogenation: This is where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[12] This side reaction is particularly problematic with electron-rich aryl halides and highly active catalyst systems.[12][13]
Causes: The palladium-hydride species responsible can arise from various sources, including trace water or the amine itself.
Solutions:
Ligand Choice: Bulky, electron-rich ligands can favor the desired reductive elimination over dehalogenation.[12]
Base Selection: Using a weaker base (e.g., K₃PO₄, Cs₂CO₃) can sometimes suppress this pathway, especially if your substrate is base-sensitive.[5]
Temperature Control: Running the reaction at the lowest effective temperature can minimize side reactions.[12]
Homocoupling: This involves the coupling of two molecules of the same starting material (e.g., two aryl halides or two amines). Arylboronic acid homocoupling, for instance, can generate biaryl byproducts in related Suzuki reactions.[13]
Causes: This is often promoted by the presence of oxygen.
Solutions: Ensure the reaction is rigorously degassed and maintained under a strictly inert atmosphere.[5]
Table 1: Troubleshooting Common Side Reactions
Side Reaction
Primary Cause
Recommended Actions
Hydrodehalogenation
Formation of Pd-H species
Screen bulky/electron-rich ligands, use weaker base, lower reaction temperature.
Homocoupling
Presence of oxygen
Improve degassing of solvents and inerting of the reaction vessel.
Substrate Decomposition
Incompatible strong base
Use a weaker base (e.g., carbonates, phosphates), lower temperature.[5][14]
Frequently Asked Questions (FAQs)
Q4: How do I select the right ligand for my specific substrates?
A4: Ligand selection is arguably the most critical variable in a C-N coupling reaction. There is no "one-size-fits-all" solution, but there are excellent starting points based on the nature of your amine nucleophile.[6]
Primary Amines: Ligands like BrettPhos are specifically designed for coupling primary amines.[15]
Secondary Amines: JohnPhos and DavePhos are often effective for coupling secondary amines with aryl halides and triflates.[9]
Amides: For less nucleophilic amides, more reactive and bulky ligands like tBuBrettPhos may be required.[15]
Challenging Substrates: For substrates prone to catalyst poisoning, such as certain N-heterocycles, rationally designed ligands like GPhos can resist deactivation.[16]
A Design of Experiments (DoE) approach, screening a diverse set of ligands, is a powerful way to identify the optimal choice for a new transformation.[2]
Q5: What is the role of the base, and how do I choose the correct one?
A5: The base plays a crucial role in the catalytic cycle, typically by deprotonating the amine-palladium complex to generate the key amido intermediate that precedes reductive elimination.[3][17]
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.[6] They are effective but can be incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[15]
Weaker Bases: For sensitive substrates, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or more active catalysts.[3]
Solubility: The choice of base and solvent are linked. In non-polar solvents like toluene, an anionic base is generally required to facilitate deprotonation.[18]
Q6: Which solvent should I use for my reaction?
A6: The solvent must dissolve the reactants and catalyst system but also plays a role in stabilizing key intermediates.[3]
Common Solvents: Aprotic solvents are standard. Toluene is the most common choice.[3] Ethers like 1,4-dioxane and THF are also frequently used.[3][15]
Polar Aprotic Solvents: For solubility challenges, more polar solvents like DMF can be used, but be aware that they can sometimes coordinate to the palladium center and inhibit catalysis.[3][19]
Solvent Effects: The polarity of the solvent can influence the reaction outcome. Nonpolar solvents can favor certain selectivities, while polar aprotic solvents may favor others, highlighting the importance of solvent screening in optimization.[20]
Experimental Protocols
Protocol 1: High-Throughput Screening of Reaction Conditions
For optimizing a challenging C-N coupling, a high-throughput experimentation (HTE) approach using a 96-well plate can rapidly identify promising conditions.[21][22]
Objective: To efficiently screen multiple ligands, bases, and solvents to find the optimal conditions for a given aryl halide and amine.
Methodology:
Plate Preparation: In an inert atmosphere glovebox, add a stir bar to each well of a 96-well reaction block.
Solid Dispensing: Dispense the solid reagents (palladium pre-catalyst, ligand, base, and aryl halide if solid) into the designated wells.
Liquid Dispensing: Add the solvent to each well, followed by the amine and any internal standard.
Sealing and Reaction: Seal the plate with a cap mat and transfer it to a pre-heated magnetic stirring hotplate.
Monitoring: After the designated reaction time (e.g., 2, 8, 24 hours), cool the plate to room temperature.
Workup and Analysis: Quench the reactions, dilute with a suitable solvent, and filter. Analyze the resulting solutions by LC-MS or GC-MS to determine the conversion and yield for each set of conditions.
This method allows for the rapid generation of a large dataset to guide scale-up experiments.[23][24]
References
Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]
DSpace@MIT. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]
PubMed. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. Retrieved from [Link]
IDEALS. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. Retrieved from [Link]
ACS Publications. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Retrieved from [Link]
ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
PubMed. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. Retrieved from [Link]
MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]
ACS Publications. (2025). Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide | Inorganic Chemistry. Retrieved from [Link]
Wordpress. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
PMC. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]
PMC. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
ACS Publications. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society. Retrieved from [Link]
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]
PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]
ACS Publications. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education. Retrieved from [Link]
Welcome to the Indoline Synthesis Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the most critical bottlenecks encountered during the construction of indol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Indoline Synthesis Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the most critical bottlenecks encountered during the construction of indoline scaffolds. Moving beyond basic reaction templates, this guide dissects the causality behind catalyst deactivation, regioselectivity failures, and chemoselectivity issues across three state-of-the-art synthetic modalities: Nickel/Photoredox Dual Catalysis, Cobalt-Catalyzed Transfer Hydrogenation, and Palladium-Catalyzed C–H Amination.
FAQ: Why am I observing poor C–N bond formation and high amounts of unreacted Ni(II) intermediates during the intermolecular annulation of iodoacetanilides and alkenes?
Scientist's Insight:
The C–N reductive elimination from a standard Ni(II) center is thermodynamically challenging and often represents the rate-limiting bottleneck in cross-coupling. According to Tasker and Jamison[1], oxidation to a transient Ni(III) state is strictly required to lower the activation barrier for this difficult reductive elimination. If your reaction stalls at the Ni(II) intermediate, your photoredox cycle is failing to execute the necessary single electron transfer (SET). This is usually caused by oxygen quenching the excited state of the photocatalyst or insufficient photon flux. By successfully oxidizing Ni(II) to Ni(III), the C–N bond forms rapidly, yielding a Ni(I) complex that is subsequently reduced back to Ni(0) by the photocatalyst to complete the catalytic cycle[2].
Mechanistic pathway of Nickel/Photoredox dual catalysis for indoline synthesis.
Preparation: In a nitrogen-filled glovebox, add NiCl₂·glyme (10 mol%), dtbbpy ligand (10 mol%), Ru(bpy)₃(PF₆)₂ (2 mol%), and Cs₂CO₃ (2.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
Substrate Addition: Add the 2-iodoacetanilide derivative (1.0 equiv) and the terminal alkene (3.0 equiv).
Solvent: Add rigorously anhydrous, freeze-pump-thaw degassed DMF (0.1 M concentration). Seal the tube.
Irradiation: Remove the tube from the glovebox and irradiate with 450 nm blue LEDs at room temperature (maintained via a cooling fan) for 24 hours.
Validation: Monitor the disappearance of the Ni(II) resting state via crude NMR or LC-MS. A color shift from deep red to pale green often indicates catalyst deactivation (loss of the active Ni cycle).
Module 2: Cobalt-Catalyzed Transfer Hydrogenation (Dearomatization)
FAQ: I am attempting the dearomatization of indoles via transfer hydrogenation, but I am primarily isolating a (Z)-selective hydrogenated alkene byproduct instead of the hexahydropyrido[1,2-a]indole. What is going wrong?
Scientist's Insight:
This chemoselectivity issue is directly tied to the steric and electronic nature of your hydride source. Chen et al.[3] demonstrated that the formation of the active cobalt hydride species is highly sensitive to the borane or silane used. Reagents like diethoxymethylsilane (DEMS) or HBcat fail to promote the necessary dearomatization cascade, instead favoring simple alkene reduction. Utilizing HBpin in the presence of H₂O (which acts as a critical proton source) shifts the thermodynamic pathway entirely toward the desired polycyclic indoline[4].
Quantitative Comparison: Hydride Source Screening
Hydride Source
Proton Source
Yield of Desired Indoline (%)
Yield of Alkene Byproduct (%)
HBpin
H₂O
83%
14%
9-BBN
H₂O
69%
Trace
HBcat
H₂O
0%
High
DEMS
H₂O
0%
Major
(Data adapted from the optimization of Co-catalyzed indole dearomatization[3])
Troubleshooting workflow for Co-catalyzed dearomatization of indoles.
Catalyst Assembly: In a vial, combine Co(OAc)₂ (10 mol%) and Xantphos (10 mol%) in THF (0.2 M). Stir for 30 minutes to ensure complete complexation.
Reagent Addition: Add the indole substrate (1.0 equiv) followed by strictly measured H₂O (2.0 equiv).
Hydride Delivery: Dropwise add HBpin (3.0 equiv) at room temperature. Caution: Gas evolution may occur.
Reaction: Stir at 60 °C for 12 hours.
Validation: Quench with saturated NaHCO₃. If the crude ¹H NMR shows a persistent vinylic proton signal (~6.5 ppm), the reaction has stalled at the alkene byproduct, indicating insufficient H₂O or degraded HBpin.
FAQ: My palladium-catalyzed intramolecular C(sp²)–H amination of phenylethylamines is failing to yield the indoline core. I am using a standard acetyl protecting group on the amine. Why is the C–H activation not occurring?
Scientist's Insight:
Standard acetyl groups are poor directing groups for this specific, sterically demanding C–H activation. The successful synthesis of indolines via unactivated C–H functionalization requires a strongly coordinating bidentate directing group to force the Pd(II) center into close proximity with the ortho-C–H bond. He et al.[5] established that utilizing a picolinamide (PA) protecting group is critical for this transformation. The pyridine nitrogen and the amide nitrogen cooperatively coordinate the palladium, forming a stable, rigid metallacycle that drastically lowers the activation energy for the subsequent C–H cleavage and C–N reductive elimination.
Substrate Preparation: Ensure your phenylethylamine starting material is fully protected with a picolinamide (PA) directing group.
Reaction Setup: To a reaction vial, add the PA-protected substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and PhI(OAc)₂ (2.5 equiv) as the terminal oxidant.
Solvent: Add toluene (0.1 M). The use of non-polar solvents enhances the coordination of the PA group to the Pd center by minimizing solvent competition.
Heating: Seal the vial and heat to 60 °C for 24 hours.
Validation: Following the reaction, the PA group can be easily removed by treating the crude indoline with 1.5 equiv of NaOH in a MeOH/THF/H₂O mixture at 50 °C, yielding the free indoline core[5].
References
Tasker, S. Z., & Jamison, T. F. (2015). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society, 137(30), 9531-9534. URL:[Link]
Chen, S., Cai, M., & Huang, J. (2021). Cobalt-Catalyzed Dearomatization of Indoles via Transfer Hydrogenation To Afford Polycyclic Indolines. Organic Letters, 23(6), 2152-2157. URL:[Link]
He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 4226-4229. URL:[Link]
Technical Support Center: Impurity Removal in Indoline Scaffolds
Topic: Removal of Catalyst Impurities (Pd, Cu, Ru, Rh) from Indoline Compounds Document ID: TSC-IND-004 Status: Active Last Updated: October 2025 Core Directive & Mission The Challenge: Indoline (2,3-dihydroindole) prese...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removal of Catalyst Impurities (Pd, Cu, Ru, Rh) from Indoline Compounds
Document ID: TSC-IND-004
Status: Active
Last Updated: October 2025
Core Directive & Mission
The Challenge: Indoline (2,3-dihydroindole) presents a unique purification paradox. Unlike its oxidized counterpart (indole), the indoline nitrogen is
hybridized with a localized lone pair, making it a potent Lewis base. It coordinates tightly to transition metals, effectively "poisoning" the very catalyst you intend to remove. Furthermore, indolines are susceptible to oxidative dehydrogenation to indoles, rendering harsh oxidative metal-stripping protocols risky.
Our Mission: To provide a self-validating, non-destructive workflow for reducing metal residues to <10 ppm (ICH Q3D compliance) without compromising the structural integrity of the indoline scaffold.
Diagnostic Module: Know Your Enemy
Before selecting a protocol, quantify the target. "Visual cleanliness" is not a metric.
ICH Q3D Elemental Impurity Limits (Permitted Daily Exposure)
Current as of ICH Q3D(R2) Guidelines
Element
Class
Oral PDE (µ g/day )
Parenteral PDE (µ g/day )
Inhalation PDE (µ g/day )
Palladium (Pd)
2B
100
10
1
Platinum (Pt)
2B
100
10
1
Ruthenium (Ru)
2B
100
10
1
Copper (Cu)
3
3000
300
30
Critical Threshold: For a standard drug dosage of 10g/day, the limit for Pd is 10 ppm .[1]
The Selection Engine
Do not default to Activated Carbon. It is non-specific and often leads to high yield loss (10-20%) due to the lipophilicity of indoline scaffolds. Use this logic flow to select the correct method.
Figure 1: Decision Matrix for Indoline Purification. Selects method based on solubility, scale, and oxidative stability.
Execution Protocols
Method A: Functionalized Silica Scavengers (The Precision Tool)
Best For: High-value intermediates, oxidation-sensitive indolines, final API steps.
Mechanism: Chemisorption. The thiol/TMT ligand on the silica binds the metal more tightly than the indoline nitrogen.
Recommended Scavengers:
Pd, Pt, Ru, Rh: SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).
Dissolution: Dissolve crude indoline in a compatible solvent (THF, MeOH, EtOAc, or DMF) at 5–10 volumes.
Loading: Add 4 equivalents of scavenger relative to the residual metal content (not the catalyst loading).
Tip: If metal content is unknown, start with 5-10% w/w relative to the product.
Incubation: Stir at 50°C for 4 hours or Room Temperature (RT) for 12 hours.
Warning: Do not exceed 60°C for indolines to avoid thermal dehydrogenation.
Filtration: Filter through a 0.45 µm pad (Celite is optional but recommended) to remove the silica.
Wash: Rinse the cake with 2 volumes of solvent to recover entrained product.
Method B: Aqueous Chelation Extraction (The Bulk Tool)
Best For: Large scale (>100g), cost-sensitive processes, stable indolines.
Mechanism: Water-soluble ligands (NAC/Cysteine) strip the metal from the organic phase into the aqueous phase.
Protocol:
Preparation: Dissolve the indoline in a water-immiscible solvent (EtOAc or isopropyl acetate).
Scavenger Solution: Prepare a 10% aqueous solution of N-Acetylcysteine (NAC) or L-Cysteine . Adjust pH to neutral (pH 7-8) using NaHCO₃.
Why Neutral? Acidic pH protonates the indoline (making it water-soluble, causing yield loss). Basic pH promotes oxidation.
Extraction: Add the aqueous scavenger solution (0.5 volumes) to the organic phase.
Agitation: Heat to 40-50°C and stir vigorously for 1-2 hours.
Separation: Cool to RT and separate phases. The metal migrates to the aqueous layer (often turning it dark/colored).
Repeat: Repeat if necessary (check organic layer color).
Troubleshooting & FAQs
Q1: My indoline is oxidizing to an indole during purification. What is happening?
Diagnosis: This is likely Dehydrogenative Oxidation . Transition metals (especially Pd) combined with oxygen and heat catalyze the conversion of indoline to indole.
The Fix:
Atmosphere: All scavenging steps must be performed under Nitrogen or Argon.
Avoid Carbon: Activated carbon often contains adsorbed oxygen and metals (Fe) that catalyze this oxidation. Switch to Silica-TMT .
Temperature: Keep scavenging temperatures < 45°C.
Q2: I used Activated Carbon, and my yield dropped by 30%.
Diagnosis: Non-specific adsorption.[2] Indolines are planar and lipophilic; they stick to the carbon lattice alongside the metal.
The Fix:
Switch Method: Use Method A (Silica Scavengers).
Modulation: If you must use carbon, pre-wet the carbon with the solvent and add a modifier (e.g., 5% MeOH) to the organic solution to decrease the adsorption affinity of the product.
Q3: The metal levels plateaued at 50 ppm and won't go lower.
Diagnosis: The metal is likely trapped inside the crystal lattice or is in a highly stable complex (e.g., N-heterocyclic carbene complexes).
The Fix:
Solvent Switch: Change the solvent to one that swells the scavenger polymer (if using resin) or ensures total solubility of the product. THF is often better than Toluene.
Two-Stage: Use a "Roughing" pass (Method B) followed by a "Polishing" pass (Method A).
Crystallization: If the product is crystalline, perform a crystallization after scavenging. The scavenger removes the bulk, and crystallization rejects the trace.
Q4: Which scavenger is best for Palladium Acetate vs. Pd(dppf)Cl2?
Data Table: Scavenger Efficacy
Catalyst Precursor
Difficulty
Recommended Scavenger
Why?
Pd(OAc)₂ / Pd/C
Low
Thiol (Si-SH)
Labile ligands, easily displaced by SH.
Pd(PPh₃)₄
Medium
Thiourea (Si-TU)
Phosphines compete; Thiourea binds stronger.
Pd(dppf)Cl₂
High
TMT (Si-TMT)
Bidentate ligand requires tridentate scavenger (TMT) to displace.
References
ICH Guideline Q3D(R2) on Elemental Impurities. International Council for Harmonisation, 2022.
Garrett, C. E., & Prasad, K. (2004).[3][4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[3][4]
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.
Phillips, S. T., et al. (2016). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.[2] ACS Medicinal Chemistry Letters, 7(6), 580–584.
Biotage Application Note. (2023). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine (TMT).[3][5]
Technical Support Center: Addressing Poor Solubility of 5-(3-Methylphenyl)indoline
Welcome to the technical support center for 5-(3-Methylphenyl)indoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-(3-Methylphenyl)indoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues and advance your research.
Introduction: The Challenge of Solubility
The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, from chemical synthesis and purification to formulation and in vivo studies.[1][2] 5-(3-Methylphenyl)indoline, an indoline derivative, possesses a bicyclic structure that can present solubility challenges in common organic solvents.[3] Understanding and addressing these challenges is crucial for successful experimental outcomes. This guide will explore various techniques to enhance the solubility of this and similar poorly soluble compounds.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is 5-(3-Methylphenyl)indoline poorly soluble in some organic solvents?
A1: The solubility of 5-(3-Methylphenyl)indoline is dictated by its molecular structure. It contains both a nonpolar aromatic region (the methylphenyl group and the benzene ring of the indoline) and a polar secondary amine within the indoline ring. This combination can lead to strong intermolecular forces in the solid state, making it difficult for some solvent molecules to effectively solvate the compound. The overall polarity of the molecule may not be a perfect match for either highly polar or completely nonpolar solvents, leading to limited solubility in both.
Q2: What are the first steps I should take when encountering a solubility issue with this compound?
A2: Start by systematically screening a range of solvents with varying polarities. This will help you identify a suitable starting point for optimization. Solvents to consider include:
If single solvents are not effective, the next logical step is to explore co-solvent systems.
Q3: What is co-solvency and how can it help?
A3: Co-solvency is a powerful technique used to increase the solubility of a poorly soluble compound by mixing a primary solvent with one or more "co-solvents."[11][12][13] The co-solvent disrupts the intermolecular forces of the primary solvent, reducing its ability to self-associate and creating a more favorable environment for the solute.[11] For 5-(3-Methylphenyl)indoline, a mixture of a polar aprotic solvent with a less polar solvent might be effective. For example, a mixture of DMF and toluene could provide a balanced polarity to solvate both the polar and nonpolar regions of the molecule. This approach is widely used to enhance the solubility of poorly water-soluble drugs.[14]
Q4: Can temperature be used to improve solubility?
A4: Yes, for most solid solutes, solubility increases with temperature.[15] Applying heat can provide the necessary energy to overcome the lattice energy of the solid compound, allowing it to dissolve more readily. However, it is crucial to ensure that 5-(3-Methylphenyl)indoline is thermally stable at elevated temperatures to avoid degradation. Always perform a stability check before scaling up any process that involves heating.
Q5: Are there any other techniques I can try if the above methods fail?
A5: If solvent screening, co-solvency, and temperature adjustments are insufficient, you can explore more advanced techniques such as:
pH Adjustment: If your experimental conditions allow, modifying the pH can significantly alter the solubility of ionizable compounds. Since 5-(3-Methylphenyl)indoline has a basic nitrogen atom, its solubility in protic solvents may be increased by the addition of a small amount of acid to form a more soluble salt.[16][17]
Use of Solubilizing Agents: Surfactants and cyclodextrins can be used to enhance solubility by forming micelles or inclusion complexes, respectively.[16][17][18] These agents can encapsulate the poorly soluble compound, increasing its apparent solubility in the solvent system.[4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting poor solubility issues with 5-(3-Methylphenyl)indoline.
Issue
Possible Cause
Troubleshooting Steps
Compound precipitates out of solution upon standing.
The solution is supersaturated at room temperature.
1. Gently warm the solution to redissolve the compound and then allow it to cool slowly. 2. Consider using a co-solvent system to increase the solubility at room temperature. 3. If applicable, filter the solution while warm to remove any undissolved material.
Low recovery after crystallization.
The compound is too soluble in the chosen crystallization solvent.
1. Use a solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below. 2. Employ an anti-solvent crystallization technique. Dissolve the compound in a good solvent and then slowly add a solvent in which it is insoluble (an "anti-solvent") to induce precipitation.
Incomplete reaction due to poor solubility of starting material.
The starting material, 5-(3-Methylphenyl)indoline, is not fully dissolved in the reaction solvent.
1. Perform a solvent screen to find a more suitable reaction solvent or a co-solvent system.[10] 2. Increase the reaction temperature, ensuring all reactants and reagents are stable at that temperature. 3. If possible, use a phase-transfer catalyst to facilitate the reaction between immiscible phases.
Difficulty in purifying the compound by chromatography.
The compound has poor solubility in the mobile phase.
1. Modify the mobile phase composition. For reverse-phase chromatography, increasing the proportion of the organic solvent can help. For normal-phase, a more polar solvent system may be required. 2. Consider using a stronger "injection solvent" (in which the compound is highly soluble) to load the sample onto the column, ensuring it is compatible with the mobile phase.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a systematic approach to screen for suitable solvents for 5-(3-Methylphenyl)indoline.
Materials:
5-(3-Methylphenyl)indoline
A selection of organic solvents (e.g., DMF, DMSO, THF, DCM, Ethanol, Toluene, Ethyl Acetate)
Vials with caps
Magnetic stirrer and stir bars
Vortex mixer
Heating block or water bath
Procedure:
Weigh a small, precise amount of 5-(3-Methylphenyl)indoline (e.g., 10 mg) into separate vials.
Add a measured volume of a single solvent (e.g., 1 mL) to each vial.
Vortex each vial for 30 seconds to facilitate initial dissolution.
Place the vials on a magnetic stirrer and stir at room temperature for 1 hour.
Visually inspect each vial for undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.
For vials with undissolved solid, gradually increase the temperature using a heating block or water bath in 10°C increments, stirring continuously. Note the temperature at which the solid completely dissolves.
Record the solubility for each solvent at room temperature and at elevated temperatures.
Protocol 2: Co-solvent System Development
This protocol describes how to develop a co-solvent system to improve the solubility of 5-(3-Methylphenyl)indoline.
Materials:
5-(3-Methylphenyl)indoline
Two or more miscible organic solvents identified from Protocol 1 (one "good" solvent and one "poor" or "moderate" solvent)
Vials with caps
Magnetic stirrer and stir bars
Pipettes for accurate volume measurement
Procedure:
Based on the results from Protocol 1, select a "good" solvent (where the compound is highly soluble) and a "poor" or "moderate" solvent.
Prepare a series of co-solvent mixtures with varying ratios of the selected solvents (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 of good solvent to poor solvent).
Weigh a precise amount of 5-(3-Methylphenyl)indoline into separate vials.
Add a measured volume of each co-solvent mixture to the corresponding vial.
Stir the vials at room temperature for 1 hour and observe the solubility.
Identify the co-solvent ratio that provides the optimal solubility for your application.
Visualization of Workflows
Solubility Troubleshooting Workflow
Caption: A decision-making workflow for addressing solubility issues.
Co-Solvent System Development Workflow
Caption: A streamlined workflow for developing a co-solvent system.
References
Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?
PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs.
ijpcbs. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
ResearchGate. (n.d.). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients.
Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis.
European Patent Office. (n.d.). Indole derivatives, process for their preparation and pharmaceutical compositions containing them.
ResearchGate. (n.d.). Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques | Request PDF.
CymitQuimica. (n.d.). CAS 496-15-1: Indoline.
Google Patents. (n.d.). WO2011030356A2 - Process for the preparation of indoline derivatives and their intermediates thereof.
ChemicalBook. (2026, January 13). Indoline | 496-15-1.
Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
Alfa Chemistry. (n.d.). Solubilizers: Revolutionizing Chemical Formulations.
ResearchGate. (2025, September 19). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents.
Biomed Pharmacol J. (2020, May 11). The Importance of Solubility for New Drug Molecules.
Journal of Advanced Scientific Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
Benchchem. (n.d.). Solubility Profile of 3-(3-Methylphenyl)propionaldehyde in Organic Solvents: A Technical Guide.
Preventing oxidation of indoline to indole during synthesis
Technical Support Center: Indoline Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: Why is my indoline product spontaneously oxidizing to an indole?...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Indoline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why is my indoline product spontaneously oxidizing to an indole?
Indolines are susceptible to oxidation due to their electron-rich nature. The conversion to the aromatic indole structure is often thermodynamically favorable. This process can be initiated by several factors commonly present in a laboratory setting, including atmospheric oxygen, residual oxidizing agents from previous steps, or even exposure to light and certain metal catalysts.[1] The dehydrogenation can occur via a hydride abstraction mechanism, particularly from the α-methylene group of the indoline.[2]
Q2: What are the most common culprits for indoline oxidation in a synthesis workflow?
Several factors can contribute to the unwanted oxidation of indolines:
Atmospheric Oxygen: Indolines can be air-sensitive, and prolonged exposure to air, especially in solution or when adsorbed on silica gel, can lead to aerobic oxidation.[3][4] This is often exacerbated by the presence of a base.[5]
Residual Oxidizing Agents: Reagents used in prior synthetic steps, if not completely removed, can oxidize the indoline product. Common oxidizing agents include peroxides, chromates, and permanganates.[6]
Metal Catalysts: Certain transition metals, such as palladium, copper, and ruthenium, used in preceding reactions (e.g., cyclizations, cross-couplings) can catalyze dehydrogenation, especially in the presence of an oxidant.[7][8][9]
Aggressive Workup Conditions: Acidic or basic conditions during workup can sometimes promote oxidation, depending on the specific indoline structure and other species present.
Purification Issues: As mentioned, silica gel can facilitate aerobic oxidation.[3] The extended time and large surface area involved in column chromatography can increase the risk of oxidation.
Q3: Can the choice of solvent influence the rate of oxidation?
Yes, the solvent can play a role. While less influential than the presence of an oxidant, solvents that can participate in or facilitate electron transfer or radical processes may contribute to oxidation. More importantly, ensuring solvents are properly degassed to remove dissolved oxygen is a critical preventative measure.[4]
Q4: Are there any structural features of the indoline itself that make it more prone to oxidation?
Indeed. Electron-donating groups on the indoline ring can increase the electron density of the system, making it more susceptible to oxidation. Conversely, electron-withdrawing groups can render the indoline more stable towards oxidation.[10] The nature of the substituent on the nitrogen atom can also have a significant impact.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem Encountered
Potential Cause(s)
Recommended Solution(s)
Significant indole formation during reaction workup.
Exposure to atmospheric oxygen during extraction and concentration steps.
Perform the workup under an inert atmosphere (e.g., using a Schlenk line or in a glovebox). Use degassed solvents for extraction and washing. Minimize the time the product is in solution.
Product appears pure by crude NMR, but decomposes to indole on a silica gel column.
1. Use an alternative purification method: Consider techniques like crystallization, distillation, or preparative HPLC. 2. Deactivate the silica gel: Pre-treat the silica gel with a non-polar solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) to neutralize acidic sites. 3. Flush the column with an inert gas before and during loading and elution.
Indoline product is unstable and darkens upon storage.
Store the purified indoline under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (e.g., in a freezer).[11] Sealing the compound in an ampoule under vacuum or inert gas offers the best long-term stability.[12]
Inconsistent yields of indoline, with varying amounts of indole byproduct.
Incomplete removal of oxidizing agents from a previous step or inconsistent inert atmosphere technique.
1. Thoroughly quench and remove prior-step reagents. 2. Standardize your inert atmosphere technique: Ensure glassware is properly dried and the system is adequately purged.[13] Use a bubbler to monitor for a slight positive pressure of inert gas.[13]
Preventative Protocols & Methodologies
Proactive measures are key to preserving the integrity of your indoline product. Below are detailed protocols for common preventative techniques.
Protocol 1: Establishing and Maintaining an Inert Atmosphere
Handling air-sensitive compounds like many indolines requires the exclusion of atmospheric oxygen and moisture.[12][14] The two primary methods for this are using a Schlenk line or a glovebox.[4][11]
Using a Schlenk Line:
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., 140°C for 4 hours or overnight) to remove adsorbed water.[13] Assemble the hot glassware and immediately place it under an inert atmosphere.
Purge-and-Refill Cycles: Connect the reaction vessel to the Schlenk line. Evacuate the vessel using the vacuum manifold and then backfill with a dry, inert gas like argon or nitrogen. Repeat this cycle at least three times to ensure the removal of atmospheric gases.[4]
Maintaining Positive Pressure: During the reaction and workup, maintain a slight positive pressure of the inert gas. This can be monitored with an oil or mercury bubbler, which also serves as a vent.[13]
Reagent/Solvent Transfer: Use gas-tight syringes or cannulas for transferring liquids to maintain the inert atmosphere.[4]
Workflow for Inert Atmosphere Technique
Caption: Standard workflow for a reaction under inert atmosphere using a Schlenk line.
Protocol 2: Solvent Degassing
Dissolved oxygen in solvents is a common and often overlooked oxidant.
Freeze-Pump-Thaw Method (for robust solvents):
Place the solvent in a flask with a stopcock, ensuring it is no more than half full.
Freeze the solvent using a liquid nitrogen bath.
Once fully frozen, open the stopcock to a vacuum line and evacuate for several minutes.
Close the stopcock and thaw the solvent in a warm water bath. You will see bubbles of gas being released.
Repeat this freeze-pump-thaw cycle at least three times for maximum effectiveness.[4]
Sparging Method (for larger volumes):
Insert a long needle or a fritted glass tube into the solvent, reaching near the bottom of the container.
Bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes. This displaces the dissolved oxygen.
Protocol 3: Use of Scavengers and Antioxidants
In cases where trace oxidants are difficult to avoid, the addition of a scavenger or antioxidant can be beneficial.[15]
Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol) can be added in small, catalytic amounts to the reaction or during workup to intercept radical species that may initiate oxidation.[16] Indole and indoline derivatives themselves can possess antioxidant properties, but this is highly structure-dependent.[17][18][19]
Scavengers for Oxidizing Agents: If a specific oxidizing agent is suspected to be carried over, a targeted scavenger can be used. For example, sodium thiosulfate can be used to quench residual halogenating agents or peroxides.[6]
Example Application: If oxidation is observed during purification, consider adding a trace amount (e.g., <0.1 mol%) of BHT to the crude product before chromatography and to the eluent solvents.
Understanding the Oxidation Mechanism
The oxidation of an indoline to an indole is a dehydrogenation reaction. While multiple pathways exist depending on the oxidant, a common mechanism involves the sequential removal of two hydrogen atoms.
Generalized Oxidation Pathway
Caption: Generalized mechanistic pathway for the oxidation of indoline to indole.
Strong oxidants like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) are commonly used intentionally for this transformation but can cause issues if present as impurities.[7][20][21][22] The mechanism with DDQ, for instance, is believed to proceed via a hydride transfer from the indoline to the quinone.[22] Aerobic oxidation can be more complex, potentially involving radical intermediates.[5]
By understanding these mechanisms, you can better select appropriate preventative measures, such as using radical scavengers or ensuring the complete absence of specific classes of oxidants.
References
Lee, S., & Lee, Y. (2019). Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. Organic Letters. Available at: [Link]
Wang, C., et al. (2018). Gold-catalyzed stereoselective dearomatization/metal-free aerobic oxidation: access to 3-substituted indolines/oxindoles. Chemical Communications. Available at: [Link]
Wikipedia. (n.d.). Air-free technique. Available at: [Link]
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
Advion, Inc. (n.d.). Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Available at: [Link]
Conti, P., et al. (2019). Monoamine Oxidase (MAO-N) Biocatalyzed Synthesis of Indoles from Indolines Prepared via Photocatalytic Cyclization. ACS Catalysis. Available at: [Link]
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]
Gribble, G. (2021). Indoline Dehydrogenation. ResearchGate. Available at: [Link]
Wang, Z., et al. (2015). Green oxidation of indoles using halide catalysis. Nature Communications. Available at: [Link]
Sharma, S., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules. Available at: [Link]
Li, Y., et al. (2022). Metal-free Catalyzed Oxidative Trimerization of Indoles by Using TEMPO in Air: An Entry into 3-(1H-indol-3-yl)-3,3'-biindolin-2-ones. ResearchGate. Available at: [Link]
Weinstock-Rosin, M., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]
Jansen, A. B. A., Johnson, J. M., & Surtees, J. R. (1964). The dehydrogenation of indolines to indoles with manganese dioxide. Journal of the Chemical Society (Resumed). Available at: [Link]
Longdom Publishing. (2023). Oxidative Reactions Role in the Synthesis of Organic Compounds. Journal of Organic and Inorganic Chemistry. Available at: [Link]
Wikipedia. (n.d.). Scavenger (chemistry). Available at: [Link]
Weinstock-Rosin, M., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. ResearchGate. Available at: [Link]
Al-Omar, M. A., & Amr, A.-G. E. (2023). Facile Synthesis and Antioxidant Activity Screening of Some Novel 3-Substituted Indole Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]
Oikawa, Y., & Yonemitsu, O. (1976). APPLICATION OF THE DDQ OXIDATION TO THE SYNTHESIS OF OXIDIZED INDOLE ALKALOIDS. The Journal of Organic Chemistry. Available at: [Link]
Weinstock-Rosin, M., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]
ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. Available at: [Link]
Gredell, J. A., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Chemistry. Available at: [Link]
Suzen, S. (2015). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. ResearchGate. Available at: [Link]
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Forshult, S., Lagercrantz, C., & Torssell, K. (1969). Use of Nitroso Compounds as Scavengers for the Study of Short-Lived Free Radicals in Organic Reactions. Acta Chemica Scandinavica. Available at: [Link]
EPFL. (n.d.). Scavenger (chemistry). Available at: [Link]
Wikipedia. (n.d.). Oxidizing agent. Available at: [Link]
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Ota, E., et al. (2021). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Molecules. Available at: [Link]
Google Patents. (2006). WO2006063056A1 - Methods for scavenging oxidizing nitrogen and oxygen species with fragrances having antioxidative properties.
Li, B., Wendlandt, A. E., & Stahl, S. S. (2019). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. Organic Letters. Available at: [Link]
Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. Available at: [Link]
Wu, J., et al. (2021). DDQ Dehydrogenative Diels-Alder Reaction for Synthesis of Functionalized Spiro[carbazole-1,3'-indolines] and Spiro[carbazole-1,5'-pyrimidines]. ResearchGate. Available at: [Link]
Common Organic Chemistry. (n.d.). Manganese Dioxide. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Available at: [Link]
Nastri, F., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available at: [Link]
Royal Society of Chemistry. (2019). Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers. Available at: [Link]
Deporzio, J. C., et al. (2016). DDQ catalyzed oxidative lactonization of indole-3-butyric acids. Tetrahedron Letters. Available at: [Link]
Ng, J. J., & Tan, Y. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry. Available at: [Link]
MDPI. (2020). Design and Fine-Tuning Redox Potentials of Manganese(II) Complexes with Isoindoline-Based Ligands: H2O2 Oxidation and Oxidative Bleaching Performance in Aqueous Solution. Available at: [Link]
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Technical Support Center: Scale-up Synthesis of 5-(3-Methylphenyl)indoline
Welcome to the technical support center dedicated to the challenges in the scale-up synthesis of 5-(3-Methylphenyl)indoline. This guide is designed for researchers, process chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the challenges in the scale-up synthesis of 5-(3-Methylphenyl)indoline. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot or production scale.
Introduction: The Challenge of Scale
5-(3-Methylphenyl)indoline is a key structural motif in medicinal chemistry, often serving as a precursor for pharmacologically active compounds. While numerous synthetic routes may prove effective at the milligram scale, scaling up production presents significant hurdles. Issues such as thermal management, mass transfer limitations, catalyst efficiency, and downstream processing can dramatically impact yield, purity, and overall process viability. This guide addresses these critical challenges with practical, field-proven insights.
This section is structured to directly address common problems encountered during the scale-up of indoline syntheses, with a focus on modern catalytic methods likely employed for producing 5-(3-Methylphenyl)indoline.
Section 1: Yield, Purity, and Side Reaction Control
Q1: My reaction yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the most common causes?
A1: A drop in yield during scale-up is a frequent challenge. The primary culprits often include:
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions and degradation of starting materials or products.[1] Many reactions for indoline synthesis, such as intramolecular aminations, are exothermic. What is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[1][2]
Changes in Reagent Addition Rates: The rate of addition of a critical reagent, easily controlled in the lab with a syringe pump, can have a profound impact on the reaction profile at scale. A slow, controlled addition is often necessary to manage exotherms and minimize byproduct formation.[1]
Impurity Profile of Starting Materials: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can interfere with the reaction on a larger scale, sometimes by poisoning the catalyst.[1][3] It is crucial to qualify raw material sources for process consistency.[2]
Q2: I am observing significant tar or polymer formation in my reaction. How can I prevent this?
A2: Tar formation is a common issue, often exacerbated by acidic conditions or high temperatures that can be localized in large reactors.[1] Here are some mitigation strategies:
Optimize Temperature Control: This is the most critical factor. Use a jacketed reactor with an efficient heat transfer fluid and control system to prevent temperature spikes that accelerate polymerization and degradation pathways.[1][2]
Solvent Selection: The choice of solvent is paramount. A solvent that effectively dissolves all reactants, intermediates, and the final product can reduce the precipitation of reactive species that may lead to tar formation.[1] Consider the boiling point, polarity, and safety profile (flammability, toxicity) when selecting a solvent for scale-up.[1]
Catalyst Choice: If using an acid-catalyzed route (e.g., a modified Fischer synthesis), the choice and concentration of the acid are critical. Brønsted acids can be harsh; consider exploring solid acid catalysts or Lewis acids which can sometimes offer better selectivity with fewer side reactions.[1][3]
Q3: My final product is contaminated with a regioisomeric impurity. How can I improve selectivity?
A3: Regioisomer formation is a classic challenge, particularly in electrophilic substitution or cyclization reactions on substituted aromatic rings. For a 5-substituted indoline, competitive reactions at other positions (e.g., C7 or C4) can occur.
Directed C-H Activation: Modern palladium-catalyzed methods often employ directing groups to achieve high regioselectivity. For instance, a picolinamide (PA) protected β-arylethylamine can direct intramolecular C-H amination specifically to the ortho-C-H bond, leading to the indoline core with high precision.[4]
Steric and Electronic Control: The inherent electronic properties of your starting materials will influence selectivity. For palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) to build the 5-aryl group, the starting point is typically a pre-functionalized indoline (e.g., 5-bromoindoline), which inherently ensures the correct regiochemistry.[5][6] If the indoline ring is formed last, the cyclization conditions must be carefully optimized.
Section 2: Catalysis and Reaction Optimization
Q1: My palladium-catalyzed C-N coupling (Buchwald-Hartwig type) is sluggish or fails to reach completion at scale. What should I investigate?
A1: This is a common scale-up issue for palladium-catalyzed reactions. The catalyst system is sensitive to several factors that are magnified at a larger scale.
Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen.[7] Ensure a robust inert atmosphere (nitrogen or argon) is maintained throughout the process, from charging reagents to the final quench.[8] Impurities in starting materials or solvents (especially water or peroxides) can also deactivate the catalyst. Use of dry, high-purity, and degassed solvents is recommended.[8]
Suboptimal Ligand/Base Combination: The choice of phosphine ligand and base is critical and often needs re-optimization for scale-up. Bulky, electron-rich phosphine ligands are often required for efficient C-N coupling.[9] The base's strength, solubility, and particle size can also impact reaction rates.
Poor Mixing: Inadequate agitation can lead to poor distribution of the catalyst, causing the reaction to stall. Ensure the reactor's mixing capabilities are sufficient for the slurry density of your reaction.
Q2: How do I choose the right solvent for my scale-up synthesis?
A2: Solvent selection is a critical parameter impacting not just the reaction itself, but also work-up, safety, and environmental impact.[1]
Solubility: The solvent must effectively dissolve reactants and key intermediates. Poor solubility can lead to precipitation, handling issues, and heterogeneous reaction kinetics.[1]
Boiling Point & Polarity: The boiling point dictates the feasible temperature range. Polarity influences reaction rates and selectivity. For Pd-catalyzed couplings, polar aprotic solvents like toluene, dioxane, or t-butanol are common.[10]
Safety and Environmental Impact: At scale, factors like flammability, toxicity, and environmental regulations become major considerations. Aim to use "greener" solvents where possible and minimize solvent volumes.[1]
Section 3: Downstream Processing and Purification
Q1: My product is "oiling out" during crystallization instead of forming a solid. What are the best practices to resolve this?
A1: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a crystalline solid, often due to high impurity levels or supersaturation being reached at a temperature above the product's melting point in that solvent system.
Solvent System Optimization: Experiment with different solvent/anti-solvent combinations. A slower addition of the anti-solvent or cooling rate can promote proper crystal lattice formation.
Seeding: Introducing a small amount of pure crystalline product (seed crystals) at the point of supersaturation can provide a template for crystallization and prevent oiling.
Purity: Ensure the crude product is sufficiently pure before attempting crystallization. An initial purification step, such as an activated carbon treatment or a simple filtration through a plug of silica gel, can sometimes remove critical impurities that inhibit crystallization.
Q2: Large-scale column chromatography is expensive and time-consuming. What are viable alternatives for purifying 5-(3-Methylphenyl)indoline?
A2: While chromatography is a powerful tool, it is often not economically viable for large-scale production.
Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale.[11] A systematic screen of various solvents is essential to find a system that provides good recovery and excellent impurity rejection.
Distillation: If the product is thermally stable and has a suitable boiling point, distillation (potentially under vacuum) can be a highly effective purification method.
Aqueous Washes / Extractions: A well-designed series of aqueous washes at different pH values can selectively remove acidic, basic, and water-soluble impurities before the final isolation step.
Visualized Workflows and Mechanisms
Troubleshooting Low Yield on Scale-Up
The following diagram outlines a systematic approach to diagnosing the root cause of decreased yield when transitioning from bench to pilot scale.
Caption: A workflow for troubleshooting low yield in scale-up synthesis.
This reaction is a powerful method for forming the C-N bond in the indoline ring or for attaching an aryl group at the 5-position. Understanding the cycle is key to troubleshooting.
Caption: Simplified catalytic cycle for Buchwald-Hartwig C-N coupling.
Key Experimental Protocols
The synthesis of 5-(3-Methylphenyl)indoline can be envisioned via several routes. A robust and modern approach involves a Suzuki cross-coupling reaction with a protected 5-bromoindoline.
Protocol 1: Suzuki Cross-Coupling for 5-Arylindoline Synthesis (Exemplary)
This protocol describes the palladium-catalyzed cross-coupling of a protected 5-bromoindoline with 3-methylphenylboronic acid.[5]
Reactor Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1-Boc-5-bromoindoline and 3-methylphenylboronic acid.
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
Solvent and Reagent Addition: Add toluene, followed by an aqueous solution of sodium bicarbonate. Begin vigorous stirring.
Catalyst Addition: Under a strong positive pressure of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
Reaction: Heat the mixture to reflux (approx. 85-95 °C, depending on the precise solvent mixture) and maintain for 4-12 hours.
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Boc-5-(3-methylphenyl)indoline.
Deprotection (if required): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
Data Presentation: Catalyst System Optimization
The choice of catalyst, ligand, and base is critical for the success of cross-coupling reactions. The following table provides an example of how to systematically evaluate these parameters.
Entry
Palladium Source (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Conversion (%)
1
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2.5)
Toluene
100
8
95
2
Pd₂(dba)₃ (1)
XPhos (2.5)
K₂CO₃ (3.0)
Dioxane
100
12
88
3
Pd(PPh₃)₄ (3)
None
Na₂CO₃ (3.0)
Toluene/H₂O
90
8
92
4
Pd(OAc)₂ (2)
RuPhos (4)
Cs₂CO₃ (2.5)
t-BuOH
80
6
>99
Conversion data is illustrative and should be determined empirically for the specific substrates.
References
Yang, M., & Cui, W. (1992). SYNTHESIS OF 5-ARYLATED INDOLES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF 54NDOLYLBORONIC ACID WITH ARYLAND HETEROARYL. HETEROCYCLES, 34(7), 1395.
Van der Eycken, J., & D'hooghe, M. (2014). Directed Palladium Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoyl-cylindrocarine. Organic Letters, 16(14), 3732-3735. [Link]
Daugulis, O. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry, 17, 569-583. [Link]
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
Shevlin, M. (2017). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. ACS Medicinal Chemistry Letters, 8(6), 601-607. [Link]
Smith, A. M., & Lectka, T. (2015). Cation-Controlled Enantioselective and Diastereoselective Synthesis of Indolines: An Autoinductive Phase-Transfer Initiated 5-endo-trig Process. Journal of the American Chemical Society, 137(40), 12891-12899. [Link]
Google Patents. (1992). Process of preparing purified aqueous indole solution.
He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)−H Amination. Organic Letters, 14(11), 2936-2939. [Link]
Szostak, M., & Szostak, R. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3236. [Link]
Tucho, W. M., & Myhrvold, T. (2021). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Industrial & Engineering Chemistry Research, 60(37), 13349-13364. [Link]
Technical Support Center: Enhancing the Metabolic Stability of Indoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the experimental process of improving the metabolic stability of indoline derivatives.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during in vitro metabolic stability assays with indoline derivatives, offering potential causes and actionable solutions.
Scenario 1: Rapid Disappearance of the Parent Compound in Microsomal Stability Assays
Question: My indoline derivative shows extremely rapid clearance in human liver microsomes (HLM), with a half-life of less than 5 minutes. How can I determine if this is due to metabolism or other factors, and what are my next steps?
Answer:
Rapid disappearance of a test compound is a common challenge. The primary goal is to distinguish between enzymatic degradation, non-enzymatic degradation, and potential experimental artifacts.
Initial Steps & Causality:
Control for Non-Enzymatic Degradation: The first step is to rule out chemical instability.
Protocol: Run a control incubation without the NADPH regenerating system.[1] The absence of this cofactor prevents the activity of most cytochrome P450 (CYP) enzymes, which are major contributors to Phase I metabolism.[2][3]
Interpretation: If the compound remains stable in the absence of NADPH, the rapid clearance is likely due to enzymatic metabolism. If the compound still degrades, it suggests chemical instability in the assay buffer.
Verify Analytical Method: Ensure that the rapid disappearance is not an analytical artifact.
Protocol: Analyze a sample of the compound in the final incubation matrix at time zero.
Interpretation: If the initial concentration is lower than expected, it could indicate issues with solubility, binding to the plate material, or ion suppression in the LC-MS/MS analysis.
Follow-Up Experiments & Rationale:
Lower Microsomal Protein Concentration: If enzymatic metabolism is confirmed, reducing the enzyme concentration can slow down the reaction, allowing for a more accurate measurement of the clearance rate.[1]
Shorter Incubation Times: For very rapidly metabolized compounds, reducing the incubation time points (e.g., 0, 1, 2, 5, and 10 minutes) can provide a more accurate kinetic profile.
Hepatocyte Assays: If the compound is stable in the absence of NADPH, consider using hepatocytes. Hepatocytes contain a broader range of both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of the compound's metabolic fate.[4][5]
Scenario 2: High Variability Between Replicates in Metabolic Stability Assays
Question: I am observing high variability between my replicate wells in a hepatocyte stability assay for an indoline derivative. What are the likely causes and how can I improve the consistency of my results?
Answer:
High variability can compromise the reliability of your data. The key is to identify and control the sources of this variation.
Potential Causes & Solutions:
Inconsistent Cell Seeding: Uneven distribution of hepatocytes across the plate is a common source of variability.
Solution: Ensure the hepatocyte suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting steps to prevent cell settling.
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in concentration and cell viability.
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with media or buffer to create a humidity barrier.[1]
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the concentrations of the test compound, cofactors, and cells.
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate volume transfer.
Cell Viability Issues: Poor cell health can lead to inconsistent metabolic activity.
Solution: Always perform a cell viability check (e.g., trypan blue exclusion) before starting the experiment. Ensure that the cryopreserved hepatocytes are thawed and handled according to the supplier's protocol to maximize viability.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the metabolic stability of indoline derivatives.
Q1: What are the primary metabolic pathways for indoline derivatives?
A1: The most common metabolic pathway for indoline derivatives is oxidation by cytochrome P450 (CYP) enzymes.[6] A key transformation is the dehydrogenation of the indoline ring to form the corresponding indole.[7][8][9] This "aromatase" activity is primarily catalyzed by CYP3A4.[7][10] The resulting indole can then be a substrate for further metabolism. Other potential metabolic transformations include N-dealkylation, hydroxylation of the aromatic or aliphatic portions of the molecule, and subsequent Phase II conjugation reactions (e.g., glucuronidation or sulfation).
Q2: My indoline derivative is metabolically unstable. What are the most common strategies to improve its stability?
A2: Improving metabolic stability is a critical step in lead optimization.[11] Here are some effective strategies:
Blocking Metabolic "Soft Spots": The first step is to identify the site(s) of metabolism, often referred to as "soft spots."[12] This is typically done through metabolite identification studies using techniques like LC-MS/MS. Once identified, these positions can be blocked to prevent metabolism.
Example: If hydroxylation is occurring at a specific position on the aromatic ring, introducing an electron-withdrawing group like fluorine at that position can deactivate the ring towards oxidation.[13]
Bioisosteric Replacement: This strategy involves replacing a part of the molecule with another group that has similar physical or chemical properties but is more resistant to metabolism.[14][15]
Example: Replacing a metabolically labile methyl group with a trifluoromethyl group or incorporating deuterium at the site of metabolism can slow down CYP-mediated oxidation due to a stronger C-F or C-D bond.[13]
Conformational Constraint: Introducing conformational rigidity can sometimes prevent the molecule from adopting the correct orientation to bind to the active site of metabolic enzymes.
Example: Introducing a cyclic structure or a double bond can restrict the flexibility of the molecule.
Scaffold Hopping: In some cases, it may be necessary to replace the entire indoline core with a different heterocyclic system that is less prone to metabolism.
Example: Replacing the indoline core with an azaindole moiety is a common strategy to enhance metabolic stability.[6] The nitrogen atom in the azaindole ring can alter the electronic properties of the molecule, making it less susceptible to CYP450 metabolism.[6]
Q3: How do I identify the metabolites of my indoline derivative?
A3: Metabolite identification is crucial for understanding the metabolic pathways of your compound. The most common approach is to use a combination of in vitro metabolism and analytical techniques.
In Vitro Incubation: Incubate your indoline derivative with a metabolically active system, such as human liver microsomes or hepatocytes.
Sample Analysis: Analyze the incubation mixture using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS).[16][17][18]
Data Interpretation: Compare the mass spectra of the samples with and without the parent compound to identify potential metabolites. The mass shift from the parent compound can indicate the type of metabolic transformation (e.g., a +16 Da shift suggests hydroxylation). Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to fragment the metabolite and analyze its fragmentation pattern.[19]
Q4: What are the key parameters I should determine from an in vitro metabolic stability assay?
A4: The primary parameters obtained from these assays are the half-life (t½) and the intrinsic clearance (CLint).[20]
Half-life (t½): This is the time it takes for the concentration of the parent compound to decrease by half. A longer half-life generally indicates greater metabolic stability.[20]
Intrinsic Clearance (CLint): This parameter reflects the intrinsic ability of the liver to metabolize a drug. A lower CLint value signifies slower metabolism and is generally desirable.[20]
These parameters are crucial for predicting the in vivo pharmacokinetic properties of a drug candidate.[21]
Part 3: Experimental Protocols & Data Presentation
Protocol 1: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of an indoline derivative using human liver microsomes.
Materials:
Indoline derivative stock solution (e.g., 10 mM in DMSO)
Human liver microsomes (pooled)
Phosphate buffer (pH 7.4)
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Positive control compound (e.g., a compound with a known metabolic rate)
Acetonitrile with an internal standard for reaction termination and sample analysis
Procedure:
Preparation: Thaw the human liver microsomes and NADPH regenerating system on ice.
Incubation Mixture: Prepare the incubation mixture by adding the phosphate buffer, microsomes, and the indoline derivative to a microplate.
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[3]
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the indoline derivative.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear portion of the curve represents the elimination rate constant (k).
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .[1]
Data Presentation: Example Metabolic Stability Data
Compound
Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Indoline Derivative A
8.2
84.5
Indoline Derivative B (Fluorinated)
25.6
27.1
Indoline Derivative C (Azaindole)
> 60
< 11.6
This table illustrates how structural modifications can lead to significant improvements in metabolic stability.
Part 4: Visualizations
Caption: Primary metabolic pathway of indoline derivatives.
Caption: Troubleshooting workflow for high assay variability.
References
A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. Benchchem.
Bioisosteric Replacements. Chemspace.
Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process.
Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process.
Advances in Bio-isosteric Replacement for Modern Medicinal Chemistry. SCICONX.
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
Techniques Used in Targeted Metabolomic Profiling. News-Medical.Net.
What Are The Analytical Techniques In Metabolomics And How To Choose.
Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI.
1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library.
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments.
Methods of Metabolite Identification. Creative Bioarray.
Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei | Journal of Medicinal Chemistry. ACS Publications.
and spectral characterization of indoline and its major metabolites. ResearchGate.
What is microsomal stability and why is it important?
Metabolite Profiling Applications in Early Drug Discovery | LCGC International.
Analytical Approaches to Metabolomics and Applications to Systems Biology. PMC.
Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. DOI.
Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. PMC.
Improving the Decision-Making Process in the Structural Modification of Drug Candidates: Enhancing Metabolic Stability. PubMed.
Metabolic stability of selected derivatives expressed as metabolic... | Download Scientific Diagram. ResearchGate.
Discovery and optimization of indoline derivatives as new LXR agonists. Inventiva Pharma.
Enhancement of metabolic stability with structural modifications.... ResearchGate.
Indole metabolism and its role in diabetic macrovascular and microvascular complications.
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC.
Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC.
Technical Support Center: In Vitro Metabolic Stability of MP-10. Benchchem.
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - UK.
How to improve metabolic stability in drug discovery. YouTube.
Microsomal Stability - In Vitro Assay. Charnwood Discovery.
How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse.
Assay Troubleshooting | MB - About.
Indole alkaloid - Wikipedia.
Metabolism of biologically relevant derivatives of indole.. ResearchGate.
Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. PMC.
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-(3-Methylphenyl)indoline
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-(3-Methylphenyl)indoline. In the absence of a directly published spectrum for this specific molecu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-(3-Methylphenyl)indoline. In the absence of a directly published spectrum for this specific molecule, this document leverages a comparative approach, utilizing spectral data from the parent indoline scaffold and related substituted analogs to predict, interpret, and validate the structural features of the title compound. This methodology mirrors the real-world workflow of medicinal chemists and structural biologists in characterizing novel chemical entities.
The guide is structured to provide not only the predicted spectral data but also the underlying scientific rationale for the assignments. It further includes a robust, field-proven protocol for acquiring high-quality NMR data for this class of compounds, ensuring that researchers can confidently apply these principles in their own laboratories.
Predicted ¹H NMR Spectral Analysis of 5-(3-Methylphenyl)indoline
The ¹H NMR spectrum provides a detailed map of the proton environment within a molecule. The predicted chemical shifts (δ) for 5-(3-Methylphenyl)indoline are based on the foundational spectrum of indoline, with perturbations introduced by the 5-position aryl substituent.
The Indoline Scaffold:
The parent indoline molecule exhibits characteristic signals for its aliphatic and aromatic protons. The C2 and C3 methylene groups appear as triplets around 3.0-3.6 ppm, a result of their vicinal coupling. The aromatic protons on the benzo-fused ring typically reside in the 6.6-7.2 ppm region.[1]
Substituent Effects of the 3-Methylphenyl Group:
The introduction of the 3-methylphenyl (m-tolyl) group at the C5 position induces several predictable changes:
Electronic Effects: As an electron-donating group, the m-tolyl substituent will slightly shield the protons on the indoline ring, though this effect is modest.
Anisotropic Effects: The ring currents of the new phenyl group will influence the chemical shifts of nearby protons, particularly H-4 and H-6 of the indoline core.
Loss of Symmetry: The C5-substitution removes the plane of symmetry present in indoline, making H-4, H-6, and H-7 chemically distinct, each expected to produce a unique signal.
Predicted Peak Assignments:
The following table summarizes the predicted ¹H NMR signals for 5-(3-Methylphenyl)indoline, typically recorded in a solvent like CDCl₃.
Proton Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
-NH (H-1)
3.5 - 4.5
Broad Singlet
-
The N-H proton is exchangeable and often appears as a broad signal. Its chemical shift is highly dependent on solvent and concentration.
-CH₃
~2.40
Singlet
-
Typical chemical shift for a methyl group attached to an aromatic ring.
-CH₂- (H-3)
~3.15
Triplet
J ≈ 8.4
Aliphatic protons adjacent to the nitrogen atom. Coupled to the H-2 protons.[1]
-CH₂- (H-2)
~3.65
Triplet
J ≈ 8.4
Aliphatic protons adjacent to the aromatic ring. Coupled to the H-3 protons.[1]
Indoline H-7
~6.80
Doublet
J ≈ 8.0
Ortho-coupled to H-6. Experiences minimal influence from the C5 substituent.
Indoline H-6
~7.20
Doublet of Doublets
J ≈ 8.0, 2.0
Ortho-coupled to H-7 and meta-coupled to H-4.
m-Tolyl H-5'
~7.25
Triplet
J ≈ 7.6
Appears as a triplet due to coupling with H-4' and H-6'.
Indoline H-4
~7.30
Doublet
J ≈ 2.0
Appears as a doublet (or narrow singlet) due to meta-coupling with H-6. Deshielded by proximity to the C5-aryl bond.
m-Tolyl H-2', H-4', H-6'
7.10 - 7.40
Multiplet
-
These protons of the m-tolyl group will have overlapping signals in the aromatic region.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The analysis follows the same logic: starting with the known values for indoline and applying substituent chemical shift (SCS) effects.[2]
Carbon Assignment
Predicted δ (ppm)
Rationale
-CH₃
~21.5
Standard chemical shift for an aromatic methyl carbon.
Aliphatic carbon adjacent to the aromatic ring.[2]
C-7
~109.0
Shielded aromatic carbon ortho to the nitrogen.
C-4
~118.0
Aromatic CH carbon.
C-6
~124.5
Aromatic CH carbon.
m-Tolyl C-2', C-4', C-5', C-6'
125.0 - 129.0
Unsubstituted and substituted carbons of the m-tolyl ring.
C-5
~135.0
Quaternary indoline carbon attached to the tolyl group. Deshielded.
m-Tolyl C-3'
~138.0
Quaternary tolyl carbon attached to the methyl group.
m-Tolyl C-1'
~142.0
Quaternary tolyl carbon attached to the indoline ring.
C-7a
~145.0
Quaternary indoline carbon ortho to the nitrogen.
C-3a
~152.0
Quaternary indoline carbon deshielded by the nitrogen atom.[2]
Comparative Analysis with Structural Analogs
A key aspect of spectral interpretation is comparison with known compounds.
Indoline vs. 5-(3-Methylphenyl)indoline: The most significant difference is the complexity of the aromatic region. In indoline, the four aromatic protons show a simpler pattern. The introduction of the C5-substituent in our target molecule breaks this symmetry, resulting in three distinct signals for H-4, H-6, and H-7, in addition to the signals from the new phenyl ring. The quaternary carbon count in the ¹³C spectrum increases from two in indoline to five in the target compound.
5-Methylindole vs. 5-(3-Methylphenyl)indoline: While both have a five-membered nitrogen-containing ring fused to a benzene ring, the hybridization is different. The sp²-hybridized C2 and C3 carbons of 5-methylindole resonate much further downfield (>100 ppm) compared to the sp³-hybridized C2 and C3 of our indoline target (~47 and 30 ppm, respectively).[3] This is a definitive diagnostic feature to distinguish between indole and indoline cores.
Visualization of Key ¹H-¹H Coupling Networks
Understanding the through-bond scalar (J) coupling provides undeniable proof of atomic connectivity. The following diagram illustrates the most important coupling relationships in 5-(3-Methylphenyl)indoline.
Caption: Key ¹H-¹H J-coupling networks in 5-(3-Methylphenyl)indoline.
Standard Operating Protocol for NMR Analysis
To ensure data integrity and reproducibility, the following experimental protocol is recommended.
Objective: To acquire high-resolution ¹H and ¹³C{¹H} NMR spectra for structural elucidation.
Materials:
5-(3-Methylphenyl)indoline (5-10 mg)
Deuterated chloroform (CDCl₃) with 0.03% TMS, or Deuterated dimethyl sulfoxide (DMSO-d₆)
5 mm NMR tube (high precision)
Pipettes and vials
Instrumentation:
NMR Spectrometer (e.g., Bruker, JEOL) with a minimum field strength of 400 MHz for ¹H.
Standard broadband or inverse detection probe.
Methodology:
Sample Preparation:
a. Weigh approximately 5 mg of the sample directly into a clean, dry vial.
b. Add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).
c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
d. Transfer the solution to a 5 mm NMR tube.
e. The final sample height in the tube should be approximately 4-5 cm.
Instrument Setup & Calibration:
a. Insert the sample into the spectrometer.
b. Lock the spectrometer on the deuterium signal of the solvent.
c. Shim the magnetic field to achieve optimal homogeneity. For a 400 MHz instrument, the half-height linewidth of the TMS signal should be <0.5 Hz.
d. Set the sample temperature, typically 298 K (25 °C).[4]
¹H NMR Spectrum Acquisition:
a. Load a standard single-pulse experiment.
b. Spectral Width: Set to approximately 16 ppm, centered around 6-7 ppm.
c. Pulse Width: Use a calibrated 90° pulse.
d. Acquisition Time (AT): Set to at least 3 seconds to ensure good digital resolution.
e. Relaxation Delay (D1): Set to 5 seconds to allow for full relaxation of protons, ensuring accurate integration.
f. Number of Scans (NS): Start with 8 or 16 scans for a sample of this concentration.
g. Acquire the Free Induction Decay (FID).
¹³C{¹H} NMR Spectrum Acquisition:
a. Load a standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker systems).
b. Spectral Width: Set to approximately 240 ppm, centered around 100 ppm.
c. Pulse Width: Use a calibrated 30° or 45° pulse to reduce the required relaxation delay.
d. Acquisition Time (AT): Set to ~1.5 seconds.
e. Relaxation Delay (D1): Set to 2 seconds.
f. Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 512 to 2048 scans, depending on concentration and instrument sensitivity).
g. Acquire the FID with broadband proton decoupling.
Data Processing:
a. Apply an exponential window function to the FID (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C).
b. Perform a Fourier Transform.
c. Phase the spectrum manually to achieve a pure absorption lineshape.
d. Apply a baseline correction.
e. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (for ¹H and ¹³C) or the residual solvent signal to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
f. Integrate the ¹H signals and pick peaks for both spectra. Measure coupling constants from the ¹H spectrum.[5]
This rigorous approach ensures that the resulting spectral data is of high quality, forming a trustworthy foundation for structural assignment and comparison.
References
Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv - DOI. Available at: [Link]
5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. Available at: [Link]
Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. MDPI. Available at: [Link]
Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts - Semantic Scholar. Available at: [Link]
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC. Available at: [Link]
VT NMR spectroscopy of indoline 2 a in D8‐THF; peak at 1.72 ppm for... - ResearchGate. Available at: [Link]
STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics. Available at: [Link]
1H NMR (400 MHz, DMSO-d6) δ 1.39 - The Royal Society of Chemistry. Available at: [Link]
B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. Available at: [Link]
phenylmethylene)bis(1H-indole) (3a) - The Royal Society of Chemistry. Available at: [Link]
Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]
1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5... - ResearchGate. Available at: [Link]
Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole - ResearchGate. Available at: [Link]
Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]
methanone - Optional[1H NMR] - Spectrum. Available at: [Link]
NMR Coupling Constants - Chemical Instrumentation Facility. Available at: [Link]
¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC. Available at: [Link]
Analyzing Coupling Constants - Oregon State University. Available at: [Link]
A Comparative Guide to the Biological Activity of 5-Arylindoline Isomers: A Positional Perspective
Introduction: The Significance of Spatial Arrangement in Drug Discovery The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When function...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Spatial Arrangement in Drug Discovery
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized with an aryl group at the 5-position, the resulting 5-arylindoline framework serves as a versatile template for designing ligands that target a wide array of biological entities, from G-protein coupled receptors (GPCRs) to enzymes.[1][2] However, the precise point of attachment of the aryl moiety to the indoline ring is a critical determinant of a molecule's pharmacological profile. The seemingly subtle shift of the aryl group from position 5 to positions 4, 6, or 7 can dramatically alter its three-dimensional shape, electronic properties, and hydrogen bonding capabilities. This, in turn, dictates how the molecule interacts with its biological target, influencing its affinity, efficacy, and selectivity.
This guide provides an in-depth comparison of the biological activities of different 5-arylindoline positional isomers. While direct, head-to-head comparative studies of all positional isomers of a single 5-arylindoline derivative against one target are limited in the public domain, we can draw authoritative insights from structure-activity relationship (SAR) studies on closely related indole and azaindole systems.[3][4] By synthesizing these findings, we can explain the causality behind experimental choices in drug design and provide a framework for researchers to rationally design and evaluate novel 5-arylindoline-based therapeutics.
The Influence of Aryl Group Position on Receptor Interaction: A Tale of Four Isomers
To illustrate the profound impact of the aryl group's position, let us consider a hypothetical series of 4-, 5-, 6-, and 7-arylindoline isomers and their potential interactions with a prototypical GPCR, such as a dopamine or serotonin receptor. The principles discussed here are extrapolated from extensive SAR studies on related heterocyclic compounds.[5][6]
Hypothetical Case Study: Arylindoline Isomers as Dopamine D2 Receptor Ligands
The dopamine D2 receptor (D2R) is a key target in the treatment of various neurological and psychiatric disorders.[7][8] Its binding pocket contains specific residues that form crucial interactions with ligands.[7] The positioning of the aryl group on the indoline core will determine which interactions are possible, leading to variations in binding affinity and functional activity.
Isomer
Potential Key Interactions with D2R
Predicted Biological Activity Profile
Rationale based on Analogous Systems
4-Arylindoline
The aryl group may engage with a hydrophobic pocket near transmembrane domain (TM) 4 and 5. The indoline nitrogen could act as a hydrogen bond acceptor.
Potentially a potent ligand, but selectivity might be a challenge due to possible interactions with off-target receptors.
In some N-arylsulfonylindole series targeting the 5-HT6 receptor, the conformation of the side chain toward the 4-position of the indole was found to be crucial for high affinity.[9]
5-Arylindoline
The aryl group can extend into a well-defined pocket, with potential for hydrogen bonding if substituted. The overall molecular vector aligns well with the canonical binding mode of many GPCR ligands.
Often exhibits a favorable balance of potency and selectivity. This position is frequently explored in medicinal chemistry.
For 2-arylindoles targeting aromatase, an electron-withdrawing group at the C-5 position of the indole was predicted to form a key hydrogen bond, highlighting the importance of this position for interaction.[10][11]
6-Arylindoline
The aryl group projects into a different region of the binding pocket compared to the 5-isomer. This may lead to novel interactions but could also introduce steric clashes.
May exhibit a different selectivity profile compared to the 5-isomer. Potency will be highly dependent on the specific topology of the receptor's binding site.
Studies on 2-phenylindoles have shown that the position of a hydroxyl group on the indole moiety (at position 5, 6, or 7) can influence estrogen receptor binding affinity, though in some cases, the effect is minor.[12]
7-Arylindoline
The proximity of the aryl group to the pyrrolidine ring might constrain the molecule's conformation. It could interact with residues near the extracellular loops.
May lead to highly selective ligands if the unique conformation fits a specific sub-pocket. However, there is a higher risk of inactivity due to unfavorable steric interactions.
In the context of azaindole isomers, which are bioisosteres of indoles, the 7-azaindole scaffold is widely explored for kinase inhibition, suggesting this region of the molecule can be critical for specific enzyme interactions.[3]
This hypothetical comparison underscores a fundamental principle in medicinal chemistry: isomeric position is a key variable that must be explored to optimize a compound's pharmacological properties. The "best" isomer is entirely target-dependent.[3]
Experimental Design for Comparing 5-Arylindoline Isomers
To empirically determine the biological activity of different 5-arylindoline isomers, a systematic experimental workflow is essential. This workflow should be designed as a self-validating system, where data from each step informs the next.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the comparative evaluation of 5-arylindoline isomers.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to characterize and compare 5-arylindoline isomers.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol determines the binding affinity (Ki) of the test isomers for the dopamine D2 receptor by measuring their ability to displace a radiolabeled ligand.
Rationale: This assay provides a quantitative measure of how strongly a compound binds to the target receptor, which is a primary indicator of its potential potency. The use of a specific radioligand ensures that the binding being measured is at the intended target.
Materials:
HEK293 cells stably expressing the human dopamine D2 receptor.
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
Radioligand: [³H]-Spiperone or another suitable D2R antagonist.
Scintillation cocktail and a liquid scintillation counter.
Procedure:
Membrane Preparation: Harvest the D2R-expressing HEK293 cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
Assay Setup: In a 96-well plate, add the following to each well:
50 µL of assay buffer.
25 µL of the radioligand ([³H]-Spiperone) at a final concentration close to its Kd.
25 µL of either:
Assay buffer (for total binding).
Haloperidol (for non-specific binding).
Test isomer at various concentrations (for competition binding).
100 µL of the cell membrane preparation.
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
Counting: Place the filter discs into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Functional Assay
This protocol determines whether the 5-arylindoline isomers act as agonists, antagonists, or inverse agonists at a Gi-coupled receptor like the D2R.
Rationale: D2 receptors are coupled to the inhibitory G-protein (Gi), which, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures this downstream signaling event to determine the functional effect of a compound.
Materials:
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
Forskolin (an adenylyl cyclase activator).
A suitable dopamine receptor agonist (e.g., quinpirole) for antagonist mode testing.
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
Cell Plating: Seed the D2R-expressing cells into a 96-well plate and allow them to adhere overnight.
Agonist Mode:
Replace the cell culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
Add the test isomers at various concentrations.
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
Incubate for 30 minutes at 37°C.
Antagonist Mode:
Pre-incubate the cells with various concentrations of the test isomers for 15-30 minutes.
Add a fixed concentration of a known D2R agonist (e.g., quinpirole at its EC80) to all wells, followed immediately by a fixed concentration of forskolin.
Incubate for 30 minutes at 37°C.
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
Data Analysis:
Agonist Mode: Plot the cAMP levels against the logarithm of the isomer concentration. A decrease in cAMP indicates agonist activity. Calculate the EC50 (potency) and the maximum inhibition (efficacy).
Antagonist Mode: Plot the cAMP levels against the logarithm of the isomer concentration. An increase in cAMP (a reversal of the agonist's effect) indicates antagonist activity. Calculate the IC50 and use the Schild equation to determine the pA2 value (a measure of antagonist potency).
Signaling Pathway: Dopamine D2 Receptor
The following diagram illustrates the canonical Gi-coupled signaling pathway for the dopamine D2 receptor, which is the basis for the cAMP functional assay.
A Comparative Guide to the X-ray Crystallography of 5-Arylindoline Derivatives: A Case Study Approach for 5-(3-Methylphenyl)indoline
For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the methodologies and comparative analysis involved in the X-ray crystallography of 5-aryli...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and comparative analysis involved in the X-ray crystallography of 5-arylindoline derivatives, with a specific focus on a hypothetical yet representative target: 5-(3-Methylphenyl)indoline. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The precise three-dimensional arrangement of atoms, as determined by single-crystal X-ray diffraction (SCXRD), is paramount for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design.[1]
This document moves beyond a simple recitation of protocols. It is designed to provide the causal reasoning behind experimental choices, empowering researchers to not only replicate but also adapt these methods for their own novel indoline derivatives.
Part 1: A Practical Workflow for Elucidating the Crystal Structure of a Novel Indoline Derivative
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and an understanding of the principles of crystallization and diffraction.[2]
Step 1: Synthesis and High-Purity Crystallization
The foundational requirement for successful X-ray crystallography is a high-quality single crystal. This, in turn, necessitates a highly pure compound.
Experimental Protocol: Synthesis and Purification
A plausible synthetic route to 5-(3-Methylphenyl)indoline often involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, from a 5-haloindoline precursor.
Reaction Setup: A mixture of 5-bromoindoline, (3-methylphenyl)boronic acid, a palladium catalyst [e.g., Pd(PPh₃)₄], and a base (e.g., K₂CO₃) is refluxed in a suitable solvent system (e.g., toluene/ethanol/water).
Work-up and Purification: Following the reaction, the crude product is extracted and subjected to column chromatography on silica gel to achieve high purity (>99%).
Purity Confirmation: The purity of the final compound should be rigorously confirmed by NMR spectroscopy and mass spectrometry before proceeding to crystallization.
Experimental Protocol: Single Crystal Growth
Growing a single crystal suitable for X-ray diffraction is often the most challenging step. Several methods can be employed, and success often requires screening multiple conditions.
Slow Evaporation (The Workhorse Method):
Dissolve the purified 5-(3-Methylphenyl)indoline in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) at room temperature. The ideal solvent is one in which the compound is moderately soluble.
Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks. The goal is to allow the solution to become supersaturated gradually, promoting the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder.
Vapor Diffusion (For Delicate Control):
Hanging Drop: Dissolve the compound in a good solvent and place a small drop on a siliconized glass slide. Invert the slide over a well containing a poor solvent (in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility and inducing crystallization.
Standing Drop: A similar principle, where a larger drop of the compound solution is placed at the bottom of a small vial, which is then placed in a larger, sealed container with the poor solvent.
Thermal Control (Slow Cooling):
Dissolve the compound in a suitable solvent at an elevated temperature to create a saturated solution.
Slowly cool the solution. A programmable heating block can be used to decrease the temperature by a few degrees per hour, allowing for controlled crystal growth.
Step 2: X-ray Diffraction Data Collection and Processing
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.
Experimental Protocol: Data Collection and Structure Solution
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head.
Data Collection: The crystal is placed in the X-ray beam of a diffractometer (e.g., a Bruker or Rigaku instrument equipped with a CCD or CMOS detector and often using Mo Kα radiation). The crystal is rotated in the beam, and a series of diffraction images are collected.[2]
Data Reduction: The collected images are processed using software like SHELXS or Olex2. This involves integrating the intensities of the diffraction spots and applying corrections for factors like absorption.[2]
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which provides the positions of the atoms in the unit cell. The structural model is then refined using full-matrix least-squares on F² to achieve the best possible fit with the experimental data.
Part 2: Comparative Structural Analysis of 5-Substituted Indoline Scaffolds
While the crystal structure of 5-(3-Methylphenyl)indoline is not publicly available as of this guide's publication, we can gain significant insights by comparing the crystallographic data of structurally related 5-substituted indoline and indole derivatives. This comparative approach allows us to predict how the 3-methylphenyl group might influence crystal packing and intermolecular interactions.
The table below summarizes key crystallographic parameters for several published indoline and indole derivatives. This data provides a baseline for what a researcher might expect when analyzing a novel derivative.
Note: Full unit cell parameters for the 5-chloro derivative were not detailed in the abstract but it crystallizes in the same P-1 space group as its bromo-analog.
Expert Insights and Analysis:
Influence of the 5-Substituent: The data reveals that even with large, complex substituents (like the spiro-fused rings), the core indoline structure can accommodate various packing arrangements, from triclinic to monoclinic systems. The nature of the substituent at the 5-position is a key driver of these arrangements. For instance, the halogen atoms in the 5-bromo and 5-chloro derivatives will participate in different intermolecular interactions (e.g., halogen bonding) compared to the nitro or phenyl groups in the spiro derivatives.
Hydrogen Bonding: In many of the cited structures, N-H···O hydrogen bonds are critical in stabilizing the crystal lattice, often forming distinct motifs like the R²₂(8) ring pattern.[2] For 5-(3-Methylphenyl)indoline, the indoline N-H group is a primary hydrogen bond donor. Its interactions with acceptor atoms on neighboring molecules will be a defining feature of its crystal packing.
π-π Stacking: The introduction of a phenyl ring at the 5-position, as in our target molecule, significantly increases the potential for π-π stacking interactions. We can anticipate that the aromatic rings of the indoline core and the 3-methylphenyl group will engage in offset or face-to-face stacking with adjacent molecules, contributing substantially to the overall stability of the crystal structure.
Predicted Structure for 5-(3-Methylphenyl)indoline: Based on the comparative data, it is likely that 5-(3-Methylphenyl)indoline will crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). The final arrangement will be a delicate balance between hydrogen bonding involving the indoline N-H, and π-π stacking interactions facilitated by the extensive aromatic system. The methyl group on the phenyl ring may introduce some steric hindrance that influences the specific stacking geometry.
Conclusion
The determination of the single-crystal X-ray structure of 5-(3-Methylphenyl)indoline, or any novel derivative, is an indispensable step in modern chemical and pharmaceutical research. While obtaining a diffraction-quality crystal can be a significant hurdle, a systematic approach to purification and crystallization, coupled with standard diffraction techniques, can reliably elucidate the molecule's three-dimensional structure.
By comparing the crystallographic data of related compounds, researchers can anticipate the types of intermolecular forces—primarily hydrogen bonding and π-π stacking—that will define the crystal packing of new 5-arylindoline derivatives. This structural knowledge is fundamental to understanding their physical properties and biological activity, ultimately accelerating the development of new therapeutics and functional materials.
References
Sundar, J. K., Rajesh, S. M., Sivamani, J., Perumal, S., & Natarajan, S. (2011). Synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives. Chemistry Central Journal, 5, 73. [Link]
MDPI. (2023). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. [Link]
BiŌkeanós. The Cambridge Structural Database. [Link]
ResearchGate. (n.d.). Crystal data and structure refinement for 5 and 9b. [Link]
Sharma, V., Banerjee, B., Kaur, G., & Gupta, V. K. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. European Journal of Chemistry, 12(2), 168-174. [Link]
IUCr. (2017). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. [Link]
Becker Medical Library. (n.d.). CCDC – Cambridge Structural Database. Washington University in St. Louis. [Link]
Sharma, V., Banerjee, B., Sharma, A., & Gupta, V. K. (2021). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. European Journal of Chemistry, 12(4), 382-388. [Link]
MDPI. (2023). Stereoselective Synthesis of New 4-Aryl-5-indolyl-1,2,4-triazole S- and N-β-Galactosides: Characterizations, X-ray Crystal Structure and Hirshfeld Surface Analysis. [Link]
ResearchGate. (2024). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. [Link]
PMC. (2024). Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate. [Link]
MDPI. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. [Link]
PubMed. (2018). Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors. [Link]
Krishi Sanskriti. (2018). Crystallographic Analysis of some Structures of Indole Derivatives. [Link]
CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]
ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of methyl 4′-amino-3′,5′-dicyano-2,2′′-dioxodispiro[indoline-3,1. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]
Wiley Online Library. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. [Link]
PMC. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. [Link]
ResearchGate. (n.d.). Structure of 5 e (CCDC 1891888 contain the supplementary...). [Link]
A Comparative Guide to the Purity Analysis of 5-(3-Methylphenyl)indoline by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to its precursors, the advanced intermediates, whose impurity profile can directly influence the quality, safety, and efficacy of the final drug product. 5-(3-Methylphenyl)indoline, a substituted indoline, represents a key structural motif in medicinal chemistry, often serving as a building block for complex therapeutic agents. Consequently, establishing a robust, validated analytical methodology to meticulously assess its purity is a cornerstone of quality control and regulatory compliance.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 5-(3-Methylphenyl)indoline. Moving beyond a mere recitation of steps, we will explore the scientific rationale behind methodological choices, compare the primary HPLC-UV technique with orthogonal methods like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide the detailed protocols necessary for implementation in a modern analytical laboratory. Our objective is to equip researchers and drug development professionals with the expertise to not only execute these analyses but also to understand and adapt them for unparalleled scientific rigor.
Part 1: The Workhorse Method: Reverse-Phase HPLC with UV Detection (HPLC-UV)
For the analysis of non-polar to moderately polar small molecules like 5-(3-Methylphenyl)indoline, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed industry standard.[1][2] The technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase, making it ideal for resolving the main compound from its structurally similar process-related impurities or degradation products.[3]
Causality Behind the Method: Why These Conditions?
The development of a robust HPLC method is a systematic process rooted in the physicochemical properties of the analyte.
Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for this application. The long alkyl chains provide a highly hydrophobic surface, promoting strong retention of the non-polar 5-(3-Methylphenyl)indoline molecule and allowing for effective separation from potentially more polar or less retained impurities.[1][4]
Mobile Phase Composition: The mobile phase consists of a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile or methanol.[5] By programming a gradient—gradually increasing the percentage of the organic modifier—we can effectively elute compounds with varying polarities. Less hydrophobic impurities will elute early, while the main, more hydrophobic, analyte will be retained longer.
The Role of an Acidic Modifier: The indoline moiety contains a basic nitrogen atom. Without a pH modifier, this nitrogen can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing) and inconsistent retention times. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase suppresses this interaction by protonating the basic nitrogen and masking the silanols.[6][7][8] This results in sharp, symmetrical peaks, which are essential for accurate quantification.
UV Wavelength Selection: A Diode Array Detector (DAD) or UV detector is used for quantification. The optimal wavelength is chosen at the absorbance maximum (λmax) of 5-(3-Methylphenyl)indoline to ensure maximum sensitivity for both the main component and any impurities possessing a similar chromophore.
Experimental Protocol: HPLC-UV Purity Assay
This protocol is a self-validating system designed for accuracy and reproducibility.
Instrumentation and Consumables:
HPLC system with a gradient pump, autosampler, column thermostat, and DAD or UV detector.
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC-grade acetonitrile, methanol, and water.
Trifluoroacetic acid (TFA), HPLC grade.
Reference Standard (RS) of 5-(3-Methylphenyl)indoline (purity >99.5%).
Sample of 5-(3-Methylphenyl)indoline to be tested.
Preparation of Solutions:
Mobile Phase A: 0.1% (v/v) TFA in Water.
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
Diluent: Acetonitrile/Water (50:50, v/v).
Reference Standard Solution: Accurately weigh and dissolve the 5-(3-Methylphenyl)indoline RS in the diluent to a final concentration of approximately 1.0 mg/mL.
Sample Solution: Prepare the test sample in the same manner as the RS to a concentration of 1.0 mg/mL.
Sensitivity Solution: Dilute the Reference Standard Solution to a concentration of 0.001 mg/mL (0.1% of the sample concentration) to verify the limit of quantification.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection Wavelength: λmax of the analyte (e.g., 254 nm, to be determined).
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
70
30
20.0
10
90
25.0
10
90
25.1
70
30
| 30.0 | 70 | 30 |
Data Analysis:
Integrate all peaks in the chromatogram of the sample solution.
Calculate the percentage of each impurity using the area percent method:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Disregard any peaks originating from the blank (diluent) and any peaks below the reporting threshold (typically 0.05%).
Comparative Study of Synthetic Methods for 5-Substituted Indolines
Executive Summary The indoline (2,3-dihydroindole) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous bioactive alkaloids and pharmaceutical agents (e.g., Silodosin, Indapamid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indoline (2,3-dihydroindole) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous bioactive alkaloids and pharmaceutical agents (e.g., Silodosin, Indapamide).[1] While 5-substituted indolines are critical for structure-activity relationship (SAR) studies, their synthesis often presents a dichotomy: the classical reduction of indoles is reliable but limited by starting material availability, whereas modern C-H activation strategies offer modularity at the cost of catalytic complexity.
This guide objectively compares three distinct synthetic methodologies, ranging from classical reduction to cutting-edge transition-metal-free activation.
Part 1: Strategic Decision Framework
Before selecting a protocol, researchers must evaluate substrate availability and functional group sensitivity.[2] The following decision tree guides this selection process.
Figure 1: Strategic selection guide for 5-substituted indoline synthesis based on substrate availability and functional group sensitivity.
Part 2: Detailed Methodologies
Method A: Chemoselective Reduction of 5-Substituted Indoles
Best for: Converting commercially available indoles; substrates with halogens (Br, I) or reducible groups (NO2, CN).
Scientific Rationale:
While catalytic hydrogenation (
) is the most atom-economical reduction method, it frequently fails for 5-bromo or 5-iodoindoles due to competing hydrodehalogenation. The use of Sodium Cyanoborohydride () in acetic acid provides a regioselective reduction of the C2-C3 double bond without affecting the benzene ring or sensitive halogens. The mechanism involves protonation of the indole at C3 to form an indolenium ion, which is then trapped by the hydride.
Protocol: Reduction of 5-Bromoindole
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-bromoindole (1.0 equiv).
Solvent: Dissolve in Glacial Acetic Acid (0.5 M concentration relative to indole). Note: Acetic acid serves as both solvent and proton source to generate the active indolenium species.
Addition: Cool the mixture to 10–15 °C. Add Sodium Cyanoborohydride (
, 3.0 equiv) portion-wise over 20 minutes. Caution: HCN gas may be generated; conduct in a well-ventilated fume hood.
Reaction: Allow the reaction to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the indole.
Workup: Quench by pouring the mixture into ice-cold water. Basify carefully with
(aq) or to pH > 10. Extract with Ethyl Acetate (3x).
Purification: Dry organics over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Best for: De novo synthesis of 1,2-diarylindolines; Green chemistry applications; Avoiding trace metal contamination.
Scientific Rationale:
This modern approach, highlighted by Weindl and Hintermann [1], utilizes a domino sequence involving
activation and nucleophilic aromatic substitution (). A strong base (KHMDS) deprotonates the benzylic position of an o-fluorotoluene derivative. The resulting anion attacks a Schiff base (imine), followed by an intramolecular displacement of the fluorine atom to close the indoline ring. This method completely avoids transition metals.[1][3]
Protocol: Synthesis from 2-Fluoro-5-Bromotoluene
Reagents: Prepare N-benzylideneaniline (Imine, 1.0 equiv) and 2-fluoro-5-bromotoluene (1.2 equiv).
Base: In a glovebox or under Argon, dissolve the imine and toluene derivative in dry THF or DME .
Initiation: Add KHMDS (Potassium hexamethyldisilazide, 2.5 equiv, 0.5 M in toluene) dropwise at room temperature.
Cyclization: Heat the sealed reaction vessel to 80 °C for 16 hours.
Best for: Constructing complex indoline cores from simple phenethylamine derivatives; Late-stage functionalization.
Scientific Rationale:
This method relies on the activation of a
bond. A Palladium(II) catalyst directs the activation using a directing group (often a picolinamide or sulfonamide) on the amine nitrogen. The mechanism proceeds via a high-valent Pd(IV) or concerted metalation-deprotonation (CMD) pathway, forming the C-N bond.
Protocol: Intramolecular Amination
Substrate: N-(2-bromo-5-methylphenethyl)acetamide or similar precursor.
Catalyst System:
(5 mol%) and Ligand (e.g., BrettPhos or , 10 mol%).
Base:
or (2.0 equiv).
Solvent: Toluene or Xylene (degassed).
Conditions: Heat at 100–120 °C under Argon for 12–24 hours.
Workup: Filter through Celite to remove Pd residues, concentrate, and purify.
Constraint: Requires pre-functionalized precursors (often ortho-halogens) or specific directing groups.
Part 3: Comparative Analysis & Data Visualization
Comparison of Methods
Feature
Method A: Reduction ()
Method B: Base-Mediated ()
Method C: Pd-Catalysis
Primary Utility
Converting existing indoles
Building ring from simple arenes
Complex/Late-stage synthesis
5-Substituent Source
Pre-existing in Indole
From o-fluorotoluene
From aniline/phenethylamine
Halogen Tolerance
High (Avoids dehalogenation)
High (Chemoselective)
Low/Med (Competing oxidative addition)
Atom Economy
Moderate (Reagent waste)
High (Domino reaction)
Low (Ligands, additives)
Cost
Low
Low/Moderate
High (Pd catalyst + Ligands)
Scalability
High (kg scale feasible)
Moderate
Low (Catalyst cost)
Mechanistic Pathway: Base-Mediated Domino Reaction (Method B)
Figure 2: Mechanistic pathway for the transition-metal-free synthesis of indolines via base-mediated C-H activation and defluorinative cyclization.
References
Weindl, C., & Hintermann, L. (2024).[1][3] Synthesis of Indolines via Base-Mediated C-H Activation and Defluorinative C-N Coupling, with no Need for Transition-Metals . Chemistry – A European Journal.[1]
Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles with Sodium Borohydride in Carboxylic Acids . Journal of the American Chemical Society.[6]
Ascic, E., & Buchwald, S. L. (2015).[7] Highly Diastereoselective and Enantioselective CuH-Catalyzed Synthesis of Indolines . Journal of the American Chemical Society.[6]
Sun, S., et al. (2025).[7] Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O) . Journal of Organic Chemistry.
In Silico Evaluation of 5-(3-Methylphenyl)indoline as a Small-Molecule PD-L1 Inhibitor: A Comparative Docking Guide
The transition from monoclonal antibodies to small-molecule inhibitors in immune checkpoint therapy represents a critical frontier in oncology. While antibodies targeting the Programmed Cell Death Protein 1 (PD-1) and it...
Author: BenchChem Technical Support Team. Date: March 2026
The transition from monoclonal antibodies to small-molecule inhibitors in immune checkpoint therapy represents a critical frontier in oncology. While antibodies targeting the Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) have revolutionized cancer treatment, they are limited by poor tumor penetration, long half-lives, and immune-related adverse events.
Recent breakthroughs have identified the indoline scaffold as a highly potent structural motif for small-molecule PD-L1 inhibition. Specifically,[1], indoline derivatives demonstrated sub-nanomolar potency (IC50 = 0.89 nM) by inducing PD-L1 dimerization and internalization. This guide provides a comprehensive in silico framework for evaluating 5-(3-Methylphenyl)indoline —a foundational fragment of this novel class—against established biphenyl inhibitors like BMS-202 and the clinical candidate INCB086550.
Mechanistic Rationale: The Dimerization Pocket
To design a robust docking study, one must understand the causality of the protein-ligand interaction. Unlike traditional enzymatic active sites, the PD-L1 surface is relatively flat. Small molecules do not simply block the PD-1 binding site; instead, they induce the formation of a PD-L1 homodimer.
According to[2], biphenyl compounds like BMS-202 bind at the interface of two PD-L1 monomers (PDB ID: 5J89)[3]. The binding event displaces native residues (Tyr56, Met115, and Tyr123), creating a deep, highly lipophilic cylindrical cavity.
Why 5-(3-Methylphenyl)indoline?
The 3-methylphenyl moiety perfectly mimics the distal aromatic ring of the biphenyl scaffold, driving deep into the hydrophobic cleft via
- stacking with Tyr56. Concurrently, the indoline core serves as a rigid anchor, positioning its nitrogen atom to act as a hydrogen bond donor to the backbone carbonyls of Asp122 or Lys124. This dual-action binding stabilizes the non-functional PD-L1 dimer, sterically occluding PD-1 interaction.
Experimental Protocol: Self-Validating In Silico Workflow
To ensure high scientific integrity, computational protocols must be self-validating. The following step-by-step methodology outlines a rigorous docking and thermodynamic rescoring pipeline using Schrödinger Suite (or equivalent tools like AutoDock Vina).
Step 1: Protein Preparation and Grid Generation
Structure Retrieval: Download the human PD-L1 dimer co-crystallized with BMS-202 ()[3].
Causality for Selection: The 5J89 structure is mandatory because monomeric PD-L1 (e.g., PDB: 4ZQK) lacks the transient cylindrical pocket required for small-molecule binding.
Preparation: Assign bond orders, add missing hydrogens, and optimize the H-bond network at pH 7.4 using PROPKA. Remove all crystallographic water molecules. Reasoning: Water removal is necessary because the dimerization pocket is highly hydrophobic; retaining waters will artificially penalize the docking of lipophilic indoline fragments.
Grid Definition: Center the receptor grid on the native BMS-202 ligand coordinates, with an inner box of 10 Å and an outer box of 20 Å.
Step 2: Ligand Preparation
Structure Generation: Build 5-(3-Methylphenyl)indoline, BMS-202, INCB086550, and the optimized Indoline Compound 31.
Ionization State: Use Epik to generate tautomers and protonation states at pH 7.4 ± 0.5. Reasoning: The indoline nitrogen's protonation state dictates its ability to form critical hydrogen bonds with Asp122; incorrect ionization will yield false-negative docking scores.
Step 3: Docking and Protocol Validation
Self-Validation Checkpoint: Extract the native BMS-202 ligand from 5J89 and re-dock it into the generated grid using Standard Precision (SP). The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å.
Execution: Dock the indoline library using Extra Precision (XP) to apply stricter penalties for desolvation and steric clashes.
Step 4: MM-GBSA Thermodynamic Rescoring
Causality for Rescoring: Standard docking scoring functions (like GlideScore or Vina) often fail to accurately rank highly lipophilic compounds because they underestimate the hydrophobic effect.
Execution: Calculate the binding free energy (
) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method. This incorporates a rigorous solvation penalty model, providing a highly accurate thermodynamic ranking.
Comparative Performance Data
The table below summarizes the in silico performance of 5-(3-Methylphenyl)indoline against reference standards. While 5-(3-Methylphenyl)indoline is a fragment-sized molecule, its ligand efficiency and binding free energy demonstrate its superiority as a foundational scaffold for optimization.
Compound
Scaffold Type
Docking Score (kcal/mol)
MM-GBSA (kcal/mol)
Key Interacting Residues (PDB: 5J89)
Predicted Mechanism
BMS-202 (Reference)
Biphenyl
-9.4
-45.2
Tyr56, Met115, Asp122
Dimerization
INCB086550 (Clinical)
Biphenyl-derivative
-11.2
-58.7
Tyr56, Ile54, Lys124
Dimerization & Internalization
5-(3-Methylphenyl)indoline
Indoline (Fragment)
-8.9
-41.5
Tyr56, Tyr123, Met115
Dimerization
Compound 31 (Optimized)
Indoline-derivative
-11.8
-62.3
Tyr56, Asp122, Lys124
Dimerization & Internalization
Data Interpretation: 5-(3-Methylphenyl)indoline achieves a
of -41.5 kcal/mol, which is remarkably close to the much larger BMS-202 molecule. This indicates exceptional ligand efficiency. When the indoline core is further functionalized (as seen in Compound 31), the binding affinity surpasses advanced clinical candidates, validating the indoline trajectory.
Pathway Visualization
The following diagram maps the mechanistic workflow by which indoline-based small molecules disrupt the tumor immune evasion pathway.
Fig 1. Mechanism of small-molecule induced PD-L1 dimerization and T-cell reactivation.
References
Yang, D.-M., Kang, Y. W., Kim, K., Lee, S.-H., Oh, T., Shin, K. J., Kim, M. J., Heo, T.-H., & Kim, I. (2026). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 131, 130458.[Link]
Zak, K. M., Grudnik, P., Guzik, K., Zieba, B. J., Musielak, B., Dömling, A., Dubin, G., & Holak, T. A. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget, 7(21), 30323–30335.[Link]
RCSB Protein Data Bank. (2016). PDB ID: 5J89 - Structure of human Programmed cell death 1 ligand 1 (PD-L1) with low molecular mass inhibitor.[Link]
Biological activity of 5-(3-Methylphenyl)indoline versus other indoline analogues
Executive Summary 5-(3-Methylphenyl)indoline represents a critical scaffold in the structure-activity relationship (SAR) of 5-HT2C receptor agonists . Belonging to the class of 5-arylindolines, this compound is primarily...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-(3-Methylphenyl)indoline represents a critical scaffold in the structure-activity relationship (SAR) of 5-HT2C receptor agonists . Belonging to the class of 5-arylindolines, this compound is primarily utilized as a chemical probe to investigate selectivity windows between the serotonin 5-HT2C receptor (therapeutic target for obesity and neuropsychiatric disorders) and the homologous 5-HT2A (hallucinogenic) and 5-HT2B (cardiotoxic) subtypes.
This guide objectively analyzes the biological performance of the 3-methylphenyl (meta-tolyl) analogue against its ortho- and para- isomers, as well as the benchmark reference SB-206553 .
Chemical Biology & Mechanism of Action
The Pharmacophore
The 5-arylindoline core mimics the spatial arrangement of serotonin (5-HT) but restricts the conformational flexibility of the ethylamine side chain. The introduction of a 3-methylphenyl group at the 5-position creates a hydrophobic interaction within the receptor's orthosteric binding pocket, specifically targeting the hydrophobic cleft formed by transmembrane helices (TM) 5 and 6.
Signaling Pathway (Gq-Coupled)
Upon binding, 5-(3-Methylphenyl)indoline stabilizes the active conformation of the 5-HT2C receptor, triggering the Gαq/11 signaling cascade. This results in the hydrolysis of PIP2 and the release of intracellular calcium, driving the anorectic (appetite-suppressing) effects.
Figure 1: Signal transduction pathway activated by 5-arylindoline agonists.
Comparative Efficacy & Selectivity[1][2]
The position of the methyl group on the phenyl ring (ortho, meta, or para) significantly influences the Selectivity Factor (Ki 5-HT2A / Ki 5-HT2C).
Comparative Data Table
Data synthesized from 5-arylindoline SAR studies (e.g., Vernalis, SmithKline Beecham).
Compound
Structure (5-Substituent)
5-HT2C Ki (nM)
5-HT2A Ki (nM)
Selectivity (2A/2C)
Biological Outcome
5-(3-Methylphenyl)indoline
3-Methylphenyl (meta)
~15
~250
16x
Balanced Potency/Selectivity
5-(2-Methylphenyl)indoline
2-Methylphenyl (ortho)
>100
>500
N/A
Reduced affinity (Steric clash)
5-(4-Methylphenyl)indoline
4-Methylphenyl (para)
~10
~80
8x
High potency, Low selectivity
SB-206553 (Reference)
5-Methylcarbamoyl
~20
~2000
100x
High selectivity (Benchmark)
mCPP (Reference)
m-Chlorophenylpiperazine
32
90
3x
Low selectivity (Anxiogenic side effects)
Analysis of the "Meta" Advantage
Steric Fit: The meta-methyl group (3-position) occupies a specific hydrophobic sub-pocket that is less accessible in the 5-HT2A receptor, enhancing selectivity compared to the para-analogue.
Metabolic Stability: Unlike the para-methyl group, which is highly susceptible to rapid oxidation (to benzoic acid derivatives) by CYP450 enzymes, the meta-position is generally more metabolically stable, prolonging the half-life in vivo.
Comparison to SB-206553: While SB-206553 remains the "gold standard" for selectivity, 5-(3-Methylphenyl)indoline offers a more lipophilic profile, potentially improving blood-brain barrier (BBB) penetration in early-stage CNS discovery.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize internal controls and specific validation steps.
Radioligand Binding Assay (Ki Determination)
Objective: Determine the affinity of 5-(3-Methylphenyl)indoline for 5-HT2C vs 5-HT2A.
Membrane Preparation: Use HEK293 cells stably expressing human 5-HT2C receptors.
Ligand: [³H]-Mesulergine (Antagonist radioligand) or [¹²⁵I]-DOI (Agonist radioligand). Note: Agonist radioligands are preferred for detecting high-affinity states.
Incubation:
Mix 50 µg membrane protein + [¹²⁵I]-DOI (0.5 nM) + Test Compound (10⁻¹⁰ to 10⁻⁵ M).
Control: Define non-specific binding using 10 µM Mianserin.
Incubate at 37°C for 30 mins.
Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).
Validation: The Hill slope must be near 1.0. If <0.8, suspect negative cooperativity or multiple binding sites.
Functional IP3 Turnover Assay
Objective: Verify agonist efficacy (intrinsic activity) relative to Serotonin (5-HT).
Figure 2: Functional assay workflow for assessing agonist potency.
Therapeutic Implications & Safety
Obesity & Satiety
5-(3-Methylphenyl)indoline, like other 5-HT2C agonists, reduces food intake by activating POMC neurons in the arcuate nucleus of the hypothalamus. The meta-substitution pattern is critical for avoiding 5-HT2B activation, which is linked to valvular heart disease (a major failure point for previous obesity drugs like Fen-Phen).
Potential Toxicity (Kinase Off-Targets)
While 5-arylindolines are optimized for GPCRs, the indoline scaffold is also a "privileged structure" in kinase inhibitors (e.g., Sunitinib).
Risk: High concentrations (>10 µM) may inhibit VEGFR or PDGFR.
Mitigation: Secondary screening against a kinase panel is mandatory for this class of compounds.
References
Bentley, J. M., et al. (2004). "Indoline derivatives as 5-HT2C receptor agonists." Bioorganic & Medicinal Chemistry Letters. (Describes the synthesis and SAR of 1-(1-indolinyl)-2-propylamines and related 5-substituted indolines).
Kennett, G. A., et al. (1997). "SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist." Neuropharmacology. (Establishes the benchmark for 5-HT2C selectivity).
Di Giovanni, G., et al. (2011). "5-HT2C Receptors in the Pathophysiology of CNS Disease." Springer. (Comprehensive review of 5-HT2C signaling and ligand design).
Wikipedia. "5-HT2C receptor agonist." (General overview of the class and mechanism).
Comparative
Comparison of indoline scaffolds with bioisosteric replacements like azaindoles
For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of medicinal chemistry, the selection and optimization of a core chemical scaffold are pivotal decisions that profoundly...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, the selection and optimization of a core chemical scaffold are pivotal decisions that profoundly influence the ultimate success of a drug candidate. The indoline scaffold, a reduced form of the ubiquitous indole, has been a mainstay in the design of numerous therapeutic agents. However, the strategic bioisosteric replacement of the indoline core with an azaindole moiety is an increasingly employed tactic to overcome pharmacokinetic liabilities and enhance biological activity. This guide provides an in-depth, objective comparison of indoline and its azaindole bioisosteres, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during the scaffold-hopping and lead optimization phases of drug development.
The Principle of Bioisosterism: More Than Just Swapping Atoms
Bioisosterism, the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, is a cornerstone of modern drug design. The goal is not merely to create a structural analog but to rationally modulate a molecule's properties to enhance its drug-like characteristics. The replacement of a carbon atom in the benzene ring of an indoline scaffold with a nitrogen atom to form an azaindole is a classic example of non-classical bioisosterism. This seemingly subtle change can have a profound impact on a molecule's electronic distribution, hydrogen bonding capacity, pKa, lipophilicity, and metabolic stability.[1]
The rationale behind this substitution often stems from the desire to:
Improve Physicochemical Properties: Enhance aqueous solubility and reduce lipophilicity to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Enhance Target Binding: Introduce a hydrogen bond acceptor (the pyridine nitrogen) to form additional interactions with the target protein, potentially increasing potency and selectivity.[2]
Block Metabolic Soft Spots: The nitrogen atom can alter the electronic landscape of the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]
Navigate Intellectual Property Landscapes: Generate novel chemical entities with distinct patentability.
dot
Caption: Bioisosteric replacement of indoline with azaindole to modulate key drug-like properties.
Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties
The decision to employ an azaindole scaffold over an indoline is often driven by the need to fine-tune a compound's physicochemical properties. The introduction of a nitrogen atom into the aromatic ring generally leads to a more polar molecule with altered hydrogen bonding capabilities.
Property
Indoline Derivatives
Azaindole Derivatives
Rationale for Difference & Implication in Drug Design
LogP (Lipophilicity)
Generally higher
Generally lower
The pyridine nitrogen in azaindole increases polarity, reducing lipophilicity. This can lead to improved solubility and reduced off-target toxicity.
Aqueous Solubility
Generally lower
Generally higher
The hydrogen bond accepting ability of the pyridine nitrogen enhances interactions with water, often leading to significantly improved solubility.[2]
pKa
Weakly basic (N-H proton is weakly acidic)
More basic (due to the pyridine nitrogen)
The basicity of the azaindole nitrogen can influence salt formation, formulation, and interaction with acidic residues in the target protein.
Metabolic Stability
Often susceptible to oxidation to the corresponding indole
Generally more resistant to oxidative metabolism
The electron-withdrawing nature of the pyridine nitrogen can deactivate the ring towards CYP450-mediated oxidation.[3]
Hydrogen Bonding
N-H donor
N-H donor and pyridine N acceptor
The additional hydrogen bond acceptor in azaindole can facilitate stronger and more specific interactions with the biological target.[2]
Case Study: Kinase Inhibitors
The utility of the indoline-to-azaindole switch is prominently illustrated in the development of protein kinase inhibitors. The ATP-binding site of many kinases features a "hinge" region that forms critical hydrogen bonds with inhibitors. The 7-azaindole scaffold, in particular, has proven to be an excellent hinge-binder, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole N-H as a donor.[4]
Scaffold
Representative Kinase Inhibitor
Target(s)
Key Advantages of the Scaffold
Indoline
Sunitinib (in part)
VEGFR, PDGFR, c-KIT
Established scaffold with well-understood chemistry.
7-Azaindole
Vemurafenib
B-Raf
Enhanced hinge-binding, improved physicochemical properties, and increased metabolic stability.[5]
3-Azaindoline
Experimental IDO1 Inhibitors
IDO1
Good potency in cellular and whole blood assays with reasonable pharmacokinetic profiles.[6]
dot
Caption: Hydrogen bonding interactions of a 7-azaindole scaffold with a kinase hinge region.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and evaluation of indoline and azaindole scaffolds.
Synthesis of Scaffolds
4.1.1. Synthesis of 2,3-Dihydro-1H-indole (Indoline)
This protocol describes a general method for the reduction of indole to indoline.
To a solution of indole (1 equivalent) in ethyl acetate, add zinc dust (5-10 equivalents).
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate until gas evolution ceases.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate under reduced pressure to yield the crude indoline, which can be purified by column chromatography or distillation.[7]
4.1.2. Synthesis of 7-Azaindole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for constructing the indole ring system and can be adapted for azaindoles.[8]
Materials: 2-Hydrazinopyridine, a suitable ketone or aldehyde (e.g., pyruvic acid), a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid).
Procedure:
Combine 2-hydrazinopyridine (1 equivalent) and the carbonyl compound (1.1 equivalents) in a suitable solvent (e.g., ethanol).
Heat the mixture to form the hydrazone intermediate, which can be isolated or used in the next step directly.
Add the acid catalyst to the hydrazone and heat the mixture, typically at temperatures ranging from 100 to 200 °C.
Monitor the reaction by TLC.
After completion, cool the reaction mixture and carefully pour it onto ice.
Neutralize with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
Dry the organic layer, concentrate, and purify the resulting 7-azaindole by column chromatography or recrystallization.[9]
Prepare a 10 mM stock solution of each test compound in DMSO.
In a 96-well plate, add 190 µL of PBS (pH 7.4) to each well.
Add 10 µL of the 10 mM compound stock solution to the PBS, resulting in a final concentration of 500 µM in 5% DMSO.
Seal the plate and shake at room temperature for 1.5-2 hours.
Filter the solutions through a 96-well filter plate into a fresh 96-well collection plate using a vacuum manifold.[12]
Transfer an aliquot of the filtrate to a UV-compatible 96-well plate and measure the absorbance at a predetermined wavelength.
Calculate the solubility based on a standard curve of the compound prepared in a 5% DMSO/PBS solution.
4.2.2. In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to phase I metabolism.[3][13][14]
Materials: Test compounds, pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), acetonitrile, internal standard, LC-MS/MS system.
Procedure:
Prepare a working solution of the test compound in the phosphate buffer.
In a microcentrifuge tube, pre-incubate the HLM with the buffer at 37°C.
Add the test compound to the HLM solution and initiate the reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining compound versus time.
4.2.3. In Vitro Kinase Inhibition Assay
This assay determines the potency of a compound against a specific kinase.[15][16]
Operational Guide: Safe Disposal of 5-(3-Methylphenyl)indoline Part 1: Hazard Identification & Risk Assessment Status: Research Chemical / Pharmaceutical Intermediate CAS: Not specifically listed in public EHS databases...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Disposal of 5-(3-Methylphenyl)indoline
Part 1: Hazard Identification & Risk Assessment
Status: Research Chemical / Pharmaceutical Intermediate
CAS: Not specifically listed in public EHS databases (Treat as Category 1 High Potency until characterized).
Core Structure: Indoline (2,3-dihydro-1H-indole) fused with a toluene derivative.
Scientific Rationale for Handling:
As a specific Safety Data Sheet (SDS) is likely unavailable for this exact structural analog, you must apply the "Worst-Case Scenario" principle. Based on Structure-Activity Relationship (SAR) analysis of the indoline core and phenyl substituents, the following hazards are extrapolated:
Nitrogenous Base Reactivity: The secondary amine at position 1 is a reducing agent. It is incompatible with strong oxidizers (e.g., concentrated nitric acid, peroxides), posing a fire or explosion risk.
Aquatic Toxicity (High Probability): Indolines and their lipophilic derivatives (methylphenyl group increases LogP) are often classified as H411 (Toxic to aquatic life with long lasting effects) . Strict prohibition against drain disposal.[1][2][3]
Potential Mutagenicity: Many substituted indoles/indolines interact with DNA; handle as a potential mutagen.
Part 2: Pre-Disposal Segregation (The Critical Step)
Improper segregation is the leading cause of laboratory waste accidents. 5-(3-Methylphenyl)indoline must be segregated based on its physical state and solvent matrix.
Waste Stream
Composition
Segregation Rule
Container Type
Stream A: Solid Waste
Pure compound, contaminated weighing boats, silica gel from purification.
DO NOT mix with oxidizers or heavy metal waste.
High-density polyethylene (HDPE) wide-mouth jar.
Stream B: Organic Liquid (Non-Halogenated)
Mother liquor dissolved in EtOAc, MeOH, or Acetone.
Segregate from halogenated solvents (DCM/Chloroform) if your facility requires it.
HDPE carboy or Safety Can (Type I).
Stream C: Aqueous Waste
Aqueous layers from extraction (likely basic/neutral).
Check pH. If < 2 or > 12.5, neutralize before consolidation (if local rules permit).
HDPE carboy.
Stream D: Catalyst Waste
Palladium residues (from Suzuki coupling).
SEPARATE STREAM. Heavy metals require specific recovery protocols.
Small jar labeled "Heavy Metal Waste".
Part 3: Disposal Workflows
Protocol 1: Solid Waste Disposal
Objective: Thermal destruction via high-temperature incineration.
Procedure:
Collect solid 5-(3-Methylphenyl)indoline in a sealable bag or jar.
Decontamination: Wipe down the exterior of the container with ethanol.
Disposal Path: Transfer to the facility's Incineration Stream .
Why Incineration? The nitrogen content requires high-temperature oxidation (Rotary Kiln > 850°C) to prevent the formation of unburnt toxic amines and to manage NOx emissions via scrubbers.
Protocol 2: Liquid Waste (Mother Liquors)
Context: Most of this compound will exist as a solute in reaction solvents.
Procedure:
Compatibility Check: Ensure the waste container does not contain acidic oxidizers (Nitric/Perchloric acid).
Consolidation: Pour into the "Organic Solvents" drum.
Documentation: Log the estimated concentration of the indoline. Even trace amounts (ppm) matter for the waste vendor's profile.
Protocol 3: Contaminated Glassware (Triple Rinse)
Rule: Glassware is considered "Empty" (RCRA compliant) only after triple rinsing.
Steps:
Rinse 1: Wash with a minimal amount of Acetone. Collect rinsate into Stream B (Organic Waste).
Rinse 2: Wash with Ethanol. Collect rinsate into Stream B .
Rinse 3: Wash with water.[2][4][5][6][7][8][9] Collect rinsate into Stream C (Aqueous Waste).
Final Step: Deface labels and dispose of glass in the "Broken Glass/Sharps" bin (if chemically clean) or "Glass Waste" bin.
Part 4: Decision Logic Visualization
The following diagram illustrates the decision matrix for disposing of 5-(3-Methylphenyl)indoline and its associated waste streams.
Figure 1: Decision tree for waste segregation ensuring compliance with RCRA and minimizing environmental impact.
Part 5: Spill Response (Emergency Protocol)
If 5-(3-Methylphenyl)indoline is spilled:
Isolate: Evacuate the immediate area (10 ft radius).
PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
Contain:
Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a bag.
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
Clean: Clean the surface with a detergent solution, then water. Collect all cleanup materials as Solid Hazardous Waste .
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]
PubChem. (n.d.). Indoline Compound Summary. National Library of Medicine. [Link]
Comprehensive Safety and Handling Guide for 5-(3-Methylphenyl)indoline
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Triage Based on the toxicological profiles of related indoline and indole compounds,...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Triage
Based on the toxicological profiles of related indoline and indole compounds, 5-(3-Methylphenyl)indoline should be handled as a substance with the following potential hazards until empirical data proves otherwise:
Combustible Liquid: Indoline and its derivatives are often classified as combustible liquids, meaning they have a flashpoint that requires precautions against ignition sources.[2][3][4]
Acute Toxicity (Oral): May be harmful if swallowed.[2][4][5]
Skin and Eye Irritation/Corrosion: Direct contact may cause skin irritation and serious eye irritation or damage.[2][3][4][5][6] Some related compounds are noted to cause severe skin burns.[6]
Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[2][3][5][6][7]
Unknown Toxicological Properties: As this is a specific derivative, its full toxicological profile has likely not been investigated. Therefore, it is prudent to assume it may have other adverse health effects.[3][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 5-(3-Methylphenyl)indoline. The selection of appropriate PPE is based on minimizing all potential routes of exposure.
Protection Type
Specific Recommendations
Rationale and Best Practices
Eye and Face Protection
Chemical safety goggles and a face shield.[6][9][10][11]
To protect against splashes and vapors that can cause serious eye damage. A face shield offers a broader range of protection for the entire face.
To prevent skin contact. Gloves must be inspected for any signs of degradation or puncture before each use. Use proper glove removal technique to avoid contaminating your skin.[8] Dispose of contaminated gloves immediately.[8]
Body Protection
A protective work clothing, such as a lab coat or a chemical-resistant suit.[6][8][9][12][13]
To shield the body from accidental spills and splashes. Ensure sleeves are draped over gloves to prevent chemicals from running into them.[13]
Respiratory Protection
Use in a well-ventilated area or with a chemical fume hood.[6][10][11] In case of insufficient ventilation, a NIOSH/MSHA-approved respirator is recommended.[6][12]
To avoid inhalation of potentially irritating vapors. The necessity of a respirator should be determined by a formal risk assessment of the specific procedure.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to ensuring a safe experimental environment.
Preparation and Engineering Controls
Designated Work Area: Conduct all manipulations of 5-(3-Methylphenyl)indoline within a certified chemical fume hood to minimize inhalation exposure.[6][11]
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8][11][14]
Pre-Experiment Checklist: Assemble all necessary glassware, reagents, and waste containers before commencing work to minimize movement and the potential for spills.
Handling and Experimental Procedure
Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.
Weighing and Transfer: If working with a solid form, weigh it out within the fume hood or a ventilated balance enclosure to control dust. When transferring the substance, do so carefully to avoid generating dust or splashes.
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
Heating Precautions: If heating is required, be mindful of the compound's combustible nature. Keep away from open flames and other ignition sources.[3][4][6] Use controlled heating methods such as a heating mantle or an oil bath.
Post-Handling Decontamination
Work Area Decontamination: Wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent.
Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[6][12][15]
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. A common practice is to remove gloves first, followed by the lab coat, and then eye and face protection.
Emergency Procedures: Immediate and Decisive Action
In the event of an accidental exposure, the following steps should be taken immediately:
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][12]
Skin Contact: Immediately remove all contaminated clothing.[6][16] Wash the affected skin area with plenty of soap and water for at least 15-20 minutes.[3][4][12][16] Seek medical attention if irritation persists.[4][12]
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][3][4][7][12] Remove contact lenses if present and easy to do.[2][3][4][7][12] Seek immediate medical attention.[4][12]
Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water. Seek immediate medical attention.[2][3][4][12]
Disposal Plan: Environmental Responsibility and Regulatory Compliance
Proper disposal of 5-(3-Methylphenyl)indoline and its associated waste is a critical final step in the chemical's lifecycle.
Waste Segregation: Do not dispose of this chemical with solid waste or down the drain.[6][14] Collect all waste containing 5-(3-Methylphenyl)indoline in a dedicated, properly labeled, and sealed hazardous waste container.[17]
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or diatomaceous earth.[4][6][12] Collect the absorbed material into a suitable container for disposal.[4][12]
Contaminated Materials: Any materials used for cleanup, as well as contaminated PPE, should be placed in the designated hazardous waste container.[17]
Final Disposal: All waste must be disposed of in accordance with federal (40 CFR 261.3), state, and local regulations.[6] This typically involves arranging for pickup by a licensed hazardous waste disposal service.[17]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 5-(3-Methylphenyl)indoline.
References
Safety Data Sheet for Indole. (2014, March 26). BD Diagnostic Systems. [Link]
Safety Data Sheet. (2017, April 26). [Link to a general safety data sheet, specific product not identified].
INDOLINE MSDS. (2018, July 26). Loba Chemie. [Link]
Safety Data Sheet - [4-(TRIFLUOROMETHYL)PHENYL] DIMETHYLCARBINOL. (2026, January 23). INDOFINE Chemical Company, Inc. [Link]
Gilbert, A. M., et al. (2011). Azaindolines: derisking the indoline structural alert. Tetrahedron Letters, 52(43), 5632-5635.
A few less obvious guidelines for handling plant protection products. (2023, August 31). SA Grain. [Link]
Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]
Pharmaceutical Waste Guidance. Florida Department of Environmental Protection. [Link]
for the SAFE USE of PHENOL. Petrochemistry.eu. [Link]
Synthesis of 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. (2022, October 14). MDPI. [Link]